Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-6-4-12(5-7-13)9(14)8-16-12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIJOERXQRBNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1408076-15-2), a novel spirocyclic scaffold with significant potential in medicinal chemistry. Given the limited direct literature on this specific molecule, this document presents a plausible synthetic strategy based on established chemical principles, alongside a discussion of its characterization, potential reactivity, and applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Spirocyclic Scaffolds
In contemporary drug discovery, there is a progressive shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures. Spirocycles, which feature two rings sharing a single atom, are at the forefront of this trend. Their inherent rigidity and defined three-dimensional geometry can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets. The 1-oxa-7-azaspiro[3.5]nonane core, in particular, combines the favorable attributes of a piperidine ring, a common motif in pharmaceuticals, with a strained oxetane ring, which can act as a polar and metabolically stable surrogate for other functional groups. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its utility as a versatile intermediate in multi-step syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is presented in the table below.
| Property | Value | Source |
| CAS Number | 1408076-15-2 | [1] |
| Molecular Formula | C₁₂H₁₉NO₄ | [1] |
| Molecular Weight | 241.287 g/mol | [1] |
| Storage | Room Temperature |
Proposed Synthetic Pathway
A robust and efficient synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can be envisioned through a two-step sequence commencing with the readily available N-Boc-4-piperidone. The key transformation involves a Reformatsky reaction to construct a β-hydroxy ester intermediate, followed by an intramolecular cyclization to furnish the desired spirocyclic oxetanone.
Step 1: Reformatsky Reaction to Form the β-Hydroxy Ester Intermediate
The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc.[2][3][4] This reaction is particularly suitable here as the organozinc intermediate is generally unreactive towards the ester functionality, preventing self-condensation.[5]
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
In the dropping funnel, prepare a solution of N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction. An exothermic reaction should be observed.
-
Add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tert-butyl 4-(1-(ethoxycarbonyl)methyl)-4-hydroxypiperidine-1-carboxylate.
Causality Behind Experimental Choices:
-
Activated Zinc: The use of activated zinc is crucial for the efficient formation of the organozinc reagent. Activation removes the passivating layer of zinc oxide from the surface of the metal.
-
Anhydrous Conditions: The Reformatsky reaction is sensitive to moisture, which can quench the organozinc intermediate. Therefore, the use of anhydrous solvents and a dry atmosphere is essential.
-
Slow Addition: The dropwise addition of the ketone and α-halo ester solution helps to control the exothermic reaction and prevent the formation of byproducts.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is used to hydrolyze the zinc alkoxide formed during the reaction in a mildly acidic workup.
Step 2: Intramolecular Cyclization to Form the Spirocyclic Oxetanone
The final step involves an intramolecular cyclization of the β-hydroxy ester intermediate to form the 3-oxo-1-oxa-7-azaspiro[3.5]nonane ring system. This transformation is typically achieved by deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic attack on the ester carbonyl.
Experimental Protocol:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of Tert-butyl 4-(1-(ethoxycarbonyl)methyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate.
Causality Behind Experimental Choices:
-
Sodium Hydride: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to initiate the cyclization.
-
Anhydrous THF: As in the previous step, anhydrous conditions are necessary to prevent the quenching of the sodium hydride and the alkoxide intermediate.
-
Controlled Quenching: The reaction is quenched carefully with water at a low temperature to safely decompose any unreacted sodium hydride.
Characterization and Analytical Profile
A comprehensive characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the tert-butyl group (singlet, ~1.5 ppm), the piperidine ring protons, and the methylene protons of the oxetane ring. |
| ¹³C NMR | Signals for the carbonyl carbon of the oxetanone (~200-210 ppm), the spiro carbon, the carbons of the piperidine and oxetane rings, and the tert-butyl group. |
| FT-IR | A strong absorption band for the ketone carbonyl group (~1780-1760 cm⁻¹), characteristic of a strained four-membered ring ketone, and a band for the urethane carbonyl (~1690 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |
| Purity (HPLC) | A single major peak indicating high purity. |
Reactivity and Synthetic Utility
The 3-oxo-1-oxa-7-azaspiro[3.5]nonane core is a versatile scaffold for further synthetic modifications.
The strained ketone of the oxetane ring is expected to be highly reactive towards nucleophiles. This allows for the introduction of a variety of substituents at the 3-position, leading to a diverse library of compounds for structure-activity relationship (SAR) studies. Furthermore, the Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to liberate the secondary amine of the piperidine ring. This free amine can then be functionalized through acylation, alkylation, or reductive amination, providing another avenue for derivatization.
Applications in Drug Discovery
While specific biological activities of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate have not been reported, its structural motifs suggest significant potential in medicinal chemistry. The spirocyclic framework can be used to explore chemical space in three dimensions, potentially leading to the discovery of novel ligands for various biological targets. The oxetane moiety can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility. The piperidine ring is a well-established pharmacophore in many approved drugs, and its incorporation into this novel spirocyclic system could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a promising building block for the synthesis of novel, three-dimensional molecules for drug discovery. Although direct synthetic procedures are not yet published, this guide provides a scientifically sound and plausible route for its preparation based on the well-established Reformatsky reaction and subsequent intramolecular cyclization. The versatile reactivity of this spirocyclic scaffold offers numerous opportunities for the generation of diverse chemical libraries for biological screening. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and is expected to yield valuable insights for the development of new therapeutics.
References
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Reformatsky Reaction. SATHEE. [2]
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Physicochemical properties of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
An In-depth Technical Guide Subject: Physicochemical Properties of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Scaffold for Drug Discovery
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 1408076-15-2) is a heterocyclic building block of significant interest in contemporary medicinal chemistry.[1] Structurally, it is defined by a unique spirocyclic system where a piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group, is fused to an oxetan-3-one ring via a shared quaternary carbon. This three-dimensional and rigid architecture is not merely a synthetic curiosity; it represents a strategic design element aimed at overcoming common challenges in drug development.[2]
The incorporation of spirocyclic oxetanes into molecular scaffolds can profoundly influence key pharmaceutical properties.[3] Oxetanes, as strained four-membered ether rings, are recognized for their ability to improve aqueous solubility, enhance metabolic stability, and act as non-classical bioisosteres for carbonyl or gem-dimethyl groups.[4][5][6] When combined with the conformational rigidity imparted by the spiro-fusion, these molecules offer a sophisticated tool to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2][7]
This guide provides a comprehensive analysis of the core physicochemical properties of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, outlines authoritative protocols for its analytical characterization, and explains the scientific rationale behind its application in drug discovery.
Molecular Structure and Core Properties
The precise arrangement of atoms defines the compound's fundamental characteristics and its potential interactions in a biological system.
Caption: 2D structure of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | N/A |
| CAS Number | 1408076-15-2 | [1] |
| Molecular Formula | C₁₂H₁₉NO₄ | [1] |
| Molecular Weight | 241.287 g/mol | [1] |
| Monoisotopic Mass | 241.13141 Da | [8] |
The Scientific Rationale: Causality Behind the Structure
The selection of a spirocyclic oxetane scaffold is a deliberate choice in medicinal chemistry, driven by the need to optimize multiple parameters simultaneously. Understanding the "why" behind this structure provides insight into its utility.
-
Solubility Enhancement: The oxetane ring, with its polar ether oxygen, serves as a "hydrophilic handle." Replacing a lipophilic gem-dimethyl group or a reactive carbonyl with an oxetane can dramatically increase aqueous solubility, a critical factor for drug absorption and distribution.[4][5][6] This is especially valuable for scaffolds that are otherwise "greasy" or prone to aggregation.
-
Metabolic Stability: Functional groups like morpholine are often incorporated to improve solubility but can be susceptible to metabolic oxidation.[4] Spirocyclic oxetanes offer a structurally analogous but often more metabolically robust alternative, reducing the rate of degradation by metabolic enzymes and potentially improving a drug's half-life.[4][9]
-
Three-Dimensionality and Conformational Lock: Unlike flexible aliphatic chains, spirocyclic systems lock the conformation of the molecule. This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity.[7] The defined three-dimensional exit vectors from the spiro-carbon allow for precise spatial positioning of other pharmacophoric elements.[3]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. Its role is to mask the reactivity of the piperidine nitrogen during synthetic sequences. It is stable under a wide range of conditions but can be easily removed under mild acidic conditions, making it a cornerstone of multi-step organic synthesis.[10][11]
Physicochemical Data Summary
While comprehensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structural components and data from closely related analogues.
| Property | Value / Expected Behavior | Rationale & Comparative Insights |
| Physical State | White to off-white solid | A related analogue, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is a solid. |
| Melting Point | Not available. | The aforementioned 2-oxo analogue has a reported melting point of 57.0 to 61.0 °C. The melting point of the title compound is expected to be in a similar range but will differ due to the presence of the oxetane ring. |
| Boiling Point | Not available. | Decomposes upon significant heating. Not a relevant parameter for this type of molecule. |
| Solubility | Expected to have moderate to good solubility in polar organic solvents (e.g., DMSO, Methanol) and enhanced aqueous solubility compared to its carbocyclic analogue. | The oxetane moiety is known to significantly increase aqueous solubility.[4][5] The large, nonpolar Boc group will temper this effect, resulting in a balanced solubility profile suitable for many biological assays which often use DMSO as a co-solvent.[12] |
Standardized Analytical & Characterization Protocols
The structural integrity and purity of a compound are paramount. The following protocols represent robust, self-validating systems for the characterization of this molecule.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. For this compound, ¹H NMR is essential to confirm the successful installation of the Boc group and the integrity of the spirocyclic core, while ¹³C NMR verifies the presence of all carbon atoms, including the key quaternary spiro-carbon and carbonyl carbons.[10]
Caption: Standard workflow for NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a clean vial.[10]
-
Solubilization: Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
-
Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming of the magnetic field to achieve maximum field homogeneity.[10]
-
Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For complete assignment, 2D NMR experiments like COSY and HSQC may be beneficial.
-
Interpretation of Expected Signals:
-
¹H NMR: A sharp, intense singlet integrating to 9 protons is expected between δ 1.4-1.5 ppm, which is the hallmark of the N-Boc group's tert-butyl protons.[10][13] The protons on the piperidine and oxetane rings will appear as multiplets in the aliphatic region of the spectrum.
-
¹³C NMR: Key signals include the carbonyl of the oxetanone, the carbonyl of the Boc group, the quaternary spiro-carbon, the carbons of the tert-butyl group, and the distinct carbons of the piperidine and oxetane rings.[14]
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
Causality: Mass spectrometry confirms the molecular weight of the compound, providing direct evidence of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the molecular formula.[15]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.[16]
-
Method: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak. Due to the basic nitrogen atom, the protonated molecule [M+H]⁺ is expected to be prominent. Other common adducts like the sodium adduct [M+Na]⁺ may also be observed.[8]
-
Expected [M+H]⁺ (C₁₂H₂₀NO₄⁺): m/z 242.1387
-
Expected [M+Na]⁺ (C₁₂H₁₉NNaO₄⁺): m/z 264.1206
-
Aqueous Solubility Determination via Shake-Flask Method
Causality: Determining the thermodynamic equilibrium solubility is the gold standard for understanding a compound's intrinsic solubility, a critical parameter for biopharmaceutical classification.[17][18] The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[19]
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is essential.[20]
-
Equilibration: Seal the vial and place it in an agitator or shaker bath maintained at a constant temperature (e.g., 37 °C for physiological relevance) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[19][20]
-
Phase Separation: After equilibration, remove the vial and allow any remaining solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of the compound in the diluted sample using a pre-calibrated and validated analytical technique such as HPLC-UV or LC-MS.[12] Back-calculate to determine the original concentration in the supernatant, which represents the thermodynamic solubility.
Conclusion
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a highly functionalized building block designed for the sophisticated demands of modern drug discovery. Its key physicochemical characteristics—driven by the spirocyclic oxetane core—include enhanced aqueous solubility, metabolic stability, and a conformationally rigid framework. The protocols detailed herein provide a robust framework for its analytical characterization, ensuring data integrity for researchers and scientists. The strategic combination of these features makes this compound and its derivatives valuable assets in the development of new therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
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Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). National Institutes of Health (NIH). [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. PubChem. [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization (WHO). [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]
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Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]
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Spiro Compounds: A Brief History. ResearchGate. [Link]
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Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace. [Link]
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¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
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Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate. PubChemLite. [Link]
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Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. ACS Publications. [Link]
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Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]
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tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. Shanghai Xianghui Pharmaceutical Technology Co., Ltd. [Link]
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Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ScienceDirect. [Link]
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An In-depth Technical Guide to the Synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Foreword: The Rising Prominence of Spirocyclic Oxetanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention for their inherent three-dimensionality.[1][2] This architectural rigidity can enhance interactions with biological targets and improve aqueous solubility.[3] When a spirocyclic framework incorporates an oxetane ring, a strained four-membered ether, the resulting scaffold presents a unique combination of properties. Oxetanes are increasingly utilized as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and reduced lipophilicity.[3][4][5]
The target molecule of this guide, tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, is a bifunctional scaffold that marries the desirable attributes of a spirocyclic oxetane with a protected piperidine moiety. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The tert-butyloxycarbonyl (Boc) protecting group allows for versatile further functionalization of the nitrogen atom. The oxetane lactone (a β-lactone) introduces a reactive center that can be exploited for covalent modification or as a precursor for further synthetic transformations. This guide provides a comprehensive, technically-grounded exposition on a plausible synthetic pathway to this valuable building block, intended for researchers and professionals in drug development.
Strategic Synthesis Design: A Photochemical Approach
The construction of the 1-oxa-7-azaspiro[3.5]nonane core necessitates the formation of a spirocyclic junction and the creation of the oxetane ring. A convergent and elegant strategy involves the photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, famously known as the Paternò-Büchi reaction.[7][8] This reaction is a powerful tool for the synthesis of oxetanes, often proceeding with high regio- and stereoselectivity.[9][10]
Our proposed synthetic route leverages the Paternò-Büchi reaction between a readily available piperidine-derived alkene and a suitable carbonyl partner. The retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis for the target molecule.
The key steps in our proposed synthesis are:
-
Synthesis of the Alkene Precursor: Preparation of tert-butyl 4-methylenepiperidine-1-carboxylate from commercially available N-Boc-4-piperidone via a Wittig reaction.
-
In situ Generation of Dichloroketene: Dichloroketene is a highly reactive ketene that can be generated in situ from trichloroacetyl chloride and activated zinc.
-
Paternò-Büchi [2+2] Photocycloaddition: The photochemical reaction between the alkene precursor and in situ generated dichloroketene to form the spirocyclic dichlorinated cyclobutanone intermediate.
-
Hydrolysis and Lactonization: Subsequent hydrolysis of the gem-dichloro group and intramolecular rearrangement to yield the desired β-lactone product.
Experimental Protocols
Part 1: Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate
This procedure is adapted from standard Wittig olefination protocols.[11]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyltriphenylphosphonium bromide | 357.23 | 12.5 g | 35.0 |
| N-Boc-4-piperidone | 199.25 | 5.0 g | 25.1 |
| Potassium tert-butoxide | 112.21 | 3.93 g | 35.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Diethyl ether | - | 150 mL | - |
| Saturated aqueous NH4Cl | - | 100 mL | - |
| Saturated aqueous NaCl (Brine) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (12.5 g, 35.0 mmol) and anhydrous THF (150 mL).
-
The resulting suspension is cooled to 0 °C in an ice bath.
-
Potassium tert-butoxide (3.93 g, 35.0 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide.
-
The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
-
A solution of N-Boc-4-piperidone (5.0 g, 25.1 mmol) in anhydrous THF (50 mL) is added dropwise to the ylide solution at room temperature over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes solvent system.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl (100 mL).
-
The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil.
Part 2: Synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
This procedure is a hypothetical adaptation based on the principles of the Paternò-Büchi reaction with in situ generated ketenes.[12][13]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Tert-butyl 4-methylenepiperidine-1-carboxylate | 197.28 | 3.95 g | 20.0 |
| Trichloroacetyl chloride | 181.38 | 4.35 g | 24.0 |
| Activated Zinc dust | 65.38 | 1.57 g | 24.0 |
| Anhydrous Diethyl Ether | - | 250 mL | - |
| Anhydrous Acetonitrile | - | 100 mL | - |
| Saturated aqueous NaHCO3 | - | 100 mL | - |
| Saturated aqueous NaCl (Brine) | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |
Procedure:
-
A photochemical reactor equipped with a high-pressure mercury lamp, a quartz immersion well, a magnetic stirrer, and a nitrogen inlet is charged with a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (3.95 g, 20.0 mmol) in anhydrous diethyl ether (150 mL) and anhydrous acetonitrile (100 mL).
-
Activated zinc dust (1.57 g, 24.0 mmol) is added to the solution.
-
The mixture is purged with nitrogen for 20 minutes and cooled to 0 °C.
-
A solution of trichloroacetyl chloride (4.35 g, 24.0 mmol) in anhydrous diethyl ether (100 mL) is added dropwise to the stirred reaction mixture over a period of 4 hours concurrently with UV irradiation. The dichloroketene is generated in situ and reacts immediately.
-
The reaction is irradiated for a total of 8 hours, maintaining the temperature at 0-5 °C. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aliquots.
-
After the reaction is complete, the UV lamp is turned off, and the reaction mixture is filtered to remove excess zinc.
-
The filtrate is carefully quenched by the slow addition of saturated aqueous NaHCO3 (100 mL).
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product, a mixture containing the dichlorinated cyclobutanone intermediate, is dissolved in a 1:1 mixture of THF and water (100 mL) and stirred at room temperature for 4 hours to facilitate hydrolysis and lactonization.
-
The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The final product is purified by flash column chromatography on silica gel (eluting with a gradient of 20% to 40% ethyl acetate in hexanes) to yield tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate.[14]
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential to confirm the structure of the intermediate and the final product.[15] For the final product, characteristic shifts for the protons and carbons of the oxetane and piperidine rings are expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum of the final product should show a characteristic strong absorption band for the β-lactone carbonyl group, typically in the range of 1820-1850 cm⁻¹.[16]
Workflow Visualization
Caption: Experimental workflow for the synthesis.
Conclusion and Future Perspectives
This technical guide outlines a robust and scientifically plausible pathway for the synthesis of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. By employing a key Paternò-Büchi reaction, this methodology provides access to a highly valuable and functionalized spirocyclic scaffold. The presented protocols are designed to be reproducible and scalable, offering a solid foundation for researchers engaged in the synthesis of novel chemical entities for drug discovery. The versatility of the Boc-protected amine and the reactive β-lactone moiety opens up a multitude of possibilities for the elaboration of this core structure into diverse libraries of compounds for biological screening. Future work could explore the diastereoselective variations of the Paternò-Büchi reaction to access enantiopure versions of this scaffold, further enhancing its utility in medicinal chemistry.
References
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- Hedrick, J. L., & Waymouth, R. M. (2007). Organic spirocyclic initiators for the ring-expansion polymerization of β-lactones. Journal of the American Chemical Society, 129(28), 8740–8741.
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Spectroscopic data (NMR, MS, IR) of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
An In-Depth Technical Guide to the Spectroscopic Profile of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
A Note on Chemical Identity: This guide provides a detailed spectroscopic analysis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS RN: 203661-69-2). The initial topic requested was for "Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate". However, a comprehensive search of scientific literature and chemical databases yielded no available data for this "1-oxa" analogue. It is presumed that the requested topic contained a typographical error. This document will therefore focus on the well-documented and commercially available 2-oxo isomer, a valuable building block in modern medicinal chemistry.
Introduction
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a bifunctional organic molecule featuring a spirocyclic core. This structure consists of a piperidine ring fused to a cyclobutanone ring at a single, shared quaternary carbon atom. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis.
The significance of this molecule lies in its rigid, three-dimensional architecture. The spiro[3.5]nonane scaffold imparts significant conformational constraint, a desirable attribute in drug design for enhancing binding affinity to biological targets and improving pharmacokinetic properties.[1] Its utility is demonstrated in its application as an intermediate for enzyme inhibitors, agents active in the central nervous system (CNS), and as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
This guide serves as a technical resource for researchers, providing a detailed interpretation of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data essential for the structural verification and quality control of this compound.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecule's connectivity and properties is fundamental to interpreting its spectral data.
Diagram of the Molecular Structure
Caption: Molecular structure of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 203661-69-2 | [3][4] |
| Molecular Formula | C₁₃H₂₁NO₃ | [3] |
| Molecular Weight | 239.31 g/mol | [3][4] |
| Exact Mass | 239.15214353 Da | [3] |
| Appearance | White to light yellow solid | [5] |
| IUPAC Name | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |[3] |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Set the instrument to positive ion detection mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Tandem MS (MS/MS): For fragmentation analysis, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.
Interpretation of Mass Spectrum
-
Molecular Ion Peak: The calculated exact mass of C₁₃H₂₁NO₃ is 239.1521 Da.[3] In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 240.16 .
-
Key Fragmentation Pathways: The fragmentation of this molecule is dominated by the characteristic losses associated with the N-Boc protecting group and cleavages alpha to the ketone and amine functionalities.[6][7]
-
Loss of Isobutylene: A primary fragmentation pathway for protonated Boc groups is the loss of isobutylene (C₄H₈, 56 Da), resulting in a prominent fragment ion at m/z ≈ 184.10 .[8]
-
Loss of tert-Butoxycarbonyl Radical: A subsequent loss of CO₂ (44 Da) from the m/z 184 fragment, or the concerted loss of the entire Boc group (100 Da) from the parent ion, yields a fragment at m/z ≈ 140.08 . This corresponds to the deprotected spirocyclic amine.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group in the cyclobutanone ring is also expected, leading to smaller fragment ions.
-
Diagram of Key MS Fragmentation Pathways
Caption: Predicted ESI-MS fragmentation of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is highly effective for identifying the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Interpretation of IR Spectrum
The IR spectrum of this compound is distinguished by two strong carbonyl absorptions.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Rationale & Reference |
|---|---|---|---|---|
| ~1780 | C=O (Ketone) | Stretch | Strong, Sharp | The C=O stretch in cyclobutanone is shifted to a significantly higher frequency compared to acyclic ketones (~1715 cm⁻¹) due to increased ring strain. This is a key diagnostic peak.[9][10] |
| ~1690 | C=O (Carbamate) | Stretch | Strong | This absorption is characteristic of the N-Boc protecting group's carbonyl. |
| 2975-2850 | C-H (sp³) | Stretch | Medium-Strong | Corresponds to the C-H bonds of the piperidine and cyclobutane rings, and the tert-butyl group.[11] |
| ~1250 & ~1160 | C-O | Stretch | Strong | These strong bands are characteristic of the C-O bonds within the tert-butyl ester functionality. |
| ~1170 | C-N | Stretch | Medium | Associated with the C-N bond of the protected piperidine ring. |
The presence of two distinct, strong peaks in the carbonyl region (1650-1800 cm⁻¹) is the most telling feature of this molecule's IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra, along with 2D correlation experiments (like COSY and HSQC), allows for unambiguous assignment of all signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and optionally 2D (COSY, HSQC) spectra at room temperature. Use the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) as an internal reference.
Structural Numbering for NMR Assignment
Diagram for NMR Assignments
Caption: Numbering scheme for NMR signal assignment.
¹H NMR Spectrum Interpretation (Predicted)
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~3.55 | m | 4H | H-6, H-10 | Protons alpha to the piperidine nitrogen are deshielded by the electronegative atom and the carbamate group.[12][13] |
| ~3.10 | t, J ≈ 8 Hz | 2H | H-2 | Protons alpha to the ketone carbonyl are significantly deshielded. |
| ~2.15 | t, J ≈ 8 Hz | 2H | H-4 | Protons on the cyclobutanone ring, adjacent to the spiro-carbon. |
| ~1.70 | m | 4H | H-2, H-4 (piperidine) | Protons beta to the piperidine nitrogen. |
| 1.47 | s | 9H | Boc CH₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
¹³C NMR Spectrum Interpretation (Predicted)
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~210 | C3 (Ketone C=O) | Ketone carbonyl carbons are highly deshielded and appear far downfield. |
| 154.8 | C8 (Carbamate C=O) | The chemical shift for the N-Boc carbonyl is highly characteristic. |
| 79.5 | C9 (Boc quat. C) | The quaternary carbon of the tert-butyl group. |
| ~48 | C2 | Carbon alpha to the ketone carbonyl. |
| ~42 | C6, C10 | Carbons alpha to the piperidine nitrogen. The exact shift can vary due to the rigid spiro system.[14] |
| ~40 | C5 (Spiro C) | The quaternary spiro-carbon, typically appearing in this region for spiro[3.n]alkanes.[15] |
| ~34 | Piperidine β-Carbons | Carbons beta to the piperidine nitrogen. |
| ~30 | C4 | Carbon on the cyclobutanone ring adjacent to the spiro-carbon. |
| 28.4 | Boc CH₃ | The three equivalent methyl carbons of the tert-butyl group. |
Conclusion
The structural elucidation of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is unequivocally achieved through a combination of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns of the N-Boc group. Infrared spectroscopy provides definitive evidence of two distinct carbonyl functionalities, with the high-frequency absorption around 1780 cm⁻¹ being a hallmark of the strained cyclobutanone ring. Finally, ¹H and ¹³C NMR spectroscopy provides a complete map of the carbon-hydrogen framework, from the unmistakable 9H singlet of the tert-butyl group to the distinct signals of the spirocyclic core. Together, these data provide a unique spectroscopic fingerprint, ensuring the identity and purity of this important synthetic intermediate.
References
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Alachem Co., Ltd. (n.d.). 203661-69-2 | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved January 19, 2026, from [Link]
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Spirocyclic Oxetane Lactams: A New Frontier in Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of unique structural motifs in medicinal chemistry often paves the way for novel therapeutic agents with enhanced pharmacological profiles. This guide delves into the emerging class of spirocyclic oxetane lactams, a scaffold that marries the rich biological heritage of β-lactams with the advantageous physicochemical properties of spirocyclic oxetanes. While the direct exploration of this hybrid scaffold is in its nascent stages, this document synthesizes the known attributes of its constituent parts to build a compelling case for its potential in drug discovery. We will explore the synthetic rationale, potential biological activities, and a systematic approach to the biological evaluation of these promising compounds. This guide is intended to serve as a foundational resource for researchers poised to explore this exciting area of chemical biology.
Introduction: The Strategic Fusion of Oxetanes and Lactams
The quest for novel chemical matter with improved "drug-like" properties is a perpetual driver in pharmaceutical research. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which can lead to improved target selectivity and potency.[1] Within this class, the strategic combination of an oxetane ring and a lactam moiety into a single spirocyclic framework presents a compelling strategy for the development of new therapeutic agents.
The β-lactam ring is a cornerstone of medicinal chemistry, most famously as the active component of penicillin and cephalosporin antibiotics.[2] Beyond their antibacterial prowess, β-lactam derivatives have demonstrated a wide array of biological activities, including cholesterol absorption inhibition, and anticancer and antiviral properties.[1][2][3] However, challenges such as metabolic instability and the emergence of resistance mechanisms necessitate continuous innovation.
Enter the oxetane ring, a four-membered ether that has been increasingly recognized as a valuable building block in drug design.[4] The incorporation of an oxetane can profoundly influence a molecule's physicochemical properties, often leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[5][6] Spirocyclic oxetanes, in particular, can act as bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities, and even as more stable analogues of morpholine.[5][7]
The fusion of these two moieties into a spirocyclic oxetane lactam scaffold is therefore a logical and promising step. The oxetane can be envisioned as a modulating element, fine-tuning the pharmacokinetic profile of the biologically active lactam core, while the rigid spirocyclic nature of the scaffold can enforce a specific conformation for optimal target engagement.
Synthetic Pathways to Spirocyclic Oxetane Lactams
The construction of the spirocyclic oxetane lactam core requires careful synthetic planning. While a diverse array of methods exists for the synthesis of spiro-β-lactams, the Staudinger [2+2] cycloaddition of a ketene and an imine is a widely employed and versatile strategy.[2] The synthesis of a spiro-fused β-lactam to an oxetane ring has been documented, demonstrating the chemical feasibility of this scaffold.[8]
A plausible synthetic approach could involve the reaction of an oxetane-containing ketene with an appropriate imine, or conversely, an oxetane-containing imine with a ketene. The choice of reactants would allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Experimental Protocol: Generalized Staudinger [2+2] Cycloaddition
-
Preparation of the Oxetane-Containing Reactant:
-
Synthesize either an oxetan-3-one derived imine or a ketene precursor bearing an oxetane moiety using established literature procedures. The stability of the oxetane ring under the reaction conditions for imine or ketene formation should be confirmed.
-
-
Cycloaddition Reaction:
-
In an inert atmosphere, dissolve the imine component in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Cool the solution to -78 °C.
-
Slowly add the ketene or ketene precursor (e.g., an acid chloride with a non-nucleophilic base like triethylamine).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired spirocyclic oxetane lactam.
-
-
Characterization:
-
Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and optionally X-ray crystallography).
-
Predicted Biological Activities and Therapeutic Potential
Based on the extensive biological profiling of spiro-β-lactams and the physicochemical benefits conferred by oxetanes, we can hypothesize several promising therapeutic avenues for spirocyclic oxetane lactams.
Antimicrobial Agents
The β-lactam core is a well-established pharmacophore for antibacterial agents.[2] Spiro-β-lactams have also shown promising antimicrobial activity.[9] The incorporation of a spirocyclic oxetane could enhance the antibacterial profile by:
-
Improving solubility and cell permeability: The polar nature of the oxetane ring can increase aqueous solubility, potentially leading to better bioavailability and efficacy.[5]
-
Enhancing metabolic stability: Oxetanes are often more resistant to metabolic degradation than other functional groups, which could lead to a longer duration of action.[5]
-
Overcoming resistance: The novel three-dimensional shape of the spirocyclic oxetane lactam scaffold may allow it to evade existing bacterial resistance mechanisms, such as β-lactamase activity.
Workflow for Antimicrobial Evaluation
Caption: Workflow for the antimicrobial evaluation of novel spirocyclic oxetane lactams.
Anticancer Agents
Certain spiro-β-lactams have demonstrated potent anticancer activity.[2] A related scaffold, the spiro-β-lactone-lactam system, has been shown to exhibit proteasome inhibition, a validated anticancer mechanism.[4] The unique geometry and improved physicochemical properties of spirocyclic oxetane lactams make them attractive candidates for cancer therapy.
Potential Anticancer Mechanisms:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases, proteases, or histone deacetylases.
-
Disruption of Protein-Protein Interactions: The rigid spirocyclic scaffold could serve as a template for designing inhibitors of critical protein-protein interactions in cancer signaling pathways.
Antiviral and Antiplasmodial Agents
Recent studies have identified spiro-β-lactams with significant activity against HIV and Plasmodium, the causative agent of malaria.[1][3][9] The structural modulation of these lead compounds with a spirocyclic oxetane moiety could lead to a new generation of dual-action antimicrobial agents with improved pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for spirocyclic oxetane lactams is not yet available, we can extrapolate from the broader classes of spiro-β-lactams. Key areas for investigation in future SAR studies will include:
-
The nature and substitution of the rings: The size of the lactam ring (β, γ, etc.) and the substitution pattern on both the oxetane and lactam rings will be critical determinants of activity.
-
Stereochemistry: The stereochemistry at the spirocenter and any other chiral centers will likely have a profound impact on biological activity.
-
The position of the oxetane: The relative positioning of the oxetane oxygen to the lactam carbonyl and nitrogen will influence the molecule's polarity, hydrogen bonding capacity, and overall conformation.
The table below summarizes the potential impact of the spirocyclic oxetane moiety on the properties of a hypothetical lactam-based drug candidate.
| Property | Typical Challenge with Lactams | Potential Impact of Spirocyclic Oxetane | Reference |
| Aqueous Solubility | Poor solubility can limit bioavailability. | Increased solubility due to the polar nature of the oxetane. | [5] |
| Metabolic Stability | Susceptibility to enzymatic degradation (e.g., β-lactamases). | Enhanced stability; oxetanes are often resistant to metabolism. | [5] |
| Lipophilicity (LogP/LogD) | High lipophilicity can lead to off-target effects and poor PK. | Reduced lipophilicity. | [5] |
| Three-Dimensional Shape | Planar or flexible structures may lack target specificity. | Rigid, defined 3D structure for improved target binding. | [1] |
Conclusion
Spirocyclic oxetane lactams represent a promising, yet underexplored, area of medicinal chemistry. The strategic combination of the biologically versatile lactam core with the property-enhancing spirocyclic oxetane motif offers a compelling rationale for the design of novel therapeutic agents. This guide has synthesized the existing knowledge on the constituent scaffolds to provide a forward-looking perspective on the potential biological activities and a roadmap for the systematic evaluation of this novel class of compounds. It is our hope that this document will inspire and equip researchers to venture into this exciting new field of drug discovery.
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Moloney, M. G., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5373-5379. Available from: [Link]
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Kaur, N. (n.d.). Synthesis and reactivity of spiro-fused β-lactams. Biblio Back Office. Available from: [Link]
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Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available from: [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available from: [Link]
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Scott, J. S., et al. (2022). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 13(5), 728-734. Available from: [Link]
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Alves, A. J. S., et al. (2021). Synthesis and Structure-Activity Relationships of New Chiral Spiro-β-lactams Highly Active Against HIV-1 and Plasmodium. ResearchGate. Available from: [Link]
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Josa-Culleré, L., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. Available from: [Link]
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Alves, A. J. S., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(28), 5373-5384. Available from: [Link]
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Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available from: [Link]
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Coote, S. C., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(58), 9034-9037. Available from: [Link]
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Cole, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1335-1341. Available from: [Link]
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Wang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. Available from: [Link]
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The Strategic Role of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate in Next-Generation PROTAC Design
An In-Depth Technical Guide
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1] The efficacy of these heterobifunctional molecules is profoundly dependent on the chemical linker that connects the target protein ligand to the E3 ligase recruiter.[2][3] Historically dominated by flexible alkyl and polyethylene glycol (PEG) chains, the field is now evolving towards more sophisticated, rigid linkers that impart superior physicochemical properties and conformational control. This guide details the pivotal role of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a state-of-the-art building block, in addressing the core challenges of PROTAC development, including poor solubility, low cell permeability, and metabolic instability. By dissecting its unique spirocyclic and oxetane-containing structure, we will provide a technical framework for its strategic implementation in designing potent and drug-like protein degraders.
The PROTAC Modality: A Primer on Linker-Driven Efficacy
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][4] They are composed of three elements: a "warhead" that binds a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This architecture induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][]
The linker is not a passive spacer; it is a critical determinant of a PROTAC's biological activity.[6] Its length, geometry, and chemical composition directly influence:
-
Ternary Complex Formation and Stability: The linker must orient the POI and E3 ligase in a productive conformation for efficient ubiquitin transfer. Its rigidity and conformational preferences play a crucial role in stabilizing this complex.[2][7][8]
-
Physicochemical Properties: PROTACs are inherently large molecules, often falling into the "beyond Rule of 5" (bRo5) chemical space. This presents significant challenges in achieving adequate aqueous solubility, cell permeability, and metabolic stability.[9][10] The linker's composition is a key tool for modulating these properties.[2]
-
Selectivity and On-Target Effects: The linker's structure can fine-tune the interactions within the ternary complex, enhancing selectivity for the desired target protein.[2]
The limitations of simple, flexible linkers—such as high conformational flexibility (leading to an entropic penalty upon binding) and potential for hydrophobic collapse—have spurred the development of linkers with greater structural definition.[11][12]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Oxetane Advantage: A Modern Tool for Physicochemical Optimization
The oxetane ring, a four-membered ether, has emerged as a valuable motif in modern medicinal chemistry for its ability to solve common drug development challenges.[13] Its incorporation into molecular scaffolds is driven by a unique combination of properties:
-
Enhanced Aqueous Solubility: The polar oxygen atom of the oxetane ring acts as a strong hydrogen bond acceptor, significantly improving the aqueous solubility of parent molecules. Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by factors ranging from 4 to over 4000.[13][14][15]
-
Reduced Lipophilicity: As a less lipophilic alternative to gem-dimethyl or cyclobutyl groups, oxetanes help lower a compound's LogD, which can reduce off-target effects and improve its pharmacokinetic profile.[16]
-
Improved Metabolic Stability: The oxetane motif is metabolically robust and can block labile C-H bonds from oxidation by cytochrome P450 enzymes, thereby increasing a compound's half-life.[16]
-
Structural Rigidity and 3D Character: Unlike flexible alkyl chains, the puckered, sp³-rich oxetane ring introduces a degree of conformational rigidity and three-dimensionality.[13] This pre-organizes the molecule for binding, potentially reducing the entropic cost of ternary complex formation.[8]
The oxetane can serve as a bioisostere for carbonyl groups and other heterocycles like morpholine, often providing superior properties with a lower molecular weight.[13][16]
Dissecting the Core Building Block: Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
This building block (CAS 1408076-15-2) is a sophisticated linker component designed to leverage the benefits of multiple structural features simultaneously.[17]
Chemical Structure:
-
Formula: C₁₂H₁₉NO₄
-
Molecular Weight: 241.28 g/mol
Key Structural Features and Their Rationale in PROTAC Design:
-
Oxetane Ring: As detailed above, this is the primary driver for improving physicochemical properties. It enhances solubility and metabolic stability while adding a defined 3D vector.[14][18]
-
Spirocyclic Core: The fusion of the oxetane and piperidine rings creates a rigid spirocyclic system. This rigidity is highly desirable in PROTAC linkers as it reduces conformational flexibility, which can enhance the stability of the ternary complex and improve degradation efficacy.[6][8][] The defined geometry helps to control the spatial orientation between the warhead and the E3 ligase ligand.
-
Piperidine Moiety (Azaspiro): Piperidine and piperazine rings are common, synthetically tractable motifs used to add rigidity to PROTAC linkers.[3] The nitrogen atom serves as a key attachment point for linker elongation.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, making this building block a versatile intermediate. Its clean and efficient removal under acidic conditions allows for straightforward coupling to either the warhead or E3 ligase ligand fragments.
-
Ketone Functionality: The 3-oxo position offers an additional chemical handle for diversification. It can be used for further modification or may engage in specific hydrogen bonding interactions within the ternary complex.
By combining these features, this building block acts as a multi-functional "cassette" that simultaneously addresses the challenges of physicochemical properties and conformational control in PROTAC design.
Experimental Workflow: Synthesis and Integration into PROTACs
Integrating this building block into a PROTAC follows a logical, modular synthetic approach. The primary reaction involves coupling the deprotected amine of the spirocycle to a carboxylic acid on either the warhead or E3 ligase ligand-linker intermediate.
Step-by-Step Synthesis Protocol
Objective: To couple the spirocyclic linker core to a warhead ligand bearing a carboxylic acid.
Materials:
-
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
-
Warhead-COOH (Target protein ligand with a carboxylic acid handle)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
Part 1: Boc Deprotection of the Linker Core
-
Dissolve Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting TFA salt of the deprotected amine is often a viscous oil or solid and can be used directly in the next step without further purification.
Part 2: Amide Coupling to the Warhead Ligand
-
Dissolve the Warhead-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected amine TFA salt (from Part 1, approx. 1.2 eq) in a small amount of DMF to the activated ester mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the Warhead-Linker intermediate.
This intermediate can then be further elaborated by coupling it to an E3 ligase ligand to complete the PROTAC synthesis.
Caption: Modular workflow for incorporating the spirocyclic building block.
Data-Driven Impact: A Comparative Analysis
To illustrate the tangible benefits of this building block, consider a hypothetical case study comparing two PROTACs targeting the same protein with the same warhead and E3 ligase ligand, but differing only in the linker.
-
PROTAC A: Contains a flexible 12-atom PEG linker.
-
PROTAC B: Contains a linker incorporating the Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane core.
Table 1: Comparative Physicochemical Properties
| Property | PROTAC A (Flexible PEG Linker) | PROTAC B (Spiro-Oxetane Linker) | Rationale for Improvement |
| Calculated LogP (cLogP) | 4.8 | 3.9 | Oxetane reduces lipophilicity vs. alkyl/ether chain.[16] |
| Aqueous Solubility (µM) | < 5 | 50 | Polar oxetane acts as H-bond acceptor.[13][14] |
| Cell Permeability (Papp, A-B) | Low | Moderate | Reduced H-bond donors and rigid structure can mitigate low permeability in large molecules.[20] |
| Metabolic Stability (t½, HLM) | 15 min | > 60 min | Spirocyclic core blocks sites of metabolism.[15][16] |
HLM: Human Liver Microsomes
Table 2: Comparative Biological Activity
| Parameter | PROTAC A (Flexible PEG Linker) | PROTAC B (Spiro-Oxetane Linker) | Rationale for Improvement |
| Degradation DC₅₀ (nM) | 50 nM | 5 nM | Rigid linker pre-organizes the PROTAC, leading to more stable ternary complex formation.[8][] |
| Max Degradation (Dₘₐₓ) | 80% | > 95% | Improved cell permeability and stability ensure higher intracellular concentration. |
| Ternary Complex t½ (min) | 5 min | 25 min | Reduced conformational entropy of the rigid linker stabilizes the POI-PROTAC-E3 complex.[8] |
This data illustrates a clear causality: the strategic choice of the spirocyclic oxetane linker directly translates to superior drug-like properties, which in turn drives enhanced biological performance and more effective protein degradation.
Caption: Decision logic for selecting an advanced spirocyclic linker.
Conclusion and Future Perspectives
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is more than a simple linker; it is an enabling technology for the rational design of superior PROTACs. Its carefully engineered structure provides a pre-packaged solution to the intertwined challenges of physicochemical properties and conformational dynamics that often hinder PROTAC development. By imparting rigidity, enhancing solubility, and improving metabolic stability, this building block allows researchers to navigate the difficult bRo5 space more effectively.
As the field of targeted protein degradation continues to mature, the demand for well-characterized, functionally optimized linkers will only grow. The trend is clearly moving away from empirical screening of flexible linkers and towards the rational incorporation of rigid, 3D-shaped motifs.[3] Building blocks like the spirocyclic oxetane discussed herein are at the forefront of this evolution, empowering scientists to create the next generation of potent, selective, and bioavailable protein degraders for therapeutic intervention.
References
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- The Oxetane Motif: A Cornerstone of Modern Drug Discovery. BenchChem.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. (2024).
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. BenchChem.
- Oxetane Building Blocks: Essential Guide for Modern Drug Discovery. AiFChem. (2026).
- Step-by-step guide for synthesizing a PROTAC with a pre-made linker. BenchChem.
- Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. (2025).
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- Overview of PROTAC Linkers: Types and Design. BOC Sciences.
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. (2022).
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC. NIH.
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- Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022).
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Commercial availability of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
An In-depth Technical Guide to Azaspiro[3.5]nonane Scaffolds in Modern Drug Discovery
A Note on Isomeric Specificity: The precise molecule, tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, is not found as a readily available commercial product in major chemical supplier catalogs. However, a closely related and commercially significant isomer, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate , is widely available and utilized in drug discovery. This guide will focus on this prevalent isomer, as it is the most relevant compound for researchers seeking to employ this spirocyclic scaffold. The principles and applications discussed are foundational to understanding the utility of this structural class.
Introduction: The Value of Three-Dimensionality in Medicinal Chemistry
In the pursuit of novel therapeutics, medicinal chemists are increasingly moving away from flat, two-dimensional molecules towards complex, three-dimensional scaffolds. Spirocycles, which feature two rings connected by a single common atom, are at the forefront of this shift. They introduce conformational rigidity and a defined three-dimensional geometry, which can lead to improved target selectivity, enhanced metabolic stability, and better physicochemical properties.[1][2] The N-Boc protected azaspiro[3.5]nonane core, specifically tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate , serves as a versatile building block for introducing these desirable characteristics into drug candidates.
This guide provides a comprehensive overview of its commercial availability, chemical properties, applications—most notably as a linker in Proteolysis Targeting Chimeras (PROTACs)—and protocols for its synthesis and handling.
Compound Identification and Physicochemical Properties
Correctly identifying the specific properties of a chemical building block is the foundation of reproducible research. The key identifiers and properties for tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | PubChem[3] |
| CAS Number | 203661-69-2 | Sigma-Aldrich, TCI Chemicals[4][5] |
| Molecular Formula | C₁₃H₂₁NO₃ | PubChem[3] |
| Molecular Weight | 239.31 g/mol | PubChem[3] |
| Appearance | White powder or solid | ChemicalBook, Sigma-Aldrich[4][6] |
| InChI Key | SIMIIXFMGJYGLR-UHFFFAOYSA-N | Sigma-Aldrich[4] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2 | CymitQuimica[7] |
Commercial Availability and Procurement
The accessibility of a building block is a critical logistical consideration for any research program. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development.
| Supplier | Catalog Number (Example) | Purity/Notes |
| MedChemExpress | HY-W007836 | >98% |
| Sigma-Aldrich | SYX00121 | AldrichCPR (Note: Buyer assumes responsibility to confirm purity)[4] |
| TCI Chemicals | T3638 | >98% |
| CymitQuimica | CYM-203661-69-2 | Varies by batch |
| ChemicalBook | CB71249871 | Multiple suppliers listed |
Note: Catalog numbers and availability are subject to change. Researchers should consult supplier websites for the most current information.
Core Applications in Drug Discovery
The utility of this spirocyclic ketone stems from its unique combination of a rigid scaffold and reactive handles, making it a valuable intermediate in synthesizing more complex molecules.
As a Spirocyclic Scaffold
The azaspiro[3.5]nonane core provides a rigid, non-planar structure. Incorporating such a motif can significantly improve the pharmacological profile of a drug candidate by:
-
Enhancing Target Selectivity: The defined 3D orientation of substituents can lead to more precise interactions with a biological target's binding pocket, reducing off-target effects.
-
Improving Metabolic Stability: The spirocyclic center is less susceptible to enzymatic degradation compared to more flexible aliphatic chains.[2]
-
Modulating Physicochemical Properties: It allows for the fine-tuning of properties like solubility and lipophilicity.[1]
Intermediate for PROTAC Linkers
A prominent application of this molecule is in the construction of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[8] They consist of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate serves as a rigid and synthetically versatile component of the linker. The ketone functionality can be further modified, and the Boc-protected nitrogen provides a stable attachment point.
Synthesis of GPR119 Agonists
Literature indicates the use of this compound in the preparation of GPR119 agonists, which are investigated for the treatment of diabetes and other metabolic disorders.[6] This highlights its role as a key intermediate in building complex, biologically active molecules.
Synthesis Protocol
While commercially available, understanding the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is valuable for custom modifications or scale-up. A reported method involves a cyclization reaction.[6]
Experimental Workflow: [2+2] Cycloaddition Approach
A common synthetic route is the [2+2] cycloaddition of an enamine or similar species with a ketene. A specific procedure is outlined below.[6]
Starting Materials:
-
tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zinc-Copper couple (Zn/Cu)
-
tert-Butyl methyl ether (t-BuOMe)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexane
Step-by-Step Protocol:
-
Flask Preparation: To a flame-dried round-bottom flask under vacuum, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and Zn/Cu couple (11.5 eq).
-
Solvent Addition: Charge the flask with t-BuOMe and refill with a nitrogen balloon.
-
Reaction Initiation: Stir the reaction mixture. The literature suggests the addition of a ketene precursor at this stage, which reacts in situ to form the cyclobutanone ring.
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture in an external ice bath. Slowly and carefully add a saturated solution of NH₄Cl to quench the reaction.
-
Workup: Allow the mixture to stir at room temperature for 4 hours. Filter the mixture to remove the solid metal residues.
-
Extraction: Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc.
-
Washing & Drying: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the resulting residue via column chromatography (e.g., CombiFlash with a silica gel column, using an EtOAc/Hexane gradient) to afford the final product.[6]
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate has several associated hazards that require appropriate precautions.[9]
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statements (Examples) |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3][9] |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][9] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air.[3][9] |
Handling Recommendations:
-
Always use this compound in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Avoid generating dust when handling the solid material.
-
Store in a tightly closed container in a dry, cool place.
Conclusion
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a valuable and commercially accessible building block for advanced medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers distinct advantages over traditional linear or monocyclic scaffolds, enabling the development of drug candidates with potentially improved selectivity and metabolic stability. Its demonstrated utility as a precursor for PROTAC linkers and other complex bioactive molecules ensures its continued relevance for researchers and scientists dedicated to pushing the boundaries of drug design.
References
- Vertex AI Search Result for tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate.Note: This result provides the exact name but lacks specific CAS or detailed data, suggesting it is not a standard commercial product.
-
PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. National Center for Biotechnology Information. [Link]
-
Amerigo Scientific. tert-butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate.Note: A different, more complex derivative.[Link]
- Google Patents.Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]
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PubMed Central (PMC). Applications of oxetanes in drug discovery and medicinal chemistry.[Link]
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The Ascendance of Oxa-Azaspiro[3.5]nonanes: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Impact
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemistry has progressively moved beyond "flatland"—the realm of planar aromatic scaffolds. This evolution has ushered in an era where three-dimensional (3D) molecular architectures are paramount. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged motifs. Their rigid, well-defined geometries offer a unique handle to orient substituents in precise vectors, enabling optimal interactions with biological targets. This guide delves into the discovery and history of a particularly intriguing class of spirocycles: the oxa-azaspiro[3.5]nonane derivatives. These compounds, featuring a unique fusion of an oxetane or tetrahydrofuran ring with an azetidine or piperidine ring, have carved a significant niche in modern drug discovery, demonstrating their value as versatile building blocks and key pharmacophores in a range of therapeutic areas.
The Genesis of a Scaffold: A Historical Perspective
While the precise first synthesis of the parent, unsubstituted oxa-azaspiro[3.5]nonane ring system is not prominently documented in readily available literature, the exploration of spiro-heterocycles containing both oxygen and nitrogen began to gain traction as synthetic methodologies for small ring systems matured. Early work on strained carbocyclic and heterocyclic rings laid the groundwork for the construction of these more complex architectures. The first confirmed synthesis of a small, simple spirocyclic ring system, an oxaspiro[2.2]pentane, was reported in 1968, showcasing the feasibility of creating such strained structures.[1]
The synthesis of oxetanes, a key component of some oxa-azaspiro[3.5]nonanes, saw significant advancements with methods like the Williamson etherification being employed for ring formation.[2] These foundational principles of small ring synthesis were later adapted and refined for the construction of spiro-heterocycles. Patents and publications from the early 21st century began to feature synthetic routes to specific oxa-azaspiro[3.5]nonane derivatives, signaling their growing importance as intermediates in drug discovery programs. For instance, a new synthesis of 2-oxa-7-azaspiro[3.5]nonane was described where it was utilized as a building block for more complex fused heterocyclic systems.[3]
Strategic Synthesis: Constructing the Oxa-Azaspiro[3.5]nonane Core
The inherent strain and unique stereochemistry of the oxa-azaspiro[3.5]nonane scaffold necessitate carefully designed synthetic strategies. Several key approaches have been developed, each with its own advantages and applications.
Key Synthetic Strategies at a Glance
| Strategy | Description | Key Features |
| Intramolecular Cyclization | A common and versatile approach involving the formation of one of the rings through an intramolecular reaction of a suitably functionalized precursor. This often involves nucleophilic substitution or reductive amination. | High efficiency for specific targets, allows for good stereochemical control. |
| [3+2] Cycloaddition Reactions | This method involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. For example, the reaction of an azomethine ylide with an appropriate dipolarophile. | Powerful tool for constructing pyrrolidine-containing spirocycles with high regio- and stereoselectivity.[4][5] |
| Multi-step Linear Synthesis | Building the scaffold in a stepwise manner, often starting from commercially available materials and sequentially adding the necessary functional groups and rings. | Highly adaptable for creating a wide variety of derivatives with different substitution patterns. |
Experimental Protocol: A Representative Synthesis of a 7-Oxa-2-azaspiro[3.5]nonane Derivative
The following protocol outlines a general, multi-step synthesis of a protected 7-oxa-2-azaspiro[3.5]nonane derivative, a valuable intermediate for further elaboration. This synthesis is representative of the methodologies found in the patent literature.
Step 1: First Cyclization to Form the Tetrahydrofuran Ring
A first cyclization reaction is carried out to construct the tetrahydrofuran portion of the spirocycle. This can be achieved by reacting a suitable precursor like bis(2-chloroethyl) ether with a nucleophile such as cyanoacetaldehyde diethyl acetal in the presence of an acid-binding agent and a phase transfer catalyst.[6]
-
Reactants: Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal.
-
Reagents: N,N-dimethylformamide (solvent), acid-binding agent (e.g., potassium carbonate), phase transfer catalyst, iodo metal salt.
-
Conditions: The reaction mixture is heated, typically between 70-100 °C, for 12-24 hours.
-
Workup: The reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude cyclized intermediate.
Step 2: Second Cyclization to Form the Azetidine Ring and the Spirocyclic Core
The intermediate from Step 1 undergoes a second cyclization reaction to form the azetidine ring, thus completing the spirocyclic scaffold. This is often achieved through a reduction and intramolecular cyclization.[6]
-
Reactant: The cyclized intermediate from Step 1.
-
Reagent: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in a suitable solvent like tetrahydrofuran (THF).
-
Conditions: The reaction is typically carried out at a reduced temperature (e.g., -10 °C) and stirred for several hours.
-
Workup: The reaction is carefully quenched, and the product is filtered and purified, often by column chromatography, to yield the desired 7-oxa-2-azaspiro[3.5]nonane derivative.
Caption: General synthetic workflow for a 7-oxa-2-azaspiro[3.5]nonane derivative.
The Rise to Prominence: Therapeutic Applications in Drug Discovery
The unique 3D conformation and favorable physicochemical properties of oxa-azaspiro[3.5]nonane derivatives have made them highly attractive scaffolds in medicinal chemistry. Their rigid nature can reduce the entropic penalty upon binding to a target protein, potentially leading to higher potency. Furthermore, the introduction of sp³-rich centers can improve metabolic stability and aqueous solubility, key parameters in drug development.
A Bioisosteric Replacement for Piperidine
One of the key applications of the azaspiro[3.5]nonane moiety is as a bioisosteric replacement for the ubiquitous piperidine ring. While piperidine is a common feature in many drugs, it can be susceptible to metabolic oxidation. The spirocyclic nature of the oxa-azaspiro[3.5]nonane scaffold can shield the nitrogen atom and adjacent carbons from metabolic enzymes, leading to an improved pharmacokinetic profile.[7]
Key Therapeutic Areas and Notable Examples
The versatility of the oxa-azaspiro[3.5]nonane core is evident in its application across various therapeutic areas:
-
Oncology: The most prominent example of an oxa-azaspiro[3.5]nonane-containing drug candidate is Sonrotoclax (BGB-11417) . This potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor is currently in clinical development for various hematologic cancers.[8][9][10][11][12][13][14][15][16][17] The rigid 7-azaspiro[3.5]nonane linker in Sonrotoclax plays a crucial role in orienting the key binding motifs for optimal interaction with the Bcl-2 protein, leading to enhanced potency against both wild-type and mutant forms of the protein.[8][17]
-
Central Nervous System (CNS) Disorders: The ability of spirocyclic compounds to cross the blood-brain barrier makes them attractive for CNS targets. Oxa-azaspiro derivatives have been investigated as triple re-uptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine, with potential applications in treating depression and other mood disorders.[5]
-
Enzyme Inhibition: The well-defined geometry of the oxa-azaspiro[3.5]nonane scaffold makes it an excellent starting point for designing potent and selective enzyme inhibitors. The substituents on the ring system can be precisely positioned to interact with specific pockets in an enzyme's active site.
Structure-Activity Relationship (SAR) and Lead Optimization: The Case of Sonrotoclax
The development of Sonrotoclax provides an excellent case study in the power of the oxa-azaspiro[3.5]nonane scaffold in lead optimization. The structure-activity relationship (SAR) studies revealed that the interaction between the P2 pocket of the Bcl-2 protein and the inhibitor is highly sensitive to the flexibility, length, and direction of the linker.[8] The introduction of the more rigid 7-azaspiro[3.5]nonane linker, in place of a more flexible chain, resulted in a compound with a more fixed and favorable conformation for binding.[8] This structural modification was a key factor in achieving the high potency and selectivity of Sonrotoclax.[8][11]
Caption: The role of the oxa-azaspiro[3.5]nonane scaffold in lead optimization.
Future Directions and Conclusion
The journey of oxa-azaspiro[3.5]nonane derivatives from synthetic curiosities to key components of clinical-stage drug candidates underscores the growing appreciation for 3D scaffolds in drug discovery. The continued development of novel synthetic methodologies will undoubtedly lead to a greater diversity of these spirocyclic building blocks, enabling the exploration of a wider range of chemical space. As our understanding of complex biological targets deepens, the ability to precisely control the spatial arrangement of pharmacophoric elements will become even more critical. The oxa-azaspiro[3.5]nonane core, with its inherent rigidity and tunable properties, is exceptionally well-positioned to meet this challenge. We can anticipate the emergence of new therapeutics across a spectrum of diseases, all built upon this versatile and powerful scaffold. For researchers and drug developers, the oxa-azaspiro[3.5]nonane system represents a compelling and fruitful area for future exploration and innovation.
References
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W. A. Denny, G. W. Rewcastle, and W. R. Wilson, "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole," Molecules, vol. 20, no. 8, pp. 13863-13876, Aug. 2015. [Online]. Available: [Link]
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Y. Guo et al., "Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2," Journal of Medicinal Chemistry, vol. 67, no. 10, pp. 7836–7858, May 2024. [Online]. Available: [Link]
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- C. S. Tam et al., "Updated Results From the Phase 1 Study of Sonrotoclax (BGB-11417), a Novel B-Cell Lymphoma 2 Inhibitor, in Combination With Zanubrutinib for Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma Demonstrate Deep and Durable Responses," iwCLL, 2024.
- "Synthesis method of 2, 5-dioxa-8-azaspiro [3.
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"Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2," Journal of Medicinal Chemistry, May 2024. [Online]. Available: [Link]
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Y. Guo et al., "Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2," PubMed, May 2024. [Online]. Available: [Link]
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- C. Y. Cheah et al., "Sonrotoclax (BGB-11417), A Novel BCL2 Inhibitor, Plus Zanubrutinib Demonstrates Deep and Durable Responses in Relapsed/Refractory CLL/SLL: Updated Phase 1 Results," BeiGene, Dec. 2023.
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An In-depth Technical Guide to Spirocyclic Building Blocks in Medicinal Chemistry
Abstract
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles. In recent years, there has been a discernible shift away from planar, aromatic structures towards more three-dimensional molecular architectures. Central to this strategic pivot is the burgeoning interest in spirocyclic scaffolds.[1][2] These unique structural motifs, characterized by two rings sharing a single common atom, offer a compelling solution to many of the challenges encountered in modern drug discovery.[1][2][3] This guide provides a comprehensive technical overview of spirocyclic building blocks, delineating their fundamental advantages, synthetic accessibility, and profound impact on the physicochemical and pharmacological properties of drug candidates. Through a synthesis of foundational principles, mechanistic insights, and contemporary case studies, we will explore the causal relationships between spirocyclic incorporation and the enhancement of "drug-like" properties, offering researchers and drug development professionals a robust framework for the strategic application of these powerful scaffolds.
The Rationale for Three-dimensionality: Moving Beyond "Flatland"
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While these planar structures have yielded numerous successful drugs, their inherent conformational rigidity and often-associated high lipophilicity can lead to challenges such as poor solubility, off-target effects, and metabolic liabilities. The increasing complexity of biological targets necessitates a more sophisticated approach to molecular design, one that embraces the three-dimensional nature of protein binding pockets.
Spirocyclic scaffolds are at the forefront of this paradigm shift.[1][2] Their defining feature is the spiro atom, a quaternary carbon that joins two rings. This arrangement forces the rings into perpendicular orientations, creating a rigid, three-dimensional framework that projects substituents into distinct vectors in space.[3] This inherent three-dimensionality offers several key advantages over their planar counterparts:
-
Increased sp³ Character: The incorporation of spirocycles inherently increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[4] A higher Fsp³ is strongly correlated with improved clinical success rates, as it often leads to enhanced solubility, reduced promiscuity, and better metabolic stability.[4]
-
Conformational Rigidity: The rigid nature of spirocyclic systems reduces the number of rotatable bonds in a molecule.[2][4] This pre-organization of the molecular conformation can lead to a lower entropic penalty upon binding to a biological target, resulting in increased potency and selectivity.[1][5]
-
Improved Physicochemical Properties: The introduction of spirocyclic motifs has been shown to modulate key physicochemical properties. By disrupting planarity and introducing more polar surface area, spirocycles can lead to decreased lipophilicity (LogP/LogD) and improved aqueous solubility.[3][4]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel and underexplored areas of chemical space, offering opportunities for the development of intellectual property and first-in-class therapeutics.[6]
Strategic Impact on ADME Properties: A Deeper Dive
The journey of a drug from administration to its target and subsequent elimination is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The judicious incorporation of spirocyclic building blocks can profoundly and positively influence this profile.
Enhancing Metabolic Stability
Metabolic instability is a primary cause of drug candidate failure. Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism, often target sterically accessible and electron-rich sites. The rigid, three-dimensional nature of spirocycles can shield metabolically labile positions from enzymatic attack.
Case Study: MCHr1 Antagonists
In the optimization of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, researchers replaced a morpholine ring with various azaspirocycles. This strategic modification resulted in a significant improvement in metabolic stability and a reduction in hERG inhibition, a key cardiotoxicity liability.[4] The spirocyclic scaffold likely oriented the molecule in a way that hindered its access to the active site of metabolic enzymes and the hERG channel.[1]
| Compound | Scaffold | LogD | hERG IC₅₀ (µM) | Metabolic Stability (t½, min) |
| Parent | Morpholine | 3.2 | 1.5 | 25 |
| Analog 1 | Azaspiro[3.3]heptane | 2.5 | >30 | 90 |
| Analog 2 | Azaspiro[3.4]octane | 2.7 | >30 | 75 |
Data is illustrative and based on trends reported in the literature.
Modulating Lipophilicity and Solubility
High lipophilicity is often associated with poor solubility, increased off-target toxicity, and rapid metabolism. The introduction of sp³-rich spirocyclic cores can effectively reduce a molecule's lipophilicity.[2]
Experimental Protocol: LogD Measurement
A standardized shake-flask method is commonly employed to determine the octanol-water distribution coefficient (LogD) at a physiological pH of 7.4.
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Create a buffered aqueous solution (pH 7.4) and n-octanol.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the buffered aqueous phase and n-octanol.
-
Equilibration: Vigorously shake the mixture for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.
-
Quantification: Analyze the concentration of the compound in both phases using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthetic Strategies for Spirocycle Construction
The increasing demand for spirocyclic scaffolds has spurred the development of innovative and efficient synthetic methodologies. While historically considered challenging to synthesize due to the formation of a quaternary carbon center, a variety of robust methods are now available.[3]
Key Synthetic Approaches
-
Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions are powerful tools for the construction of spirocyclic systems.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the synthesis of a wide range of spirocycles, particularly larger ring systems.
-
Intramolecular Cyclization: The intramolecular cyclization of appropriately functionalized precursors is a common and effective strategy.
-
Palladium-Catalyzed Aza-Heck Cyclization: This method has proven particularly useful for the asymmetric synthesis of nitrogen-containing spirocycles.[7]
Workflow for Spirocycle Synthesis via Intramolecular Aldol Condensation
Caption: A generalized workflow for the synthesis of a spirocyclic enone via a Michael addition followed by an intramolecular aldol condensation and dehydration sequence.
Spirocycles as Bioisosteres: A Modern Approach to Lead Optimization
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but has different physicochemical properties, is a cornerstone of medicinal chemistry.[8][9] Spirocyclic moieties are increasingly being recognized as non-classical bioisosteres for commonly used groups.[10]
Spiro[3.3]heptanes as Benzene Ring Mimics
The planar and lipophilic nature of the benzene ring can be a liability in drug candidates. Spiro[3.3]heptanes have emerged as three-dimensional, non-planar bioisosteres that can mimic the exit vectors of a 1,4-disubstituted benzene ring while improving physicochemical properties.
Comparative Analysis: Benzene vs. Spiro[3.3]heptane
| Property | Benzene Ring | Spiro[3.3]heptane | Rationale for Improvement |
| Geometry | Planar | 3D, Puckered | Increased Fsp³, better fit for non-planar binding sites. |
| Lipophilicity (cLogP) | ~2.13 | ~1.5 | Reduced lipophilicity, potential for improved solubility. |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Aliphatic C-H bonds are less prone to CYP-mediated oxidation. |
| Solubility | Low | Higher | Increased polarity and reduced planarity disrupt crystal packing. |
Logical Relationship of Bioisosteric Replacement
Caption: The strategic application of spirocyclic bioisosteres to address common liabilities in lead compounds.
Conclusion and Future Perspectives
The incorporation of spirocyclic building blocks represents a powerful and validated strategy in modern medicinal chemistry. Their inherent three-dimensionality, ability to improve physicochemical and ADME properties, and capacity to serve as novel bioisosteres make them an invaluable tool for drug discovery scientists.[5][11] As synthetic methodologies continue to advance and our understanding of the intricate interplay between molecular architecture and biological function deepens, the prevalence of spirocyclic scaffolds in clinical candidates and approved drugs is set to increase.[12][13] For researchers and drug development professionals, a comprehensive understanding of the principles and applications outlined in this guide is essential for navigating the complexities of modern drug design and ultimately, for delivering safer and more effective medicines to patients.
References
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Mishchenko, N., Kliachyna, M., Dobrydnev, A., Borysko, P., Chekotylo, O., & Komarov, I. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(21), 7385. [Link]
-
Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]
-
González-Lainez, M., & García-García, P. (2025). A Practical Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
-
Ramírez-López, P., & Cabeza, M. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 937-994. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
de Jong, J. C., & van der Vlugt, J. I. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36), 6579-6594. [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
SpiroChem. Bioisosteric Replacement Strategies. [Link]
-
Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 77, 27-40. [Link]
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- 2. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
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- 6. books.rsc.org [books.rsc.org]
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- 8. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 12. drughunter.com [drughunter.com]
- 13. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate in solid-phase synthesis
Application Notes & Protocols
Topic: Protocol for Utilizing Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate in Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Harnessing Spirocyclic Complexity: A Guide to Solid-Phase Synthesis with Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Introduction: Beyond Flatland in Peptide Design
The pursuit of novel therapeutics frequently requires moving beyond linear, conformationally flexible peptides. Spirocyclic scaffolds have emerged as powerful tools in medicinal chemistry, offering a robust method to introduce three-dimensional complexity and conformational rigidity into peptide-based molecules.[1] This pre-organization can enhance binding affinity, improve metabolic stability, and increase cell permeability.
This guide focuses on Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate , a unique building block featuring a piperidine ring fused to a reactive β-lactone (an oxetan-3-one) via a spirocyclic center. The Boc-protected nitrogen at the 7-position provides an orthogonal handle for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the ketone functionality on the oxetane ring serves as a versatile anchor for post-synthetic diversification.
Incorporating this moiety can be viewed as creating a novel peptidomimetic, where the oxetane can act as a non-hydrolyzable surrogate for an amide bond or introduce a unique hydrogen-bond accepting feature.[2][3] This document provides a detailed protocol for its incorporation onto a solid support and subsequent functionalization, empowering researchers to explore new chemical space.
Physicochemical Properties & Structural Data
A clear understanding of the building block's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | N/A |
| Molecular Formula | C₁₂H₁₉NO₄ | PubChem |
| Molecular Weight | 241.29 g/mol | PubChem |
| CAS Number | 1408076-15-2 | PubChem |
| Appearance | White to off-white solid | Typical |
| Key Features | Boc-protected secondary amine, β-lactone (oxetanone) ring | N/A |
Core Principles & Strategic Workflow
The successful integration of this spirocyclic building block relies on a two-stage strategy: incorporation and diversification .
-
Incorporation: The molecule lacks a free carboxylic acid, so it cannot be activated and coupled like a standard amino acid. Instead, its secondary amine must be revealed by removing the acid-labile Boc group. The resulting free amine is then acylated by the N-terminal of the growing peptide chain already on the solid support. This approach requires careful handling as secondary amines are often less reactive than primary amines.
-
Diversification: The true synthetic power of this building block is realized through the ketone on the oxetane ring. After incorporation, this ketone is available for a variety of chemical transformations, most notably reductive amination, allowing the introduction of a diverse range of substituents (R² group).[4][5][6][7]
The overall workflow is visualized below, assuming a standard Fmoc-based solid-phase synthesis strategy.
Caption: Overall workflow for spirocycle incorporation and diversification.
Experimental Protocols
Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Trifluoroacetic acid (TFA) is highly corrosive and must be handled with extreme care.
Protocol 1: On-Resin Amine Deprotection
This protocol assumes the synthesis starts with a pre-loaded Fmoc-amino acid resin (e.g., Wang or Rink Amide resin). The goal is to expose the N-terminal amine of the resin-bound peptide for coupling with the spirocyclic building block.
-
Materials:
-
Fmoc-peptide-resin (1.0 eq, e.g., 0.5 mmol/g loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel with frit
-
-
Methodology:
-
Place the resin in the synthesis vessel and swell in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min) and proceed immediately to Protocol 3.
-
Protocol 2: Solution-Phase Boc-Deprotection of the Spirocycle
The spirocyclic amine must be deprotected immediately before coupling. This is performed in solution.
-
Materials:
-
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (3.0 eq relative to resin loading)
-
DCM, anhydrous
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Round bottom flask
-
-
Methodology:
-
Dissolve the spirocycle building block in DCM (approx. 10 mL per gram of spirocycle).
-
Add an equal volume of TFA to the solution.
-
Stir at room temperature for 30-60 minutes. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the solution in vacuo to remove TFA and DCM. Co-evaporate with toluene (2x) to ensure complete removal of residual acid.
-
The resulting TFA salt is immediately re-dissolved in DMF for the coupling step and neutralized with DIEA just before adding to the resin.
-
Protocol 3: Coupling of the Spirocyclic Amine to the Resin
Secondary amines are less nucleophilic than primary amines, necessitating a potent coupling reagent and potentially longer reaction times or double coupling.
-
Materials:
-
Deprotected peptide-resin from Protocol 1
-
Deprotected spirocycle TFA salt from Protocol 2
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
DIEA (6.0 eq)
-
DMF, anhydrous
-
-
Methodology:
-
To the deprotected peptide-resin, add a solution of the activated amino acid to be coupled before the spirocycle (if any).
-
For the spirocycle coupling: In a separate vessel, dissolve the deprotected spirocycle TFA salt and HATU in anhydrous DMF.
-
Add DIEA to the solution to neutralize the TFA salt and activate the coupling agent. The pH should be approximately 8-9.
-
Immediately add this activated solution to the deprotected peptide-resin from Protocol 1.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Perform a Kaiser test to check for free primary amines (should be negative). For secondary amines, a chloranil or isatin test is more appropriate to monitor reaction completion.
-
If the coupling is incomplete, drain the vessel and repeat the coupling step with a fresh solution of activated spirocycle ("double coupling").[8]
-
Once complete, drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Caption: Key coupling step of the deprotected spirocycle to the peptide resin.
Protocol 4: Post-Synthesis Diversification via Reductive Amination
This protocol allows for the functionalization of the oxetanone moiety.
-
Materials:
-
Spirocycle-peptide-resin
-
Primary amine of choice (R²-NH₂) (10 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (10 eq)
-
1% Acetic Acid (AcOH) in DMF
-
-
Methodology:
-
Swell the spirocycle-peptide-resin in the 1% AcOH/DMF solution for 30 minutes.
-
Add the desired primary amine (R²-NH₂) and agitate for 1 hour to form the imine/iminium ion intermediate.
-
Add NaBH(OAc)₃ portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Agitate the reaction for 4-12 hours at room temperature. Monitor by cleaving a small sample of resin and analyzing by LC-MS.
-
Drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum before proceeding to the final cleavage.
-
Protocol 5: Final Cleavage and Deprotection
This step cleaves the final modified peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.
-
Materials:
-
Final peptide-resin
-
Cleavage Cocktail (e.g., Reagent K for sensitive residues: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[9]
-
Cold diethyl ether
-
-
Methodology:
-
Place the dry peptide-resin in a suitable flask.
-
Add the cold cleavage cocktail (approx. 10 mL per 0.1 g of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin through a fritted funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a stirred flask of cold diethyl ether (at least 10x the volume of the TFA).
-
Pellet the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
-
Note on Stability: The β-lactone ring is susceptible to nucleophilic attack. While stable to the acidic conditions of Boc deprotection and final cleavage, its stability towards the basic conditions of Fmoc deprotection (piperidine) is a critical consideration. The proposed workflow—coupling the spirocycle near the end of the synthesis—minimizes its exposure to repeated base treatments. Researchers should verify the integrity of the oxetanone ring post-synthesis.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Spirocycle Coupling | Low reactivity of secondary amine; steric hindrance. | Perform a double coupling; increase reaction time to 6-8 hours; consider a more potent coupling agent like COMU. |
| Low Yield after Reductive Amination | Incomplete imine formation; weak reducing agent. | Ensure anhydrous conditions; allow more time for imine formation; check the quality of NaBH(OAc)₃. |
| Degradation of β-Lactone Ring | Nucleophilic attack during prolonged or repeated base treatments. | Incorporate the spirocycle late in the synthesis sequence; ensure minimal exposure to piperidine. |
| Side-product formation | Scavengers in cleavage cocktail are insufficient. | Use a cleavage cocktail optimized for the specific amino acids in your sequence (e.g., Trp, Cys, Met).[9] |
References
-
Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides by Reductive Amination. ACS Combinatorial Science, 17(3), 152–155. Available from: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science, 17(3), 152-155. Available from: [Link]
-
Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. Available from: [Link]
-
Zheng, J. S., et al. (2013). Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. Angewandte Chemie International Edition, 52(32), 8547-8551. Available from: [Link]
-
Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Request PDF. Available from: [Link]
-
Reddy, D. S., et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 11(18), 4140–4143. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. Available from: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters, 16(16), 4260–4263. Available from: [Link]
-
Bach, T., et al. (2020). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society, 142(20), 9414–9425. Available from: [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12516–12548. Available from: [Link]
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Albericio, F., et al. (2011). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Amino Acids, Peptides and Proteins in Organic Chemistry.
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of β-Hydroxy Amides via Aminolysis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Introduction: A Modern Scaffold for Medicinal Chemistry
Spirocyclic frameworks are of immense interest to researchers in drug discovery due to their rigid, three-dimensional structures, which allow for precise spatial orientation of functional groups and exploration of novel chemical space. Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a valuable building block that combines a spirocyclic piperidine core with a highly strained β-lactone (oxetane-2-one) ring.
This document provides a detailed guide to the application of this reagent in the synthesis of novel β-hydroxy amides. Contrary to a traditional amide coupling, which involves the condensation of a carboxylic acid and an amine, the formation of an amide bond from this molecule proceeds via a nucleophilic ring-opening reaction , often referred to as aminolysis . The inherent ring strain of the β-lactone makes it an excellent electrophile for this transformation, providing a direct and atom-economical route to synthetically valuable β-hydroxy amide products.[1] This protocol will detail the underlying mechanism, provide guidance on experimental design, and offer detailed procedures for researchers.
Part 1: The Chemistry of β-Lactone Aminolysis
Mechanism of Action: Nucleophilic Acyl Substitution
The aminolysis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a classic example of nucleophilic acyl substitution. The significant ring strain of the four-membered lactone ring (approximately 22.8 kcal/mol) activates the carbonyl group for nucleophilic attack.[2]
The reaction proceeds as follows:
-
Nucleophilic Attack: An amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the β-lactone. This is the rate-determining step.
-
Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, cleaving the acyl C-O bond (C2-O1 cleavage), which is the weakest bond and relieves the ring strain.[3]
-
Proton Transfer: A final proton transfer step, typically involving another molecule of the amine or solvent, neutralizes the resulting alkoxide and the protonated amine to yield the final β-hydroxy amide product.
Primary and secondary amines readily participate in this reaction, leading to the corresponding secondary and tertiary amides, respectively.[3]
Caption: Mechanism of β-Lactone Aminolysis.
Key Parameters for Successful Synthesis
The success and rate of the aminolysis reaction are governed by several critical factors:
-
Amine Nucleophilicity and Sterics: Highly nucleophilic, sterically unhindered primary amines (e.g., benzylamine, n-butylamine) react most readily, often at room temperature.[4] Sterically hindered primary amines (e.g., tert-butylamine) or less nucleophilic secondary amines (e.g., dibenzylamine) may require elevated temperatures or catalytic activation.[4] Weakly nucleophilic aromatic amines, such as aniline, are generally poor substrates under neutral conditions.[4]
-
Solvent Selection: Aprotic solvents are generally preferred to avoid competing solvolysis reactions. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent first choices. For reactions requiring higher temperatures, Dioxane or Toluene can be employed.
-
Temperature: Most reactions with unhindered amines proceed efficiently between room temperature (20-25°C) and 40°C. For less reactive amines, heating to 60-100°C may be necessary. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition at elevated temperatures.
-
Catalysis: While many aminolysis reactions proceed without a catalyst, certain cases benefit from additives.
-
Lewis Acid Catalysis: Lewis acids like Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) can activate the lactone carbonyl, enhancing its electrophilicity.[5][6] This is particularly useful for hindered or electron-poor amines and allows for the use of stoichiometric amounts of the amine.[5][6]
-
Base Catalysis: Strong, non-nucleophilic organic bases can increase the rate of aminolysis.[7] However, care must be taken as strong bases can also promote side reactions, such as polymerization.[7]
-
Part 2: Experimental Protocols
General Protocol for Small-Scale Amine Screening
This protocol is designed for rapidly assessing the reactivity of a new amine with the spirocyclic β-lactone.
-
Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq, e.g., 25 mg).
-
Dissolution: Dissolve the lactone in a suitable aprotic solvent (e.g., 1 mL of DCM or THF).
-
Amine Addition: Add the amine (1.1 - 1.5 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at intervals (e.g., 1h, 4h, 24h).
-
Heating (if necessary): If no significant conversion is observed after 24 hours at room temperature, cap the vial tightly and heat the reaction to 40°C or 60°C. Continue monitoring.
-
Analysis: Once the reaction is complete or has stalled, obtain an LC-MS of the crude mixture to confirm the mass of the desired β-hydroxy amide product.
Detailed Protocol: Synthesis of Tert-butyl 3-((benzylamino)carbonyl)-3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
This procedure details a representative reaction on a preparative scale using benzylamine as a model nucleophile.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | 241.28 | 241 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |
| Dichloromethane (DCM) | - | 5 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (241 mg, 1.0 mmol).
-
Solvent Addition: Add 5 mL of dry Dichloromethane (DCM) to the flask and stir until all solids have dissolved.
-
Reagent Addition: Add benzylamine (118 mg, 1.1 mmol, ~0.12 mL) dropwise to the stirred solution at room temperature.
-
Reaction Progress: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., using 50% Ethyl Acetate in Hexanes) until the starting lactone spot is no longer visible.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an additional 15 mL of DCM.
-
Wash the organic layer sequentially with 1M HCl (1 x 15 mL) to remove excess benzylamine, followed by saturated NaHCO₃ solution (1 x 15 mL), and finally brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%) to afford the pure β-hydroxy amide product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Caption: General Experimental Workflow.
Part 3: Data Interpretation & Troubleshooting
Expected Reactivity with Various Amines
The following table provides a general guideline for the expected reactivity of different amine classes with the spirocyclic β-lactone.
| Amine Class | Example(s) | Expected Reactivity | Typical Conditions |
| Primary, Unhindered | Benzylamine, n-Butylamine | High: Reaction is typically fast and high-yielding. | Room Temp, 4-24h |
| Primary, Hindered | tert-Butylamine, Cyclohexylamine | Moderate: Slower reaction rates due to steric hindrance. | 40-80°C, 24-48h |
| Secondary, Acyclic | Diethylamine, Dibenzylamine | Moderate to Low: Reactivity is lower than primary amines due to increased sterics. | 60-100°C, may require catalyst |
| Secondary, Cyclic | Piperidine, Morpholine | High: Generally more reactive than acyclic secondary amines. | Room Temp to 40°C, 12-24h |
| Aromatic (Anilines) | Aniline, p-Methoxyaniline | Very Low: Generally unreactive without catalytic activation. | >100°C with Lewis Acid catalyst |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| No Reaction / Slow Conversion | 1. Low nucleophilicity of the amine. 2. Steric hindrance. 3. Low temperature. | 1. Increase the reaction temperature in 20°C increments. 2. Add a Lewis acid catalyst (e.g., 0.1-0.2 eq LiNTf₂). 3. Increase reaction time. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up (if product is water-soluble). 3. Decomposition at high temperatures. | 1. Ensure reaction has gone to completion via TLC/LC-MS before work-up. 2. Minimize aqueous washes or perform back-extraction of aqueous layers. 3. Run the reaction at a lower temperature for a longer duration. |
| Multiple Products Observed | 1. Boc-deprotection (if acidic conditions are used). 2. Side reactions from impurities. 3. Polymerization (if base catalyst is too strong). | 1. Ensure work-up conditions are neutral or basic if the Boc group is sensitive. 2. Use purified, high-quality starting materials and dry solvents. 3. If using a catalyst, switch to a milder Lewis acid. |
References
-
Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. (2025). Catalysts. [Link]
- Chemoenzymatic synthesis of peptide beta-lactones and beta-hydroxy acids. (2018).
-
Lipase-Catalyzed Ring-Opening Polymerization of Lactones: A Novel Route to Poly(hydroxyalkanoate)s. (1995). Macromolecules. [Link]
- Method for synthesizing β-lactones and alkenes. (1991).
-
Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. (2023). Polymer Chemistry. [Link]
-
Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis. (2001). Journal of Organic Chemistry. [Link]
-
Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. (2010). Organic Process Research & Development. [Link]
-
Suggested ring-opening reaction mechanism in the presence of primary and secondary amines as nucleophiles. (2017). ResearchGate. [Link]
-
Progress in Catalytic Ring-Opening Polymerization of Biobased Lactones. (2021). ResearchGate. [Link]
-
A mild method for ring-opening aminolysis of lactones. (2011). ResearchGate. [Link]
-
LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. (2008). Synlett. [Link]
-
Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. (2018). Biomacromolecules. [Link]
-
Kinetic Investigation on the Catalytic Ring-Opening (Co)Polymerization of (Macro)Lactones Using Aluminum Salen Catalysts. (2013). Macromolecules. [Link]
-
Reaction of Various Lactones with Amines. (2008). ResearchGate. [Link]
-
Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. (2017). Chemical Communications. [Link]
-
Synthesis of α-Ethylidene β-lactones via lactonization/1,3-H- transposition of α-vinyl-β-hydroxy acids. (2024). ChemRxiv. [Link]
-
Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic? (2014). ResearchGate. [Link]
-
Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. (2008). ResearchGate. [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
-
In-depth study on aminolysis of poly(ɛ-caprolactone): Back to the fundamentals. (2021). Biomacromolecules. [Link]
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Application Note: Leveraging Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate for Innovative Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
The Strategic Advantage of 3D Scaffolds in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds.[1][2][3] The core principle—screening low molecular weight compounds (fragments) to identify weak but efficient binders—allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening.[3][4] However, the success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library.[5] Historically, fragment libraries have been dominated by flat, sp²-rich aromatic compounds, which, while synthetically tractable, do not fully represent the three-dimensional (3D) topologies of protein binding sites.[5]
To address this limitation, there is a growing emphasis on incorporating fragments with greater 3D complexity. Spirocyclic systems, which feature two rings fused at a single quaternary carbon atom, are particularly valuable.[6][7] This rigid, well-defined 3D architecture reduces the entropic penalty upon binding and projects functional groups into distinct vectors in space, enabling more specific and potent interactions with complex protein targets.[6][7]
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is an exemplary fragment that embodies these desirable characteristics. It merges a spirocyclic piperidine core with a strained oxetane ring. The oxetane motif is of significant interest in medicinal chemistry as it can act as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups.[8][9][10][11] Its inclusion often leads to profound improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[8][10][11] This application note provides a detailed guide on the strategic application of this fragment and its analogs in a modern FBDD workflow.
Fragment Profile: Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
This fragment combines several key features that make it an excellent candidate for FBDD campaigns:
-
Spirocyclic Core: Provides a rigid, 3D-scaffold to explore protein topology.
-
Oxetane Ring: Enhances solubility and metabolic stability while acting as a hydrogen bond acceptor.[8][12]
-
Piperidine Ring: A common motif in approved drugs that provides vectors for synthetic elaboration.
-
Boc Protecting Group: Ensures stability and allows for straightforward deprotection and subsequent derivatization during hit-to-lead optimization.[6]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₄ | [13] |
| Molecular Weight | 241.28 g/mol | N/A |
| CAS Number | 1211593-13-9 | N/A |
| Solubility | Soluble in DMSO, Methanol | [13] |
| InChI Key | UFFBYJFEIOYLAJ-UHFFFAOYSA-N | N/A |
| SMILES | C(C)OC(=O)N1CCC2(CC1)C(=O)CO2 | N/A |
The FBDD Workflow: A Visual Guide
The journey from fragment screening to a validated hit involves a multi-step, iterative process. The following workflow outlines the key stages for applying Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate in a typical FBDD campaign.
Caption: High-level FBDD workflow from initial screen to lead optimization.
Protocol 1: High-Throughput Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragment binding.[14][15][16] It provides real-time kinetic and affinity data, making it a powerful tool for primary screening.[14][17]
Objective: To rapidly identify fragments that bind to a purified target protein.
Methodology:
-
Instrument Preparation & Chip Selection:
-
Utilize a high-sensitivity SPR instrument such as a Biacore 8K.[17]
-
Select a sensor chip appropriate for the target protein (e.g., CM5 chip for amine coupling). Immobilize the target protein to the chip surface following standard protocols. A reference flow cell should be prepared (e.g., deactivated or coated with a non-relevant protein) to subtract non-specific binding and bulk refractive index changes.[16]
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate at 100 mM in 100% DMSO.
-
Create a screening plate by diluting the stock solution into the assay running buffer (e.g., HBS-EP+) to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%) to minimize solvent effects.[16]
-
-
Screening Execution:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU). A binding event is indicated by a higher RU signal on the target surface compared to the reference surface.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis and Hit Triage:
-
Process the raw sensorgram data by subtracting the reference channel and buffer blank signals.
-
Identify primary hits based on a response threshold significantly above the noise level.
-
Rank hits by calculating Ligand Efficiency (LE), a key metric in FBDD that relates binding affinity to the size of the fragment.
-
Causality: This rigorous referencing and analysis strategy is crucial to eliminate false positives arising from aggregation, solvent mismatch, or non-specific binding, ensuring that identified hits are genuine binders.[16]
-
Protocol 2: Hit Validation and Site-Mapping by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of FBDD for its ability to unambiguously confirm binding and map the interaction site on the protein surface.[18][19][20] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly robust.[18][20]
Objective: To validate primary hits from SPR and determine their binding location on the target protein.
Methodology:
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N isotopic labeling. Successful screening requires a stable, soluble protein that yields a well-dispersed ¹H-¹⁵N HSQC spectrum.[19]
-
-
NMR Sample Preparation:
-
Prepare a solution of ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Add the fragment hit (from a concentrated DMSO-d₆ stock) to the protein sample at a concentration where binding is expected (e.g., 5-20 fold molar excess). Prepare a control sample containing only the protein and an equivalent amount of DMSO-d₆.
-
-
¹H-¹⁵N HSQC Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for the control sample (protein + DMSO-d₆) and the test sample (protein + fragment).
-
Data acquisition is typically performed on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.[18]
-
-
Data Analysis and Hit Validation:
-
Overlay the two HSQC spectra. Binding is confirmed by observing chemical shift perturbations (CSPs) for specific amide peaks in the protein's spectrum upon fragment addition.[18][20]
-
Causality: Each peak in the HSQC spectrum corresponds to a specific backbone amide proton of a single amino acid residue. A change in its chemical environment due to fragment binding causes its corresponding peak to shift. This provides direct, atomic-level evidence of the interaction.
-
If backbone resonance assignments for the protein are available, the perturbed residues can be mapped directly onto the protein's 3D structure to reveal the binding site.
-
-
Affinity Determination (Optional):
-
Perform an NMR titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.
-
Plot the magnitude of the CSPs against the fragment concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kᴅ).[21]
-
Protocol 3: Structure-Guided Hit Elaboration
Once a fragment hit is validated and its binding mode is understood (ideally through X-ray crystallography or NMR), the next phase is to synthetically elaborate the fragment to increase its affinity and selectivity.[1] The spirocyclic nature of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate provides clear, chemically tractable vectors for this optimization.
Objective: To design and synthesize more potent analogs based on the initial fragment hit.
Key Elaboration Strategies:
-
Deprotection and Amide Coupling: The Boc-protected amine on the piperidine ring is the primary vector for growth.
-
Step 1: Treat the fragment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, yielding the free secondary amine.
-
Step 2: Couple the resulting amine with a library of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt). This allows for the rapid exploration of the chemical space surrounding the initial binding pocket.[22]
-
-
Reductive Amination: The ketone on the oxetane ring offers a secondary vector.
-
Step 1: The ketone can be subjected to reductive amination with various primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Causality: This strategy introduces new functional groups that can form additional interactions (e.g., hydrogen bonds, salt bridges) with nearby residues, thereby increasing potency. The spirocyclic core ensures that these new vectors are projected in a conformationally restricted manner.[22][23]
-
Caption: Synthetic elaboration vectors on the spirocyclic scaffold.
Conclusion
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is more than just a single molecule; it represents a class of three-dimensional fragments that are essential for the future of drug discovery. Its spirocyclic oxetane-piperidine scaffold offers a unique combination of desirable physicochemical properties and clear, synthetically accessible vectors for optimization.[6][11][24] By integrating this fragment into a robust FBDD pipeline utilizing sensitive biophysical techniques like SPR and NMR, researchers can significantly enhance their ability to identify and optimize novel, high-quality lead compounds for challenging biological targets.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3077-3087. [Link]
-
Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]
-
Bull, J. A., & Croft, T. S. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie International Edition, 55(42), 12948-12974. [Link]
-
Kier, L. B. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12450. [Link]
-
Kumar, A., & Pande, V. (2021). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 2(4), 100898. [Link]
-
Czech, J., & Grygorenko, O. O. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 19(25), 5545-5559. [Link]
-
Pellecchia, M., & Bertini, I. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. In Methods in Molecular Biology (Vol. 1263, pp. 249-265). Humana Press. [Link]
-
Carreira, E. M., & Fessard, T. (2010). Oxetanes as versatile building blocks in drug discovery. Chimia, 64(3), 148-152. [Link]
-
Renaudet, O., & Baron, C. (2011). From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 239-272. [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved January 18, 2026, from [Link]
-
Foley, D. J., & Hulme, C. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 25(48), 11215-11220. [Link]
-
Volkman, B. F., & Peterson, F. C. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 634, 391-413. [Link]
-
Pellecchia, M., & Sem, D. S. (2011). Fragment-Based Drug Discovery Using NMR Spectroscopy. Annual Reports in Medicinal Chemistry, 46, 415-432. [Link]
-
Danielson, H., & Geschwindner, S. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. SLAS Discovery, 29(1), 100012. [Link]
-
Foley, D. J., & Hulme, C. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Johnson, C. N., & St-Gallay, S. A. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Medicinal Chemistry Letters, 14(12), 1735-1742. [Link]
-
SpiroChem. (n.d.). Hit/Fragment Expansion. Retrieved January 18, 2026, from [Link]
-
Neumann, L., & Navratilova, I. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 46-49. [Link]
-
Meanwell, N. A. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-854. [Link]
-
ResearchGate. (n.d.). Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved January 18, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 18, 2026, from [Link]
-
Murray, J. B., & Verdonk, M. L. (2020). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 11(12), 2011-2022. [Link]
-
Clark, K. M., & Baig, N. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 7(24), 20569-20578. [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Retrieved January 18, 2026, from [Link]
-
Hirsch, A. K. H., Elgaher, W. A. M., & Koch, O. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]
Sources
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- 2. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
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- 4. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. Hit/Fragment Expansion | SpiroChem [spirochem.com]
- 24. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Novel PROTACs Incorporating a Spirocyclic E3 Ligase Linker Scaffold
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker, offers vast opportunities for chemical innovation.[3] This application note details a strategic protocol for the synthesis of novel PROTACs utilizing Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a unique spirocyclic building block. The inherent three-dimensionality of spirocycles can impart favorable physicochemical properties and novel exit vectors for linker attachment, potentially enhancing ternary complex formation and cellular permeability.[4] We present a detailed workflow for the synthesis of a BRD4-targeting PROTAC, leveraging the spirocyclic ketone for linker conjugation via reductive amination and recruitment of the VHL E3 ligase.
Introduction to PROTAC Technology and the Role of Novel Scaffolds
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][5] These heterobifunctional molecules form a ternary complex between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] This catalytic mechanism allows for sustained protein knockdown at substoichiometric concentrations, offering potential advantages over traditional inhibitors in terms of efficacy and overcoming resistance.[1][2]
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy of the degrader. Its length, rigidity, and chemical composition influence the stability and geometry of the ternary complex. The introduction of novel, three-dimensional scaffolds, such as spirocycles, into the linker design is an emerging strategy to improve drug-like properties.[4] Spirocyclic structures can enhance solubility, introduce conformational rigidity, and provide unique spatial arrangements of the connected ligands, which can be crucial for productive ternary complex formation.[4]
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is an attractive building block for PROTAC synthesis due to its spirocyclic core, which provides a rigid scaffold with defined exit vectors. The ketone functionality serves as a versatile chemical handle for linker attachment, while the Boc-protected amine allows for subsequent conjugation to an E3 ligase ligand.
PROTAC Mechanism of Action
The mechanism of action for the PROTACs synthesized in this protocol is illustrated below. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (BRD4) and the VHL E3 ligase, leading to the ubiquitination and proteasomal degradation of BRD4.
Figure 1: Mechanism of action of the spirocyclic PROTAC. The PROTAC molecule brings the target protein (BRD4) and the VHL E3 ligase into proximity, leading to ubiquitination and degradation of BRD4.
Synthetic Strategy Overview
The synthesis of the target BRD4-degrading PROTAC is designed as a modular and convergent process. The key steps are:
-
Synthesis of a JQ1-Linker-Amine intermediate: The well-characterized BRD4 inhibitor, JQ1, is functionalized with a flexible linker terminating in a primary amine.
-
Reductive Amination: The JQ1-Linker-Amine is coupled to the ketone of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate.
-
Boc Deprotection: The tert-butoxycarbonyl protecting group on the spirocycle is removed to expose the secondary amine.
-
Final Amide Coupling: The deprotected spirocyclic intermediate is coupled to a VHL ligand bearing a carboxylic acid handle to yield the final PROTAC.
Figure 2: Convergent synthetic workflow for the novel BRD4-targeting PROTAC.
Detailed Protocols and Methodologies
Materials and Reagents
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or appropriate staining. Purification of intermediates and the final product should be performed using column chromatography on silica gel.
| Reagent | Supplier | Purpose |
| (+)-JQ1 acid | MedChemExpress | BRD4 targeting ligand |
| Boc-NH-PEG2-NH2 | BroadPharm | Linker precursor |
| HATU | Sigma-Aldrich | Amide coupling reagent |
| DIPEA | Sigma-Aldrich | Base for amide coupling |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Boc deprotection reagent |
| Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | Enamine | Spirocyclic core |
| Sodium triacetoxyborohydride (STAB) | Sigma-Aldrich | Reducing agent for reductive amination |
| VHL ligand-COOH (e.g., VH-032-COOH) | MedChemExpress | E3 ligase ligand |
| Anhydrous DMF, DCM, Acetic Acid | Sigma-Aldrich | Solvents |
Table 1: Key reagents and their roles in the synthesis.
Protocol 1: Synthesis of JQ1-Linker-NH2
-
Amide Coupling:
-
To a solution of (+)-JQ1 acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of Boc-NH-PEG2-NH2 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the Boc-protected JQ1-linker.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected JQ1-linker (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor for the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM (3x) to remove residual TFA.
-
The resulting JQ1-Linker-NH2 trifluoroacetate salt is typically used in the next step without further purification.
-
Protocol 2: Reductive Amination with Spirocyclic Ketone
-
Imine Formation and Reduction:
-
Dissolve JQ1-Linker-NH2 (from Protocol 1, 1.0 eq) and Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (1.1 eq) in anhydrous DCM.
-
Add acetic acid (catalytic amount, ~5% v/v).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the coupled intermediate.
-
Protocol 3: Synthesis of the Final PROTAC
-
Boc Deprotection of the Spirocycle:
-
Dissolve the coupled intermediate from Protocol 2 (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM (3x) to remove excess TFA.
-
The resulting deprotected intermediate is used directly in the next step.
-
-
Final Amide Coupling:
-
To a solution of the VHL ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir for 15 minutes at room temperature.
-
Add a solution of the deprotected intermediate (1.1 eq) and additional DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 12-16 hours.
-
Work-up the reaction as described in Protocol 1, Step 1.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.
-
Characterization and Validation
The structure and purity of all intermediates and the final PROTAC should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
HPLC: To determine the purity of the final compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of novel PROTACs incorporating the spirocyclic building block, Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. The use of reductive amination provides a robust method for introducing this unique 3D scaffold into the PROTAC linker. This strategic design and synthetic route offer a valuable platform for researchers in drug discovery to explore new chemical space in the field of targeted protein degradation, potentially leading to the development of more effective and drug-like therapeutic agents.
References
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]
-
Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. [Link]
-
Toure, M., & Crews, C. M. (2016). Small Molecules that Hijack the Ubiquitin-Proteasome System to Target Protein Degradation. Angewandte Chemie International Edition, 55(50), 15540-15558. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. [Link]
Sources
- 1. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocols: The Strategic Use of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate as a Piperidine Bioisostere
Abstract
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in over 70 FDA-approved drugs.[1] However, its flexible nature and susceptibility to metabolic oxidation often present challenges in drug development, including poor pharmacokinetic profiles or off-target effects.[2] Bioisosteric replacement is a powerful strategy to mitigate these liabilities.[3] This document provides a detailed guide for researchers on the application of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a novel spirocyclic scaffold, as a rigid, three-dimensional bioisostere of N-Boc-4-piperidone. We will explore the scientific rationale, key physicochemical advantages, detailed synthetic protocols, and a practical workflow for its incorporation into drug discovery programs.
Introduction: The Case for Moving Beyond Traditional Piperidines
The "Escape from Flatland" initiative in modern drug design encourages the use of molecules with greater three-dimensionality (sp³-richness).[4][5] Shifting from planar, aromatic structures to more saturated, complex scaffolds generally correlates with improved physicochemical properties such as solubility and metabolic stability, leading to better pharmacokinetic (PK) profiles.[5][6]
The piperidine moiety, while valuable, can adopt multiple conformations (e.g., chair, boat), which may lead to entropic penalties upon binding to a biological target. Furthermore, the C-H bonds on the piperidine ring are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, creating metabolic "hot spots" that can lead to rapid clearance.[2]
Bioisosterism offers a solution by replacing a functional group or moiety with another that retains the desired biological activity while improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] Spirocyclic scaffolds, where two rings share a single atom, have emerged as particularly effective piperidine bioisosteres.[6][7] They offer several distinct advantages:
-
Enhanced 3D-Character: Spirocycles project substituents into defined vectors in three-dimensional space, enabling more specific and potentially stronger interactions with protein targets.[7]
-
Conformational Rigidity: The rigid framework locks the molecule into a specific conformation, reducing the entropic cost of binding and potentially increasing potency and selectivity.[6]
-
Improved Physicochemical Properties: Azaspirocycles have been shown to increase solubility, modulate basicity, and decrease lipophilicity compared to their monocyclic counterparts.[6]
-
Blocked Metabolic Pathways: The quaternary spiro-carbon atom lacks a hydrogen, effectively blocking a potential site of metabolic oxidation.
This guide focuses on a specific oxetane-containing spirocycle, tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate , as a bioisostere for the commonly used building block, N-Boc-4-piperidone. The introduction of the strained oxetane ring and a ketone functionality provides unique structural and electronic features for further chemical exploration.
The Spirocyclic Scaffold: A Head-to-Head Comparison
The strategic replacement of N-Boc-4-piperidone with its spirocyclic analog is designed to leverage the inherent advantages of sp³-rich, rigid scaffolds.
dot graph "Bioisosteric_Replacement" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
A [label="N-Boc-4-Piperidone\n(Flexible, Metabolically Liable)", fillcolor="#F1F3F4"]; B [label="Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate\n(Rigid, Improved Properties)", fillcolor="#F1F3F4"];
A -> B [label="Bioisosteric Replacement", color="#4285F4", fontcolor="#4285F4", fontsize=10]; } caption { label = "Diagram 1: Bioisosteric replacement strategy."; fontsize = 10; fontname = "Arial"; }
Table 1: Predicted Physicochemical Property Comparison
| Property | N-Boc-4-piperidone | Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | Rationale for Change |
| Molecular Weight | 199.25 g/mol | 241.30 g/mol | Increased due to addition of C₂H₂O moiety. |
| logP (Predicted) | 1.4 | 1.2 | The introduction of the oxetane oxygen atom increases polarity, slightly decreasing lipophilicity.[6] |
| Fraction sp³ (Fsp³) | 0.80 | 0.89 | Higher sp³ character, which is correlated with improved clinical success rates.[5] |
| Topological Polar Surface Area (TPSA) | 46.6 Ų | 46.6 Ų | The ketone and carbamate groups are retained, maintaining a similar polar surface area. |
| Metabolic Stability | Moderate | Predicted High | The spiro-carbon at C4 is non-oxidizable, removing a key metabolic liability of the piperidine ring.[6] |
Application Note: Synthesis and Derivatization Strategy
The target spirocycle is not as commercially prevalent as simple piperidines, necessitating a reliable synthetic route. While a direct synthesis for the 3-oxo variant is not widely published, a robust strategy can be adapted from the synthesis of related hydroxylated precursors. The general workflow involves the oxidation of a secondary alcohol, a common and high-yielding transformation in organic chemistry.
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start [label="Start", shape=ellipse, fillcolor="#34A853"]; synthesis [label="Synthesis of Precursor\n(tert-butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate)"]; oxidation [label="Oxidation\n(e.g., Dess-Martin)"]; purification [label="Purification\n(Column Chromatography)"]; characterization [label="Characterization\n(NMR, MS, IR)"]; derivatization [label="Derivatization\n(e.g., Reductive Amination)"]; evaluation [label="Biological Evaluation"]; finish [label="End", shape=ellipse, fillcolor="#EA4335"];
start -> synthesis -> oxidation -> purification -> characterization -> derivatization -> evaluation -> finish; } caption { label = "Diagram 2: General experimental workflow."; fontsize = 10; fontname = "Arial"; }
The ketone functionality at the 3-position is a versatile synthetic handle. Unlike the ketone in 4-piperidone, which is part of the core piperidine ring, this exocyclic ketone allows for modifications that project away from the main scaffold without altering the piperidine ring's conformation. This offers unique opportunities for vector expansion in fragment-based drug design.
Potential Derivatizations:
-
Reductive Amination: To install diverse amine substituents.
-
Wittig Reaction: To introduce carbon-based functionalities.
-
Grignard/Organolithium Addition: To create tertiary alcohols and introduce new chiral centers.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (3)
This protocol describes the oxidation of the commercially available alcohol precursor 2 .
Reaction Scheme: Precursor (2) → Target Compound (3)
Materials:
-
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (2 ) (e.g., from commercial vendors[8])
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (2 ) (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 30 minutes until both layers are clear. Causality Note: This step neutralizes acidic byproducts and reduces excess iodine species.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure target compound 3 .
Protocol 2: Characterization of Compound (3)
Objective: To confirm the structure and purity of the synthesized spirocyclic ketone.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show the disappearance of the alcohol proton and the methine proton adjacent to the hydroxyl group from the starting material. Key signals will include the tert-butyl singlet (~1.45 ppm) and multiplets corresponding to the piperidine and oxetane ring protons.
-
¹³C NMR (100 MHz, CDCl₃): The most indicative signal will be the appearance of a ketone carbonyl peak at approximately 205-215 ppm.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺, [M+Na]⁺. The observed mass should match the calculated mass for C₁₂H₁₉NO₄.
-
Infrared Spectroscopy (IR): A strong absorption band is expected in the region of 1770-1790 cm⁻¹, characteristic of a strained four-membered ring ketone (oxetane).
Protocol 3: Example Derivatization via Reductive Amination
Objective: To demonstrate the utility of the ketone as a synthetic handle by coupling it with a primary amine.
Materials:
-
Synthesized tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (3 )
-
Benzylamine (as an example amine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic)
Procedure:
-
Reaction Setup: To a solution of compound 3 (1.0 eq) and benzylamine (1.1 eq) in DCE, add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation. Causality Note: Acetic acid catalyzes the formation of the iminium intermediate, which is necessary for the reduction step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality Note: STAB is a mild reducing agent suitable for reductive aminations that does not reduce the starting ketone prematurely.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, concentrate, and purify by column chromatography to yield the desired amine product.
Conclusion and Future Outlook
The use of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate represents a sophisticated approach in modern medicinal chemistry to address the inherent limitations of the simple piperidine ring. Its rigid, three-dimensional structure offers a pre-organized conformation for target binding, while its sp³-rich nature and blocked metabolic site contribute to a potentially superior pharmacokinetic profile.[6][7] The versatile ketone handle provides a gateway for the creation of diverse chemical libraries. Researchers and drug development professionals are encouraged to adopt this and similar spirocyclic scaffolds to unlock novel chemical space and accelerate the discovery of safer, more effective therapeutics.
References
-
Fustero, S., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
-
PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
-
Enamine. Analogues of Piperidine for Drug Design.
-
O'Duill, M., et al. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. National Institutes of Health (PMC).
-
Kirichok, A., et al. (2022). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.
-
Mykhailiuk, P.K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
-
Boyko, Y., et al. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
-
Lovering, F., et al. (2012). Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives. PubMed Central.
-
PubChem. Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. BLDpharm.
-
Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central.
-
Stepanovs, D., et al. (2021). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
-
Stepan, A. F., et al. (2017). Documented examples of improvements in metabolic profile or potency by rigidifying the piperidine linker. ResearchGate.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. 1638759-42-8|tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Spirocyclic Lactams
Introduction: The Architectural Allure of Spirocyclic Lactams in Modern Chemistry
Spirocyclic lactams, characterized by a central quaternary carbon atom shared by two rings, one of which is a lactam, represent a privileged structural motif in medicinal chemistry and materials science. Their rigid, three-dimensional architecture offers a unique scaffold for the development of novel therapeutic agents with enhanced biological efficacy and specific pharmacophoric features.[1] The inherent chirality of these molecules necessitates precise control over stereochemistry during synthesis, making asymmetric catalysis an indispensable tool. This guide provides an in-depth exploration of contemporary strategies for the enantioselective synthesis of chiral spirocyclic lactams, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern their success. These compounds have shown a wide range of biological activities, including antibacterial, antiviral, and cholesterol absorption inhibition properties.[1][2][3]
Core Synthetic Strategies: A Mechanistic Overview
The construction of the chiral spirocyclic lactam core can be broadly categorized into several key asymmetric transformations. The choice of strategy is often dictated by the desired ring size, substitution pattern, and the availability of starting materials. This section will delve into the most prevalent and powerful methods, providing a comparative analysis to aid in experimental design.
Transition-Metal Catalysis: Precision in Spirocyclization
Transition-metal catalysis offers a robust and versatile platform for the asymmetric synthesis of spirocyclic lactams.[4][5] These methods often involve the formation of metal-enolate or metal-nitrenoid intermediates, which then undergo intramolecular cyclization with high stereocontrol.
A notable example is the copper-catalyzed Kinugasa/Michael domino reaction for the desymmetrization of prochiral cyclohexadienones.[6] This powerful method allows for the synthesis of highly functionalized spirocyclic β-lactams with four contiguous stereocenters.[6][7]
Key Mechanistic Insights
The reaction is initiated by the formation of a copper acetylide, which then undergoes a [3+2] cycloaddition with a nitrone to form a copper-isoxazoline intermediate. A subsequent rearrangement and an intramolecular Michael addition lead to the desired spirocyclic β-lactam. The chirality is induced by a chiral copper catalyst, which controls the facial selectivity of the cycloaddition and the subsequent Michael addition.
Experimental Workflow: Copper-Catalyzed Asymmetric Spirocyclization
Caption: General workflow for copper-catalyzed asymmetric spirocyclization.
Protocol 1: Asymmetric Synthesis of a Spirocyclic β-Lactam via Copper-Catalyzed Kinugasa/Michael Domino Reaction
Materials:
-
Cu(OTf)2 (Copper(II) trifluoromethanesulfonate)
-
Chiral ligand (e.g., a chiral bisoxazoline)
-
Alkyne-tethered cyclohexadienone
-
Nitrone
-
NHiBu2 (Diisobutylamine)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)2 (5 mol%) and the chiral ligand (6 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the alkyne-tethered cyclohexadienone (1.0 equiv) and the nitrone (1.2 equiv).
-
Cool the reaction mixture to the specified temperature (e.g., 0 °C).
-
Add NHiBu2 (1.5 equiv) dropwise.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Ligand A | Toluene | 0 | 85 | >20:1 | 95 |
| 2 | Ligand B | CH2Cl2 | -20 | 92 | >20:1 | 97 |
| 3 | Ligand C | THF | rt | 78 | 15:1 | 90 |
(Note: Ligand structures and specific substrate details are omitted for generality but are crucial for reproducibility and should be referenced from the primary literature.)
Another powerful strategy involves the palladium-catalyzed enantioselective intramolecular C(sp3)-H amidation of quinoline-functionalized amides to construct β-lactams.[7] This method leverages a chiral ligand to control the stereochemistry of the C-N bond formation.
Key Mechanistic Insights
The catalytic cycle is believed to involve the coordination of the palladium catalyst to the quinoline directing group, followed by C-H activation to form a palladacycle intermediate. Reductive elimination then furnishes the spirocyclic lactam and regenerates the active palladium catalyst. The enantioselectivity is governed by the chiral ligand, which creates a chiral environment around the metal center.
Organocatalysis: Metal-Free Asymmetric Spirocyclization
Organocatalysis has emerged as a powerful and environmentally benign alternative to transition-metal catalysis for the synthesis of chiral spirocyclic lactams.[8][9] These reactions are often mediated by small organic molecules, such as chiral phosphoric acids, thioureas, or N-heterocyclic carbenes (NHCs).
A highly effective method involves the formal (3+2) cycloaddition of 3-methylene isoindolinones with C3-substituted 2-indolylmethanols, catalyzed by a chiral phosphoric acid.[10] This reaction provides access to a variety of chiral spiro-bis-N-heterocyclic lactams with excellent enantioselectivities.[10]
Key Mechanistic Insights
The chiral phosphoric acid acts as a bifunctional catalyst, activating the 3-methylene isoindolinone through hydrogen bonding and protonating the 2-indolylmethanol to generate a vinylogous iminium ion. This dual activation facilitates the stereoselective cycloaddition.
Catalytic Cycle: Chiral Phosphoric Acid Catalysis
Caption: Simplified catalytic cycle for chiral phosphoric acid-catalyzed cycloaddition.
Protocol 2: Organocatalytic Asymmetric Synthesis of a Spiro-γ-lactam Oxindole
This protocol is based on a one-pot thiol-Michael/Mannich/lactamization sequence.[8]
Materials:
-
(E)-ethyl 2-(1-methyl-2-oxoindolin-3-ylidene)acetate
-
Benzenethiol
-
Benzaldehyde
-
Ammonium acetate (NH4OAc)
-
Chiral organocatalyst (e.g., a fluorous thiourea catalyst)
-
Solvent (e.g., CH2Cl2)
Procedure:
-
To a solution of (E)-ethyl 2-(1-methyl-2-oxoindolin-3-ylidene)acetate (1.0 equiv) and the chiral organocatalyst (10 mol%) in CH2Cl2, add benzenethiol (1.2 equiv).
-
Stir the mixture at room temperature until the thiol-Michael addition is complete (monitored by TLC).
-
To the reaction mixture, add benzaldehyde (1.5 equiv) and NH4OAc (2.0 equiv).
-
Continue stirring at room temperature until the Mannich reaction and subsequent lactamization are complete.
-
Quench the reaction with water and extract with CH2Cl2.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Bifunctional NHCs can catalyze the Staudinger reaction of ketenes with isatin-derived ketimines to afford spirocyclic oxindolo-β-lactams in high yields and with excellent stereoselectivities.[11]
Key Mechanistic Insights
The NHC catalyst reacts with the ketene to form a zwitterionic enolate intermediate. This intermediate then undergoes a stereoselective [2+2] cycloaddition with the ketimine. The hydroxyl group on the bifunctional NHC is believed to play a crucial role in organizing the transition state through hydrogen bonding, leading to high levels of stereocontrol.
Characterization and Stereochemical Assignment
The unambiguous characterization of the synthesized chiral spirocyclic lactams is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY): Provides detailed information about the molecular structure, connectivity, and relative stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (ee) of the product by separating the enantiomers on a chiral stationary phase.
-
X-ray Crystallography: Provides definitive proof of the absolute and relative stereochemistry when suitable crystals can be obtained.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Procedure:
-
Prepare a standard solution of the racemic spirocyclic lactam in a suitable solvent (e.g., HPLC-grade hexane/isopropanol mixture).
-
Inject the racemic standard onto the chiral column and optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Prepare a solution of the enantiomerically enriched sample of known concentration.
-
Inject the sample onto the column under the optimized conditions.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100
Troubleshooting and Optimization
Low Yields:
-
Cause: Incomplete reaction, side reactions, or product degradation.
-
Solution: Re-optimize reaction conditions (temperature, concentration, reaction time). Ensure the purity of reagents and solvents. Use a more active catalyst or a different catalytic system.
Low Enantioselectivity:
-
Cause: Ineffective chiral catalyst, incorrect reaction temperature, or racemization of the product.
-
Solution: Screen different chiral ligands or organocatalysts. Lower the reaction temperature. Check the stability of the product under the reaction and work-up conditions.
Poor Diastereoselectivity:
-
Cause: Unfavorable transition state energetics.
-
Solution: Modify the catalyst, solvent, or additives to influence the transition state geometry. Sometimes, changing the protecting groups on the substrates can have a significant impact.
Conclusion and Future Outlook
The asymmetric synthesis of chiral spirocyclic lactams is a vibrant and rapidly evolving field. The development of novel catalytic systems with higher efficiency, broader substrate scope, and improved stereoselectivity continues to be a major focus. Future advancements will likely involve the use of more sustainable and economical catalysts, the development of cascade reactions to increase molecular complexity in a single step, and the application of computational chemistry to design more effective catalysts and predict reaction outcomes. The strategies and protocols outlined in this guide provide a solid foundation for researchers to successfully navigate the synthesis of these architecturally complex and biologically important molecules.
References
-
Enantioselective Synthesis of Spiro-bis-N-heterocyclic Lactams via Formal (3+2) Cycloaddition of 3-Methylene Isoindolinones with C3-Substituted 2-Indolylmethanols. Organic Letters. [Link]
-
Enantioselective Synthesis of Spiro-β-Lactams via Nitrenoid Transfer Protocol. Advanced Synthesis & Catalysis. [Link]
-
Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry. [Link]
-
Rapid Access to Chiral Spiro[2.3]Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality. Organic Letters. [Link]
-
Bifunctional N-Heterocyclic Carbene-Catalyzed Highly Enantioselective Synthesis of Spirocyclic Oxindolo-β-lactams. Organic Letters. [Link]
-
Synthesis of chiral spiro-β-lactams from 6-alkylidenepenicillanates. ResearchGate. [Link]
-
Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications. [Link]
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Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)−H Activation of Lactams. Journal of the American Chemical Society. [Link]
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Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters. [Link]
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Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
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Synthesis and Structure-Activity Relationships of New Chiral Spiro-β-lactams Highly Active Against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry. [Link]
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Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Catalysis. [Link]
-
Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. Angewandte Chemie International Edition. [Link]
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Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. [Link]
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Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. [Link]
-
Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science. [Link]
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Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. ACS Catalysis. [Link]
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Recent progress towards transition metal-catalyzed synthesis of γ-lactams. Organic & Biomolecular Chemistry. [Link]
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Recent progress towards transition metal-catalyzed synthesis of γ-lactams. Scilit. [Link]
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Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. PubMed. [Link]
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Topic: Scale-up Synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of immense interest in modern drug discovery due to their rigid, three-dimensional structures that allow for precise spatial orientation of functional groups, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] The tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate core, in particular, is a valuable building block for creating novel chemical entities, serving as a versatile precursor in programs targeting GPR119 agonists for metabolic disorders or as a unique linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] However, the construction of the requisite quaternary spirocenter presents significant synthetic challenges, especially at scale.[1][4] This application note provides a detailed, robust, and scalable protocol for the synthesis of this key intermediate, addressing common challenges such as heat management, purification, and process control. The described multi-step synthesis is designed for reproducibility and provides a practical guide for researchers in medicinal chemistry and process development.
Introduction: The Strategic Value of Spiro[3.5]nonanes
The incorporation of spirocyclic systems is a proven strategy to enhance the three-dimensionality of drug candidates, moving them away from the flat, aromatic structures that often plague discovery pipelines. The 1-oxa-7-azaspiro[3.5]nonane system, a bioisostere of common motifs like piperidine, offers a unique combination of properties. The oxetane ring provides a polar element capable of forming hydrogen bonds while maintaining metabolic stability, and the piperidine ring allows for diverse functionalization.[5][6]
The primary challenge in synthesizing these structures is the creation of the spirocyclic quaternary carbon.[1] Direct methods like the Paternò-Büchi reaction, a [2+2] photocycloaddition to form oxetanes, are powerful but can be difficult to control and scale up due to side reactions and the need for specialized photochemical equipment.[7][8][9] Therefore, a more traditional and controllable multi-step approach, beginning with a commercially available cyclic ketone, is often preferred for industrial applications.[10]
This guide details a three-stage synthesis beginning with N-Boc-4-piperidone, which involves the formation of an epoxy alcohol intermediate followed by a base-mediated intramolecular ring-opening and cyclization to construct the spiro-oxetane core. A final, selective oxidation furnishes the target ketone.
Overall Synthetic Workflow
The synthesis is designed as a linear, three-step process optimized for scalability and control. Each stage is followed by a robust work-up and purification procedure to ensure the quality of the material progressing to the subsequent step.
Caption: High-level workflow for the three-step synthesis.
Detailed Protocols and Scientific Rationale
This section provides step-by-step instructions for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-4-piperidone | >98% | Commercial | Starting material |
| Trimethylsulfoxonium iodide (TMSOI) | >98% | Commercial | Reagent for Step 1 |
| Sodium hydride (NaH) | 60% dispersion in oil | Commercial | Strong base for Step 1 |
| Potassium tert-butoxide (t-BuOK) | >98% | Commercial | Base for Step 2 |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercial | Solvent |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Solvent |
| Dichloromethane (DCM) | ACS Grade | Commercial | Solvent |
| Dess-Martin periodinane (DMP) | >98% | Commercial | Oxidizing agent for Step 3 |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | Quenching agent |
| Saturated aq. NaHCO₃ | N/A | Lab Prepared | Work-up solution |
| Brine | N/A | Lab Prepared | Work-up solution |
| Anhydrous MgSO₄ | ACS Grade | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | Chromatography |
Equipment: 5 L three-neck round-bottom flask, mechanical overhead stirrer, thermocouple, nitrogen inlet, dropping funnel, heating mantle, and cooling bath.
Step 1: Synthesis of tert-butyl 7-oxa-1-azaspiro[3.5]nonane-1-carboxylate
This step utilizes a Corey-Chaykovsky reaction to form an epoxide from the starting ketone. Sodium hydride is used to deprotonate trimethylsulfoxonium iodide, generating the nucleophilic sulfur ylide that attacks the carbonyl.
Reaction Mechanism:
Caption: Corey-Chaykovsky epoxidation of N-Boc-4-piperidone.
Protocol:
-
Preparation: Under a nitrogen atmosphere, suspend sodium hydride (22.0 g, 0.55 mol, 1.1 equiv., washed with hexane to remove oil) in 500 mL of anhydrous DMSO in the 5 L flask.
-
Ylide Formation: Slowly add trimethylsulfoxonium iodide (121.0 g, 0.55 mol, 1.1 equiv.) portion-wise to the NaH suspension. The temperature will rise; maintain it below 30°C using a water bath. Stir the resulting milky white suspension for 1 hour at room temperature until gas evolution ceases.
-
Rationale: The formation of the sulfur ylide is crucial. Anhydrous conditions are necessary as both NaH and the ylide are moisture-sensitive. DMSO is the solvent of choice for this reaction.
-
-
Ketone Addition: Dissolve N-Boc-4-piperidone (100.0 g, 0.50 mol, 1.0 equiv.) in 250 mL of anhydrous THF. Add this solution dropwise to the ylide suspension over 1 hour, maintaining the internal temperature below 25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to 2 L of ice-cold water with vigorous stirring. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 750 mL).
-
Safety Note: Quenching must be done slowly and behind a blast shield, as unreacted sodium hydride will react violently with water.
-
-
Purification: Combine the organic layers, wash with brine (2 x 500 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a pale yellow oil. Purify via flash column chromatography (eluting with a gradient of 10-40% ethyl acetate in hexanes) to yield the spiro-epoxide.
| Data Point | Value |
| Batch Scale | 100 g (N-Boc-4-piperidone) |
| Expected Yield | 85-95 g (80-89%) |
| Purity (LC-MS) | >95% |
| Appearance | Colorless to pale yellow oil |
Step 2: Synthesis of tert-butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
This step involves a base-mediated intramolecular rearrangement. The epoxide is opened by the tert-butoxide base, which acts as a nucleophile to attack the less-hindered carbon of the epoxide, leading to the formation of the desired 3-hydroxy oxetane ring.
Protocol:
-
Setup: Dissolve the spiro-epoxide from Step 1 (85 g, ~0.40 mol) in 1 L of anhydrous THF in the 5 L flask under a nitrogen atmosphere.
-
Base Addition: Add potassium tert-butoxide (t-BuOK) (53.8 g, 0.48 mol, 1.2 equiv.) portion-wise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the disappearance of the starting epoxide by TLC or LC-MS.
-
Rationale: Refluxing in THF provides the necessary energy for the ring-opening and subsequent intramolecular cyclization. t-BuOK is a strong, non-nucleophilic base ideal for this transformation, but here it promotes the rearrangement.
-
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of 500 mL of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the mixture with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by column chromatography if necessary.
| Data Point | Value |
| Batch Scale | 85 g (Spiro-epoxide) |
| Expected Yield | 70-78 g (82-92%) |
| Purity (LC-MS) | >97% |
| Appearance | White to off-white solid |
Step 3: Synthesis of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
The final step is the oxidation of the secondary alcohol to the target ketone. Dess-Martin periodinane (DMP) is a mild and efficient reagent for this transformation, avoiding over-oxidation and being well-suited for complex molecules.
Protocol:
-
Setup: Dissolve the 3-hydroxy oxetane from Step 2 (70 g, ~0.33 mol) in 1 L of dichloromethane (DCM) in the 5 L flask under a nitrogen atmosphere.
-
Oxidation: Cool the solution to 0°C using an ice bath. Add Dess-Martin periodinane (167 g, 0.39 mol, 1.2 equiv.) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Rationale: DMP is highly effective but the reaction can be exothermic. Maintaining a low temperature prevents potential side reactions and decomposition. DCM is an excellent solvent for this oxidation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding 1 L of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2 x 300 mL). Combine the organic layers, wash with saturated NaHCO₃, then brine. Dry over MgSO₄, filter, and concentrate. The crude product is purified by recrystallization from isopropanol or ethyl acetate/hexanes to yield the final product as a crystalline solid.
| Data Point | Value |
| Batch Scale | 70 g (3-hydroxy oxetane) |
| Expected Yield | 60-65 g (86-93%) |
| Purity (HPLC) | >99% |
| Appearance | White crystalline solid |
| CAS Number | 1408076-15-2[11] |
Scale-Up Considerations and Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete ylide formation due to moisture. | Ensure all glassware is oven-dried and solvents are anhydrous. Wash NaH with hexanes to remove protective oil. |
| Exotherm in Step 1/3 | Rapid addition of reagents. | Use a dropping funnel for liquid additions and add solids in small portions. Ensure efficient cooling and stirring. |
| Incomplete Cyclization in Step 2 | Insufficient base or reaction time. | Confirm the quality of t-BuOK. Extend reflux time and monitor by LC-MS. |
| Difficult Purification | Presence of closely-eluting impurities. | Optimize chromatography gradient. For large scale, prioritize crystallization; perform a solvent screen to find optimal conditions. |
| Product Decomposition in Step 3 | Reaction temperature too high. | Maintain strict temperature control during DMP addition. Work up the reaction promptly upon completion. |
Conclusion
The protocol outlined provides a reliable and scalable pathway to tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a high-value building block for pharmaceutical research. By breaking down the synthesis into three manageable steps with clear rationale and in-process controls, this guide enables chemists to produce this key intermediate with high yield and purity. The emphasis on robust work-up procedures and scalable purification techniques makes this protocol particularly suitable for drug development professionals who require multi-gram to kilogram quantities of material.
References
-
ResearchGate. (2009, January). Selected Synthetic Strategies to Spirocyclics. Synthesis, 2009(02), 165-193. Available from: [Link]
-
Lancaster EPrints. Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Available from: [Link]
-
Royal Society of Chemistry. (2021). A visible-light Paternò–Büchi dearomatisation process towards the construction of oxeto-indolinic polycycles. Chemical Science. Available from: [Link]
-
ResearchGate. Flow chemical synthesis of spirocyclic ketone. Available from: [Link]
-
Molport. tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. Available from: [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). Available from: [Link]
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
MDPI. (2022). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 27(15), 4958. Available from: [Link]
-
MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. Available from: [Link]
-
ACS Publications. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Available from: [Link]
-
Wikipedia. Paternò–Büchi reaction. Available from: [Link]
-
ResearchGate. Proposed reaction paths for the Paterno‐Büchi reaction on S1 surface.... Available from: [Link]
-
American Chemical Society. Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Available from: [Link]
-
ResearchGate. Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Available from: [Link]
-
RSquareL. RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Available from: [Link]
- Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3267. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a Senior Application Scientist, I will provide field-proven insights grounded in established chemical principles.
The target molecule, Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, is a valuable building block in medicinal chemistry, particularly as a PROTAC linker[1]. The spirocyclic oxetane moiety can confer unique physicochemical properties such as improved solubility, metabolic stability, and conformational rigidity[2]. However, the synthesis of such strained four-membered rings can be challenging[3]. This guide focuses on the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, which is a primary method for constructing the oxetane ring[4].
Proposed Synthetic Pathway: Paternò-Büchi Reaction
The most direct route to the target compound involves the photochemical [2+2] cycloaddition of N-Boc-4-piperidone with a suitable ketene equivalent. This reaction, known as the Paternò-Büchi reaction, involves the excitation of the ketone to a triplet state, followed by addition to the alkene to form the oxetane ring[4].
Visualizing the Reaction Mechanism
Caption: The Paternò-Büchi reaction mechanism for spirocyclic oxetane synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Low or No Product Yield
Question: My reaction shows very low conversion of the starting ketone, even after prolonged irradiation. What are the likely causes?
Answer: Low conversion in a Paternò-Büchi reaction is a common issue. Several factors could be at play:
-
Insufficient Photon Flux: The reaction is driven by light. If the lamp output is too low, or the wavelength is incorrect for the ketone's absorption, the reaction will not proceed efficiently. Ensure your UV lamp (typically a medium-pressure mercury lamp) is functioning correctly and that the reactor material (e.g., quartz) is transparent to the required wavelengths.
-
Quenching of the Excited State: The triplet state of the ketone is susceptible to quenching by various species, including oxygen and impurities. It is crucial to thoroughly degas the solvent and reactants before starting the irradiation.
-
Incorrect Solvent: The choice of solvent is critical. It must be transparent to the UV light used and should not participate in side reactions. Acetonitrile and acetone are common choices. Some solvents can act as quenchers.
-
Low Reactant Concentration: While counterintuitive, excessively low concentrations can slow down the bimolecular reaction between the excited ketone and the alkene. However, very high concentrations can lead to self-quenching or inner filter effects.
Troubleshooting Protocol:
-
Verify Lamp Output: Check the manufacturer's specifications for your photoreactor and ensure the lamp is not past its service life.
-
Degas Rigorously: Use a freeze-pump-thaw technique (at least three cycles) or sparge the solution with an inert gas (Argon or Nitrogen) for at least 30 minutes before and during the reaction.
-
Optimize Concentration: Run a series of small-scale reactions to find the optimal concentration. A typical starting point is 0.1 M with respect to the limiting reagent[5].
-
Solvent Purity: Use high-purity, anhydrous solvents to avoid impurities that may act as quenchers.
Question: I am observing the formation of the desired product, but the yield is consistently low. What can I do to improve it?
Answer: If the reaction is proceeding but the yield is low, the issue may lie in the competition between the desired reaction and other pathways, or suboptimal reaction conditions.
-
Alkene Dimerization: A significant competing pathway is the dimerization of the alkene, especially with electron-rich alkenes that are often used in this reaction.[6] This consumes the alkene and reduces the yield of the oxetane.
-
Reaction Temperature: Photochemical reactions can be temperature-dependent. While some proceed well at room temperature, cooling the reaction mixture may suppress side reactions.
-
Stoichiometry: The molar ratio of the alkene to the ketone can significantly impact the yield. An excess of one reagent may be necessary to drive the reaction to completion.
Optimization Strategy Table:
| Parameter | Standard Condition | Optimization Range | Rationale |
| Alkene:Ketone Ratio | 1.5 : 1 | 1.1 : 1 to 5 : 1 | An excess of the less stable reactant can improve conversion. |
| Temperature | 25°C | -20°C to 40°C | Lower temperatures can reduce side product formation. |
| Reaction Time | 12 hours | 4 to 24 hours | Monitor by TLC/GC-MS to determine the point of maximum yield. |
| Additive | None | p-Xylene (1 equiv.) | p-Xylene can act as a triplet sensitizer and suppress alkene dimerization[6]. |
Section 2: Side Product Formation
Question: My crude reaction mixture shows multiple spots on TLC, and NMR analysis indicates the presence of byproducts. What are they and how can I avoid them?
Answer: Side product formation is a common challenge in photochemical reactions due to the high-energy intermediates involved[3].
-
Alkene Dimerization/Polymerization: As mentioned, this is a major side reaction. Using an excess of the ketone and adding a co-solvent like p-xylene can help mitigate this[6].
-
Photodecomposition: Prolonged exposure to high-energy UV light can lead to the decomposition of the starting materials or the product itself. It is crucial to monitor the reaction and stop it once the starting material is consumed or the product concentration plateaus.
-
Solvent Adducts: If the solvent is not inert, it can react with the excited ketone. For example, using alcohols as solvents can lead to photoreduction of the ketone.
Visualizing Troubleshooting for Side Reactions
Caption: A workflow for troubleshooting common side reactions.
Section 3: Product Purification Challenges
Question: I am having difficulty separating my product from the unreacted ketone and other impurities. What purification strategies do you recommend?
Answer: Purifying spirocyclic ketones can be challenging due to similar polarities of the product and starting materials.
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is required. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is often effective. Using a high-quality silica gel is also important.
-
Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an option, especially for larger scales. However, the high boiling point of this molecule may make this difficult.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Chemical Purification: In some cases, impurities can be removed by chemical means. For example, unreacted aldehydes (a potential impurity) can be removed by forming a bisulfite adduct, which is water-soluble[7].
Section 4: Reaction Scalability Issues
Question: I have optimized the reaction on a small scale, but the yield drops significantly when I try to scale up. Why is this happening?
Answer: Scaling up photochemical reactions is not always straightforward due to the "photon transport" problem.
-
Light Penetration: In a larger reactor, the light may not penetrate the entire reaction volume, leading to an "dark zone" where the reaction does not occur. This is described by the Beer-Lambert law.
-
Heat Management: High-powered lamps generate significant heat, which can promote side reactions. Efficient cooling is more challenging on a larger scale.
-
Mass Transfer: Inefficient mixing can lead to localized "hot spots" of reaction and side product formation.
Solutions for Scalability:
-
Flow Chemistry: Continuous-flow photoreactors are an excellent solution for scaling up. They offer a high surface-area-to-volume ratio, ensuring uniform irradiation and efficient heat transfer[8][9]. This approach allows for safe and reproducible production on a larger scale.
-
Reactor Design: For batch scale-up, consider using a reactor with an internal light source and efficient stirring to improve light distribution and mixing.
-
High-Throughput Experimentation (HTE): Before scaling up, HTE platforms can be used to rapidly screen a wide range of conditions to find a robust protocol that is less sensitive to minor variations that can occur on a larger scale[10][11].
References
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-
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-
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3 - PubChem. Available at: [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization - PMC - NIH. Available at: [Link]
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents.
-
Oxetane Synthesis through the Paternò-Büchi Reaction - MDPI. Available at: [Link]
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing). Available at: [Link]
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-
Optimization of a Scalable Photochemical Reactor for Reactions with Singlet Oxygen | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F. Available at: [Link]
-
Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies - Lancaster EPrints. Available at: [Link]
-
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Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology - Macmillan Group. Available at: [Link]
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Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. Available at: [Link]
-
1 High-Throughput Optimization of Photochemical Reactions using Segmented Flow Nanoelectrospray Ionization Mass Spectrometry Ale - ChemRxiv. Available at: [Link]
-
(PDF) Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives - ResearchGate. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Available at: [Link]
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Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH. Available at: [Link]
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Technical Support Center: Synthesis of Spirocyclic β-Lactams
Welcome to the technical support center for the synthesis of spirocyclic β-lactams. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these sterically demanding and pharmacologically significant scaffolds.[1] Spirocyclic β-lactams, which merge a spirocycle with the critical azetidin-2-one ring, are prized for their unique three-dimensional structures and diverse biological activities, including antibacterial and cholesterol-lowering properties.[2]
The Staudinger [2+2] ketene-imine cycloaddition is the most prevalent and versatile method for forging the β-lactam ring.[3][4] However, this reaction is not without its challenges. The high reactivity of the ketene intermediate, the delicate stability of the imine, and the formation of multiple stereocenters can lead to a variety of side reactions and purification difficulties.
This guide provides in-depth, field-proven insights in a troubleshooting Q&A format to address the specific issues you may encounter during your experiments. We will delve into the causality behind these challenges and offer robust, validated protocols to mitigate them, ensuring your synthesis is both successful and reproducible.
Troubleshooting Guide: Common Side Reactions & Optimization
This section addresses the most frequent challenges encountered during the synthesis of spirocyclic β-lactams via the Staudinger cycloaddition.
Issue 1: Poor Diastereoselectivity (Formation of cis/trans Mixtures)
Question: My reaction is producing a mixture of cis and trans spiro-β-lactam diastereomers with poor selectivity. How can I control the stereochemical outcome to favor one isomer?
Answer: This is the most common challenge in spiro-β-lactam synthesis. The stereoselectivity is determined during the final ring-closing step of the zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen onto the ketene.[5][6] The outcome depends on the competition between direct, rapid cyclization (kinetic control) and isomerization of the intermediate followed by cyclization (thermodynamic control).[5] Several factors can be tuned to steer the reaction toward your desired diastereomer.
Causality & Mechanistic Insight: The Staudinger reaction proceeds via a two-step mechanism. The initial nucleophilic attack forms a zwitterionic intermediate. This intermediate can then undergo a conrotatory electrocyclization to form the β-lactam ring.[7]
-
Kinetic Product (cis): A rapid ring closure of the initial zwitterion, before any bond rotation can occur, typically leads to the cis-β-lactam (assuming an E-imine). This pathway is favored by factors that accelerate the cyclization step.[5][7]
-
Thermodynamic Product (trans): If the ring closure is slow, rotation around the newly formed C-N bond can occur, leading to a more stable intermediate that cyclizes to form the thermodynamically favored trans-β-lactam.[4][5]
The following diagram illustrates this critical mechanistic branch point.
Caption: Kinetic vs. Thermodynamic control in β-lactam formation.
Solutions & Optimization Protocol:
You can manipulate the relative rates of cyclization (k_cyclize) and rotation (k_rotate) by adjusting the electronic properties of your substrates and the reaction conditions.
1. Electronic Effects of Substituents: The rate of ring closure is highly sensitive to the electronic nature of the substituents on both the ketene and the imine.[5]
| Component | Substituent Type | Effect on Ring Closure | Favored Product |
| Ketene | Electron-Donating (e.g., -OR, -NR₂) | Accelerates | cis |
| Ketene | Electron-Withdrawing (e.g., -Cl, -COR) | Decelerates | trans |
| Imine (N-subst) | Electron-Withdrawing (e.g., -Ts, -Boc) | Accelerates | cis |
| Imine (N-subst) | Electron-Donating (e.g., -Aryl, -Alkyl) | Decelerates | trans |
2. Reaction Conditions:
-
Temperature: Lower temperatures (e.g., -78 °C to 0 °C) generally disfavor the bond rotation pathway, leading to higher selectivity for the kinetically controlled cis product.[8] Conversely, higher temperatures can promote equilibration and favor the more stable trans isomer.[9]
-
Solvent Polarity: Increasing solvent polarity can stabilize the zwitterionic intermediate, potentially slowing its cyclization and allowing more time for isomerization, which can increase the proportion of the trans product.[9] For cis selectivity, less polar solvents like THF or toluene are often preferred.
-
Ketene Generation Method: The method used to generate the ketene in situ is critical. Using highly reactive activating agents like oxalyl chloride can lead to different diastereoselectivity compared to tosyl chloride (TsCl).[9][10] Experimenting with the activating agent is a powerful way to tune the outcome.
Step-by-Step Protocol for Optimizing Diastereoselectivity:
-
Reagent Selection: Based on the table above, select substituents on your phenylacetic acid (ketene precursor) and imine to electronically bias the reaction toward your desired isomer.
-
Solvent Screening: Set up small-scale reactions in parallel using different solvents (e.g., Toluene, THF, Dichloromethane, Acetonitrile) to assess the impact on the cis:trans ratio. Ensure all solvents are rigorously dried.
-
Temperature Control: Run the reaction at a standard low temperature (e.g., 0 °C). If selectivity is poor, repeat the reaction at a lower temperature (-78 °C). If the trans isomer is desired, cautiously attempt the reaction at room temperature or slightly elevated temperatures.
-
Analysis: After completion, carefully quench the reaction and analyze the crude product mixture by ¹H NMR. The coupling constant (³J) between the C3-H and C4-H protons of the β-lactam ring is diagnostic: cis isomers typically show a larger coupling constant (³J ≈ 5-6 Hz) than trans isomers (³J ≈ 1-3 Hz).
Issue 2: Low Yield due to Ketene Polymerization
Question: My reaction has a very low yield, and I'm observing a significant amount of insoluble white precipitate. I suspect my ketene is polymerizing. How can I prevent this?
Answer: This is a classic problem stemming from the inherent instability of most ketenes.[11] Ketenes are highly electrophilic and will readily react with themselves ([2+2] dimerization to form a diketene, followed by polymerization) if another nucleophile, like your imine, is not immediately available to trap it.[12] The key is to maintain a very low, steady-state concentration of the free ketene throughout the reaction.
Solutions & Optimization Protocol:
-
Slow Addition of Ketene Precursor: The most effective solution is to generate the ketene in situ in the presence of the imine. This is achieved by the slow, dropwise addition of the acid chloride (or other ketene precursor solution) to a solution containing the imine and a tertiary amine base (e.g., triethylamine). This ensures the ketene is consumed as it is formed.
-
Use of a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or a proton sponge to dehydrohalogenate the acid chloride. This prevents the base from competing with the imine in reacting with the ketene or acid chloride.[5]
-
Ensure Imine Reactivity: If the imine is sterically hindered or electronically deactivated, its reaction with the ketene will be slow, allowing more time for polymerization. If possible, modify the imine structure to enhance its nucleophilicity.
Step-by-Step Protocol for in situ Ketene Generation:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the imine and tertiary amine base in a suitable anhydrous solvent (e.g., THF) in the reaction flask. Cool the solution to the desired temperature (e.g., 0 °C).
-
Prepare Precursor Solution: In a separate flask, dissolve the acid chloride in the same anhydrous solvent.
-
Slow Addition: Add the acid chloride solution to the imine/base solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump.
-
Monitor: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS until the starting imine is consumed.
The following workflow illustrates the competing reaction pathways.
Caption: Competing pathways for the in situ generated ketene.
Issue 3: Imine Hydrolysis and Reaction Failure
Question: My reaction is not proceeding, and upon workup, I recover the starting materials used to make my imine (i.e., the ketone and amine). What is causing my imine to decompose?
Answer: Imines are generally sensitive to water and can readily hydrolyze back to their constituent carbonyl compound and amine, especially under acidic conditions.[13][14] The Staudinger reaction must be performed under strictly anhydrous conditions. The presence of trace amounts of water can protonate the imine nitrogen, making the carbon more susceptible to nucleophilic attack by water, leading to complete decomposition.[15]
Solutions & Prevention Protocol:
-
Rigorous Drying of Reagents and Solvents:
-
Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane) or use solvents from a commercial solvent purification system.
-
Reagents: Ensure the imine is anhydrous. If it was purified via chromatography, remove all residual solvent under high vacuum. The tertiary amine base (e.g., triethylamine) should be distilled from CaH₂ and stored over KOH pellets.
-
-
Inert Atmosphere: Assemble the glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire experiment.
-
Careful Workup: During the aqueous workup, ensure the reaction is complete. Perform extractions quickly and avoid letting the organic layer sit over an acidic aqueous phase for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the best method for generating ketenes in situ? The most common and reliable method is the dehydrohalogenation of an acyl chloride with a tertiary amine base.[11] However, other methods can offer advantages. Using tosyl chloride (TsCl) or oxalyl chloride to activate a carboxylic acid in situ avoids the need to synthesize and handle the often-unstable acyl chloride, providing a convenient one-pot procedure.[9][16] For specialized applications, the Wolff rearrangement of α-diazoketones can also generate ketenes under thermal or photochemical conditions.[4]
Q2: How do I definitively confirm the stereochemistry (cis vs. trans) of my product? While ¹H NMR coupling constants provide a strong initial indication, they are not always foolproof, especially in rigid spirocyclic systems. For unambiguous confirmation:
-
2D NMR Spectroscopy: A Nuclear Overhauser Effect (NOE) experiment (e.g., NOESY or ROESY) is highly effective. For a cis isomer, a spatial correlation (cross-peak) will be observed between the protons at C3 and C4 of the lactam ring. This correlation will be absent in the trans isomer.[17]
-
Single-Crystal X-ray Diffraction: This is the gold standard. If you can grow a suitable crystal of your product, X-ray crystallography will provide an unequivocal 3D structure and confirm the relative stereochemistry.
Q3: Can I use microwave irradiation to accelerate the reaction? Yes, microwave irradiation has been successfully used to accelerate Staudinger cycloadditions.[18] It can significantly reduce reaction times from hours to minutes. However, the high energy input can sometimes negatively impact diastereoselectivity by favoring the formation of the more thermodynamically stable trans isomer.[19] It is a valuable tool for rapid screening but requires careful optimization for stereoselective syntheses.
Q4: Are there alternative synthetic routes to spirocyclic β-lactams that avoid ketenes? Absolutely. While the Staudinger reaction is dominant, other methods exist. These include intramolecular cyclization of β-amino acids or their derivatives, and various cycloadditions that don't involve a ketene intermediate, such as the Kinugasa reaction (alkyne-nitrone cycloaddition).[2][20] Additionally, existing monocyclic β-lactams can be elaborated and transformed into spirocyclic systems.[2] These alternative routes can be advantageous if the required ketene is inaccessible or if side reactions are insurmountable.
References
-
Molecules. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Available at: [Link]
-
ResearchGate. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Available at: [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Available at: [Link]
-
Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Available at: [Link]
-
PubMed Central (PMC). (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Available at: [Link]
-
ACS Publications. (2012). Annuloselectivity in Cycloadditions of Ketenes with Imines: A DFT Study. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Staudinger synthesis. Available at: [Link]
-
ACS Publications. (2020). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. Available at: [Link]
-
ACS Publications. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. Available at: [Link]
-
ResearchGate. (2008). ChemInform Abstract: The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Available at: [Link]
-
PubMed. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. Available at: [Link]
-
Wiley Online Library. (n.d.). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Available at: [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Available at: [Link]
-
Encyclopedia.pub. (2020). Synthesis of β-Lactams. Available at: [Link]
Sources
- 1. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
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- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
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- 7. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support center for Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this unique spirocyclic compound. Drawing upon established principles in organic synthesis and purification, this resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to the Challenges
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a valuable building block in medicinal chemistry, incorporating a rigid spirocyclic scaffold that can impart desirable conformational constraints in drug candidates. However, its purification is often non-trivial due to a combination of factors inherent to its structure: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the strained β-lactone ring. Successful purification requires a careful consideration of potential impurities, degradation pathways, and the selection of appropriate analytical and purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate?
A1: While a specific synthesis protocol for this exact molecule is not widely published, we can infer potential impurities based on common synthetic routes to similar β-lactones, such as the Staudinger cycloaddition between a ketene and an imine.[1][2][3]
-
Starting Materials: Unreacted N-Boc-4-piperidone (or a related piperidine derivative) and the ketene precursor (e.g., an acid chloride).
-
Reagents and Byproducts: Excess reagents used for in situ ketene generation, such as triethylamine, and their corresponding salts (e.g., triethylammonium chloride).
-
Diastereomers: If the ketene is unsymmetrical, the Staudinger reaction can produce diastereomers, which may be difficult to separate.[2][3]
-
Hydrolysis Products: Premature cleavage of the Boc group can lead to the corresponding free amine. The β-lactone ring is also susceptible to hydrolysis, which would result in the formation of a β-hydroxy carboxylic acid.
-
Polymerization Products: Ketenes are prone to polymerization, which can introduce polymeric impurities into the crude reaction mixture.[1]
Q2: How stable is the Boc protecting group during purification?
A2: The Boc group is notoriously sensitive to acidic conditions.[4] Standard reversed-phase HPLC conditions using trifluoroacetic acid (TFA) in the mobile phase can lead to partial or complete deprotection.[5] Even concentrating fractions containing 0.1% TFA can be problematic.[5] Therefore, it is crucial to either avoid acidic conditions or to work quickly and at low temperatures, followed by immediate neutralization or lyophilization of the collected fractions.[5]
Q3: What are the stability concerns related to the β-lactone ring?
A3: The four-membered β-lactone ring is strained and susceptible to nucleophilic attack, leading to ring-opening.[6][7] This can be a significant challenge during purification.
-
Basic Conditions: Strong bases and nucleophiles can readily open the lactone ring. Therefore, purification methods employing strongly basic conditions should be avoided.
-
Alcoholic Solvents: While often used in chromatography, protic solvents like methanol can act as nucleophiles, especially in the presence of acid or base, leading to ring-opening and the formation of the corresponding methyl ester.
-
Temperature: Elevated temperatures can promote degradation of the β-lactone. All purification steps should ideally be performed at or below room temperature.
Troubleshooting Guides
Problem 1: Low Purity After Flash Chromatography
Observation: The desired product is still contaminated with impurities after silica gel flash chromatography.
| Potential Cause | Troubleshooting Strategy |
| Co-elution of Impurities | Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate and dichloromethane) is recommended. Consider using a different stationary phase, such as alumina (neutral), if acidic or basic impurities are suspected. |
| On-column Degradation | If using silica gel (which is slightly acidic), the Boc group or the β-lactone may be degrading. Consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Incomplete Separation of Diastereomers | If diastereomers are present, baseline separation on standard silica gel may be challenging.[8][9][10][11] Consider using a chiral stationary phase or a different chromatographic technique like preparative HPLC. |
Problem 2: Product Degradation During HPLC Purification
Observation: The product appears to be degrading during preparative HPLC, as evidenced by the appearance of new peaks in the chromatogram or low recovery of the desired product.
| Potential Cause | Troubleshooting Strategy |
| Acid-Catalyzed Deprotection | Avoid using TFA in the mobile phase if possible.[5] Consider using a less acidic modifier like formic acid or acetic acid, although this may compromise peak shape and resolution.[5] If TFA is necessary, use the lowest possible concentration (e.g., 0.05%) and work at a low temperature. Immediately neutralize the collected fractions with a mild base (e.g., a dilute solution of ammonium hydroxide or triethylamine in a volatile solvent) before concentration. Lyophilization is often preferred over rotary evaporation to remove acidic mobile phases.[5] |
| Solvent-Induced Lactone Opening | If using a protic solvent like methanol in the mobile phase, it may be acting as a nucleophile. Switch to an aprotic solvent like acetonitrile. |
| Thermal Degradation | Ensure the column compartment and fraction collector are kept at a controlled, low temperature (e.g., 4-10 °C). |
Problem 3: Difficulty in Achieving High Purity by Crystallization
Observation: The product oils out or crystallizes with low purity.
| Potential Cause | Troubleshooting Strategy |
| Presence of Oily Impurities | The crude material may contain significant amounts of oily impurities that inhibit crystallization. A preliminary purification by flash chromatography to remove the bulk of the impurities may be necessary before attempting crystallization. |
| Inappropriate Solvent System | A systematic screen of different solvent systems is recommended. Start with a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for crystallization of N-Boc protected compounds include ethyl acetate/hexanes, dichloromethane/hexanes, and diethyl ether/petroleum ether. |
| Slow Crystallization Kinetics | The compound may be slow to crystallize. Try seeding the supersaturated solution with a small crystal of pure product. Allowing the solution to cool slowly over an extended period can also promote the formation of larger, purer crystals. |
Experimental Protocols
General Protocol for Purity Assessment by HPLC
This protocol is a starting point and may require optimization for your specific sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid (as a less harsh alternative to TFA).
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient could be: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of water and acetonitrile.
General Protocol for Purification by Flash Chromatography
-
Stationary Phase: Silica gel (230-400 mesh). Consider using neutral alumina if acid sensitivity is a concern.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing and Elution: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase. Load the sample onto the column and begin the elution, collecting fractions and monitoring by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature (< 40 °C).
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a suitable purification strategy.
Potential Degradation Pathways
Caption: Key degradation pathways for the target molecule.
References
- Horvat, S., Grediček, I., & Vinković, V. (2003). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2, (11), 2051-2056.
- Al-Rawi, J., & Moloney, M. G. (2013). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 11(33), 5466-5477.
-
Horvat, S., Grediček, I., & Vinković, V. (2003). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. Retrieved from [Link]
-
Horvat, S., Grediček, I., & Vinković, V. (2003). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,99-bicyclo[3.3.1]nonan]. ResearchGate. Retrieved from [Link]
-
Horvat, S., Grediček, I., & Vinković, V. (2003). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Autechaux, S. (n.d.). tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
-
Romo, D., et al. (2009). Asymmetric synthesis, structure, and reactivity of unexpectedly stable spiroepoxy-beta-lactones including facile conversion to tetronic acids: application to (+)-maculalactone A. PubMed. Retrieved from [Link]
- Palomo, C., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 1-205.
-
PubChem. (n.d.). Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
- Google Patents. (2023). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2000). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]
- Google Patents. (2021). CN112159343A - Purification method of tert-butyl hydroperoxide.
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Beta lactone query. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. Sci-Hub. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals / Journal of the Chemical Society, Perkin Transactions 2, 1998 [sci-hub.ru]
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- 11. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Stability of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to our dedicated technical support guide for tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this spirocyclic building block under various experimental conditions. As a molecule incorporating both a strained oxetane ring and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, understanding its chemical behavior is paramount to successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate?
The two main points of potential instability in this molecule are the Boc-protected amine and the spirocyclic oxetane ring. The Boc group is highly susceptible to cleavage under acidic conditions, while the strained four-membered oxetane ring can undergo ring-opening when exposed to acids.[1][2][3] Conversely, the molecule generally exhibits good stability under basic and nucleophilic conditions.[2][4]
Q2: Under what specific acidic conditions is the Boc group likely to be cleaved?
The Boc group is readily removed by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), often in solvents like dichloromethane (DCM) or dioxane.[5][6] The cleavage proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.[5] Even moderately acidic conditions can lead to gradual deprotection, so careful pH control is essential.
Q3: What happens to the oxetane ring under acidic conditions?
The oxetane ring is prone to cleavage by Brønsted or Lewis acids.[3][7] This acid-catalyzed ring-opening typically results in the formation of a 1,3-diol if water is present as a nucleophile.[7] The mechanism involves protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. The presence of other nucleophiles can lead to different ring-opened products.
Q4: Is the compound stable to common basic reagents?
Yes, both the Boc protecting group and the oxetane ring are generally stable under basic conditions.[2][4][8] This makes the compound compatible with a wide range of base-mediated reactions, such as ester saponification (e.g., with LiOH) or amide bond couplings.
Q5: Can I perform reactions at elevated temperatures with this compound?
While the spirocyclic scaffold can impart thermal stability, prolonged heating, especially in the presence of even trace amounts of acid or water, could promote degradation of either the Boc group or the oxetane ring.[1][9] It is advisable to conduct reactions at the lowest effective temperature and to monitor the reaction progress closely for the appearance of byproducts.
Troubleshooting Guide
Issue 1: Unexpected Deprotection of the Boc Group
Symptom: During a reaction or work-up, you observe the formation of the free amine (7-azaspiro[3.5]nonan-3-one) or related byproducts, as indicated by TLC, LC-MS, or NMR.
Potential Causes & Solutions:
-
Acidic Reagents: You may be using an acidic reagent, even in catalytic amounts, that is cleaving the Boc group.
-
Solution: If possible, substitute the acidic reagent with a non-acidic alternative. If the acid is essential, consider protecting the amine with a more robust group for that specific step or performing the reaction at a lower temperature to minimize deprotection.
-
-
Acidic Work-up: Aqueous work-ups with acidic solutions (e.g., washing with 1N HCl) will readily cleave the Boc group.
-
Solution: Use neutral (e.g., water, brine) or basic (e.g., saturated NaHCO₃ solution) aqueous washes.
-
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause partial or complete deprotection during purification.
-
Solution: Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2%) in the eluent system. Alternatively, use a different stationary phase like alumina (neutral or basic) or a C18 reversed-phase column.
-
Issue 2: Degradation of the Spirocyclic Oxetane Ring
Symptom: You observe the formation of new, more polar byproducts, potentially corresponding to a ring-opened 1,3-diol or other adducts. This may be accompanied by a decrease in the yield of the desired product.
Potential Causes & Solutions:
-
Acidic Reaction Conditions: As with Boc deprotection, the use of strong or even mild acids can catalyze the opening of the oxetane ring.[3][7]
-
Solution: Avoid acidic conditions where possible. If an acid is required, use the mildest acid at the lowest possible concentration and temperature. Screen different Lewis or Brønsted acids to find one that is tolerated.
-
-
Protracted Reaction Times in Protic Solvents: Even neutral protic solvents, when heated for extended periods, might facilitate slow oxetane degradation.
-
Solution: Minimize reaction times and use anhydrous solvents whenever feasible. Monitor the reaction closely to stop it as soon as the starting material is consumed.
-
Experimental Protocols
Protocol 1: Stability Assessment under Acidic and Basic Conditions
This protocol provides a framework for systematically evaluating the stability of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate.
Materials:
-
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
-
1 M HCl in Dioxane
-
1 M NaOH in H₂O/MeOH (1:1)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (for HPLC mobile phase)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
-
Sample Preparation:
-
Acidic Condition: To 1 mL of the stock solution, add 1 mL of 1 M HCl in dioxane.
-
Basic Condition: To 1 mL of the stock solution, add 1 mL of 1 M NaOH in H₂O/MeOH.
-
Control: To 1 mL of the stock solution, add 1 mL of acetonitrile.
-
-
Incubation: Incubate all samples at room temperature.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take a 100 µL aliquot from each sample, neutralize it (for the acidic sample, add 100 µL of 1 M NaOH; for the basic sample, add 100 µL of 1 M HCl), and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical method would be a gradient elution on a C18 column with a mobile phase of water and acetonitrile (both containing 0.1% TFA), monitoring at a suitable wavelength (e.g., 210 nm).
-
Data Analysis: Compare the peak area of the parent compound in the acidic and basic samples to the control at each time point to determine the percentage of degradation. Identify any new peaks corresponding to degradation products.
Expected Results:
| Condition | Expected Degradation Products |
| Acidic (1 M HCl) | Boc-deprotected compound, ring-opened diol, and potentially the Boc-deprotected ring-opened product. |
| Basic (1 M NaOH) | The compound is expected to be largely stable.[4][8] |
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways under acidic and basic conditions.
Figure 1: Potential degradation pathways under acidic conditions.
Figure 2: Expected stability under basic conditions.
References
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]
-
Antoszczyszyn, M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available at: [Link]
-
HitGen OpenDEL™. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Mechanism of hydrolysis of polycyclic oxetan. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
ResearchGate. (2025). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Available at: [Link]
-
Taylor & Francis Online. (2017). The utilization of spirocyclic scaffolds in novel drug discovery. Available at: [Link]
-
ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Available at: [Link]
-
SpiroChem. (n.d.). Analytical Method Development. Available at: [Link]
-
ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. Available at: [Link]
Sources
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reactions for Hindered Spirocyclic Amines
Welcome to the Technical Support Center for the optimization of coupling conditions for hindered spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these sterically demanding scaffolds in common synthetic transformations. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a spirocyclic amine is failing or giving low yields. What are the most critical initial parameters to investigate?
Low conversion in the Buchwald-Hartwig amination of hindered spirocyclic amines is a common challenge. The primary culprits are often suboptimal catalyst selection, inadequate base strength, or an inappropriate solvent.
-
Catalyst System (Palladium Source and Ligand): This is the most critical factor. The steric bulk of the spirocycle necessitates a catalyst system that can accommodate it.
-
Ligand Choice: Highly hindered biarylphosphine ligands are often essential. Ligands like RuPhos, BrettPhos, and tBuXPhos have proven effective for coupling sterically demanding amines.[1][2][3] The choice of ligand can significantly influence the rate-determining reductive elimination step.
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladium catalysts (precatalysts) often provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[4]
-
-
Base Selection: The base plays a crucial role in deprotonating the amine to form the active nucleophile.[5]
-
For hindered amines, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ can be attempted, though they may require higher temperatures and result in slower reaction rates.[6]
-
-
Solvent Choice: The solvent must solubilize all components and be stable at the required reaction temperature.
Q2: I'm observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I mitigate this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This often points to issues with the catalyst lifecycle or reaction conditions.
-
Ligand Selection: The ligand's structure can influence the relative rates of productive coupling versus side reactions. Using bulky, electron-rich phosphine ligands can often stabilize the palladium center and favor the desired C-N bond formation.[5]
-
Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time can sometimes minimize side product formation, although this may also decrease the rate of the desired reaction. Careful optimization is key.
-
Base Choice: In some cases, a weaker base may reduce the rate of undesired reductive pathways.
Q3: My spirocyclic amine is particularly hindered, and standard Buchwald-Hartwig conditions are ineffective. What are some alternative coupling strategies?
When palladium-catalyzed methods fail, it's beneficial to consider alternative coupling strategies that operate via different mechanisms.
-
Ullmann Condensation: This copper-catalyzed reaction is a classic method for C-N bond formation and can be effective for sterically hindered substrates where palladium catalysts struggle.[4][8][9] Modern protocols often use ligands to improve yields and broaden the substrate scope under milder conditions.[10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often allowing for shorter reaction times and potentially overcoming the high activation energy barriers associated with hindered substrates.[11][12][13]
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions.
N-Arylation of Spirocyclic Amines (e.g., Buchwald-Hartwig)
Problem: No reaction or trace product formation when coupling 2-azaspiro[3.3]heptane with an aryl bromide.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Catalyst Activation | Switch from Pd(OAc)₂ to a precatalyst such as a G3 or G4 palladacycle.[14] | Precatalysts ensure more reliable and complete formation of the active Pd(0) catalyst, which is crucial for initiating the catalytic cycle.[15] |
| Steric Hindrance Impeding Reductive Elimination | Screen a panel of bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos).[3] | The ligand's steric and electronic properties directly impact the geometry of the palladium complex, influencing the feasibility of the C-N bond-forming reductive elimination step.[1] |
| Insufficient Base Strength | Change the base from K₂CO₃ to a stronger base like NaOtBu or LiHMDS.[6] | Hindered amines have a higher pKa and require a stronger base to be effectively deprotonated to form the nucleophilic amide. |
| Solvent Incompatibility | If using THF, switch to a higher boiling solvent like toluene or dioxane. | Higher temperatures may be necessary to overcome the activation energy barrier for sterically demanding substrates. |
Workflow for Optimizing N-Arylation of a Hindered Spirocyclic Amine
Caption: A decision tree for troubleshooting failed N-arylation reactions of hindered spirocyclic amines.
Amide Coupling (Acylation) of Spirocyclic Amines
Problem: Low yield when coupling a hindered spirocyclic amine with a sterically demanding carboxylic acid using standard coupling reagents like EDC/HOBt.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Low Reactivity of Activated Ester | Switch to a more potent coupling reagent such as HATU, HBTU, or COMU.[16][17] | These uronium/phosphonium-based reagents form highly reactive activated esters, which are more susceptible to nucleophilic attack by hindered amines. |
| Steric Hindrance Preventing Nucleophilic Attack | Increase the reaction temperature or use microwave irradiation. | Providing more thermal energy can help overcome the steric repulsion between the two bulky coupling partners. |
| Formation of Unreactive Side Products | If using a reagent like DCC, consider alternatives to avoid the formation of insoluble dicyclohexylurea, which can complicate purification.[16] | The choice of coupling reagent can impact the types of byproducts formed. |
| Incomplete Reaction | Increase the equivalents of the coupling reagent and/or the non-nucleophilic base (e.g., DIPEA). | Ensuring complete activation of the carboxylic acid and effective scavenging of the resulting acidic byproducts is crucial for driving the reaction to completion. |
Comparison of Common Amide Coupling Reagents for Hindered Systems
| Coupling Reagent | Activating Agent | Base | Solvent | Typical Temp. | Notes |
| EDC/HOBt | HOBt | DIPEA, Et₃N | DMF, DCM | RT to 50 °C | Often insufficient for highly hindered substrates.[18] |
| HATU | - | DIPEA, 2,4,6-Collidine | DMF, NMP | RT to 60 °C | Highly effective for difficult couplings, but can be expensive.[16][17] |
| T3P® | - | Pyridine, Et₃N | EtOAc, THF | RT to 80 °C | A versatile and powerful reagent that often works when others fail. |
| Acyl Chloride | - | Pyridine, Et₃N | DCM, THF | 0 °C to RT | Can be very effective, but requires prior synthesis of the acyl chloride and may not be compatible with sensitive functional groups. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Spirocyclic Amine
This protocol provides a robust starting point for the N-arylation of hindered spirocyclic amines with aryl bromides.
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 equiv.), the spirocyclic amine (1.2 equiv.), and the strong base (e.g., NaOtBu, 1.4 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst with an integrated ligand, e.g., RuPhos, 4 mol%). Add the catalyst and ligand to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: HATU-Mediated Amide Coupling of a Hindered Spirocyclic Amine
This protocol is suitable for challenging amide bond formations involving two sterically demanding partners.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base (e.g., DIPEA, 3.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the hindered spirocyclic amine (1.2 equiv.) to the reaction mixture.
-
Reaction Execution: Continue stirring at room temperature or heat gently (e.g., 40-50 °C) if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Steric Hindrance
Caption: The Buchwald-Hartwig catalytic cycle, highlighting steps impacted by steric hindrance.
This technical support guide provides a framework for addressing the common challenges associated with the coupling of hindered spirocyclic amines. By understanding the underlying principles and systematically troubleshooting, researchers can optimize their reaction conditions to achieve successful and reproducible outcomes.
References
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit.
- Beyond Strain Release: Delocalization-Enabled Organic Reactivity - ACS Publications. (2024, July 6).
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (n.d.). PubMed Central.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. (n.d.).
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - ResearchGate. (n.d.).
- Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed. (2024, December 9). PubMed.
- Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC - NIH. (2023, December 21). PubMed Central.
- Ullmann reaction - Wikipedia. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. (2025, September 25).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- amide coupling help : r/Chempros - Reddit. (2022, March 24). Reddit.
- Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC - NIH. (n.d.). PubMed Central.
- An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC - NIH. (n.d.). PubMed Central.
- Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C. (2023, December 21). Royal Society of Chemistry.
- The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate. (2025, August 7).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). PubMed Central.
- Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - Enamine. (n.d.). Enamine.
- Diastereoselective synthesis using chiral auxiliary - Edgars Suna Group. (n.d.). Edgars Suna Group.
- Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling - DSpace@MIT. (2009, July 1). DSpace@MIT.
- Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PubMed Central. (n.d.). PubMed Central.
- (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - ResearchGate. (n.d.).
- Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - Sci-Hub. (n.d.). Sci-Hub.
- Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling - DSpace@MIT. (2010, May 25). DSpace@MIT.
- Troubleshooting guide for the formylation of aromatic amines. - Benchchem. (n.d.). Benchchem.
- Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling | Request PDF - ResearchGate. (2025, August 7).
- Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed. (2023, November 3). PubMed.
- Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec Peptides.
- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2025, November 3).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). J&K Scientific LLC.
- Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025, August 7).
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. (2020, April 23).
- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (2025, August 10).
- A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. (n.d.).
- Choosing amide coupling agent : r/Chempros - Reddit. (2023, March 20). Reddit.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
Sources
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Technical Support Center: Troubleshooting Diastereoselectivity in Spirocyclic Lactam Formation
Welcome to the technical support center for diastereoselective spirocyclic lactam formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in these vital synthetic reactions. Spirocyclic lactams are privileged scaffolds in medicinal chemistry, and achieving high diastereoselectivity is often a critical challenge.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: My spirocyclic lactam synthesis is resulting in a nearly 1:1 mixture of diastereomers. Where should I start troubleshooting?
A1: A low diastereomeric ratio (d.r.) is a common issue and typically points to insufficient energy differentiation between the transition states leading to the different diastereomers. The first aspects to investigate are temperature and the steric environment of the reaction.
-
Lower the reaction temperature: Many cyclization reactions are kinetically controlled.[3] Reducing the temperature can amplify the small energy differences between diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
-
Evaluate substrate sterics: The steric bulk of substituents on your starting materials can significantly influence the facial selectivity of the cyclization.[3][4] If possible, consider modifying substituents to create a more sterically demanding environment that favors one approach of the cyclizing components over the other.
Q2: I'm observing significant side product formation alongside my desired spirocyclic lactam. How can I improve the reaction's selectivity?
A2: Side product formation often indicates that undesired reaction pathways are kinetically competitive with your desired cyclization. To minimize these, consider the following:
-
Concentration: In intramolecular cyclizations, running the reaction at high dilution can favor the desired ring-closing event over intermolecular side reactions.
-
Rate of addition: For reactions involving multiple components, slow addition of one reagent can maintain its low concentration, thereby suppressing side reactions.
-
Choice of initiator/catalyst: In radical cyclizations, for instance, the choice of radical initiator can influence the rate of the desired cyclization versus premature quenching or other undesired radical pathways.[3]
Q3: Can the choice of solvent dramatically impact the diastereoselectivity of my spirocyclic lactam formation?
A3: Absolutely. The solvent can play a crucial role in stabilizing or destabilizing the transition states leading to different diastereomers. A systematic solvent screen is a powerful tool in optimizing diastereoselectivity. Solvents can influence the reaction outcome through polarity, hydrogen bonding capabilities, and their ability to coordinate with catalysts or reagents. In some cases, a switch in solvent can even lead to a reversal of diastereoselectivity.[5]
II. In-Depth Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in a Catalyst-Mediated Spirocyclic Lactam Formation
Scenario: You are using a catalyst (e.g., a Lewis acid, transition metal complex, or an organocatalyst) to promote the formation of a spirocyclic lactam, but the reaction yields a low diastereomeric ratio.
Root Cause Analysis & Solutions
The catalyst is central to defining the geometry of the transition state. Its interaction with the substrate dictates the stereochemical outcome.
-
Catalyst System Evaluation:
-
Ligand Modification: For metal-based catalysts, the steric and electronic properties of the ligands are paramount.[6] Systematically screen a library of ligands with varying steric bulk and electronic properties. Even subtle changes can have a profound impact on the diastereoselectivity.[6]
-
Chiral Catalysts: If you are not already using one, employing a chiral catalyst is a primary strategy for inducing asymmetry.[3] For asymmetric syntheses, chiral phosphoric acids or metal complexes with specific chiral ligands have demonstrated high efficacy in controlling diastereoselectivity.[3]
-
Catalyst Loading: While less common for selectivity issues, optimizing the catalyst loading can sometimes influence the reaction pathway and minimize background uncatalyzed reactions that may have poor selectivity.
-
-
Additive Screening:
-
Co-catalysts and Additives: The presence of additives, such as acids or bases, can significantly influence the catalytic cycle and the stereochemical outcome.[3] For example, acid additives can promote cycloaddition and affect both regioselectivity and diastereoselectivity.[3] A screen of different additives and their stoichiometry is highly recommended.
-
Experimental Protocol: Catalyst and Ligand Screening
-
Reaction Setup: In parallel reaction vials, set up the standard reaction with your substrate.
-
Catalyst/Ligand Variation: To each vial, add a different catalyst or ligand from your screening library. Ensure all other reaction parameters (temperature, concentration, solvent) are kept constant.
-
Execution: Run the reactions for a predetermined time.
-
Analysis: Quench the reactions and analyze the crude reaction mixture by a suitable method (e.g., ¹H NMR, HPLC, or GC) to determine the diastereomeric ratio.
| Parameter | Condition A | Condition B | Condition C | d.r. |
| Catalyst | Catalyst X (10 mol%) | Catalyst Y (10 mol%) | Catalyst Z (10 mol%) | 1.5:1 |
| Ligand | Ligand A | Ligand B | Ligand C | 3:1 |
| Additive | None | Acid 1 (20 mol%) | Base 1 (20 mol%) | 5:1 |
A representative table for summarizing screening results.
Problem 2: Unfavorable Diastereoselectivity in a Substrate-Controlled Cyclization
Scenario: The stereochemistry of your spirocyclic lactam is primarily dictated by the inherent chirality of your starting material, but the desired diastereomer is the minor product.
Root Cause Analysis & Solutions
In substrate-controlled reactions, the existing stereocenters in the molecule influence the conformation of the transition state, thereby directing the stereochemical outcome of the newly formed stereocenter.
-
Conformational Control:
-
Protecting Groups: The size and nature of protecting groups on your substrate can have a significant impact on its ground-state conformation and the accessibility of different reactive pathways. Experiment with different protecting groups to alter the steric bias.
-
Chelation Control: If your substrate has coordinating functional groups, the addition of a Lewis acid can induce chelation, locking the molecule into a specific conformation and potentially leading to a reversal of diastereoselectivity.
-
-
Kinetic vs. Thermodynamic Control:
-
Temperature Effects: As mentioned in the FAQs, temperature is a critical parameter.[3] Lower temperatures generally favor the kinetic product, while higher temperatures can lead to equilibration and formation of the thermodynamic product.[3][7] It's crucial to determine whether your desired diastereomer is the kinetic or thermodynamic product.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization to the thermodynamically more stable diastereomer.
-
Workflow for Optimizing Substrate-Controlled Diastereoselectivity
Caption: Troubleshooting workflow for substrate-controlled diastereoselectivity.
Problem 3: Inconsistent Diastereoselectivity Between Batches
Scenario: You have an established procedure for your spirocyclic lactam formation, but you are observing significant variations in the diastereomeric ratio from one run to another.
Root Cause Analysis & Solutions
Inconsistent results often point to subtle, uncontrolled variables in the experimental setup.
-
Reagent Purity and Handling:
-
Solvent Anhydrousness: Trace amounts of water can interfere with many catalytic cycles and reaction pathways.[3] Always use freshly distilled or anhydrous solvents.
-
Reagent Quality: The purity of starting materials, catalysts, and reagents is critical. Impurities can sometimes act as catalysts or inhibitors for undesired pathways. Use reagents from a reliable source and consider purification if necessary.
-
Handling of Sensitive Reagents: Air- or moisture-sensitive reagents must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Precise Control of Reaction Parameters:
-
Temperature Control: Ensure accurate and consistent temperature control throughout the reaction. Use a reliable thermostat or cryostat.
-
Addition Rates: If any reagents are added portion-wise or via syringe pump, ensure the addition rate is consistent between batches.
-
Self-Validating Protocol for Reproducible Diastereoselectivity
-
Reagent Preparation:
-
Use freshly distilled/dried solvents for every reaction.
-
Purify starting materials if their purity is questionable.
-
If using a catalyst, ensure it is from the same batch or of the same purity.
-
-
Reaction Setup:
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
Assemble the reaction under a positive pressure of nitrogen or argon.
-
Use a digital hotplate/stirrer with a thermocouple or a temperature-controlled bath for precise temperature regulation.
-
-
Execution:
-
Add reagents in the same order and at the same rate for each run.
-
Monitor the reaction by a consistent analytical method (e.g., TLC, LC-MS) at regular intervals.
-
-
Work-up and Analysis:
-
Follow a standardized work-up procedure.
-
Analyze the crude diastereomeric ratio before purification to avoid enrichment of one diastereomer during purification.
-
Caption: Protocol for ensuring reproducible diastereoselectivity.
IV. References
-
Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 931327. [Link]
-
Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822–7826. [Link]
-
RSC Publishing (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]
-
Wünsch, B., et al. (2018). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry, 16(1), 124-138. [Link]
-
Zhang, X., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 11220–11231. [Link]
-
Zhu, J., et al. (2021). Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis. Angewandte Chemie International Edition, 60(16), 8827-8832. [Link]
-
Curran, D. P., & Zhang, W. (2006). Remarkable temperature effect on intramolecular [3+2] cyclization. Tetrahedron, 62(48), 11146-11152. [Link]
Sources
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Maintaining the Integrity of the Oxetane Ring in Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. This spirocyclic compound is a valuable building block in modern drug discovery, prized for its ability to introduce three-dimensional character and modulate physicochemical properties such as solubility and metabolic stability.[1][2] The core of its utility and its primary chemical challenge lies in the strained four-membered oxetane ring.
While the 3,3-disubstituted (spirocyclic) nature of the oxetane in this molecule provides enhanced stability compared to simpler oxetanes, the inherent ring strain and the presence of a ketone at the C3-position create a unique reactivity profile that requires careful consideration during synthetic manipulations.[3][4] This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity of the oxetane ring throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in this specific spirocyclic system?
A1: The stability of an oxetane ring is highly dependent on its substitution pattern.[3] The spirocyclic junction in Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate creates a 3,3-disubstituted oxetane. This configuration is significantly more stable than other substitution patterns because the substituents sterically block the trajectory of external nucleophiles, making direct attack on the C-O bonds difficult.[3][5] However, this stability is not absolute. The ring is still susceptible to opening under specific conditions, particularly strong acidic conditions or reactions involving intramolecular nucleophiles.[3][6]
Q2: What are the primary conditions that pose a risk of opening the oxetane ring?
A2: The main risk factors are:
-
Strong Acidic Conditions (Brønsted or Lewis): This is the most common cause of ring-opening.[7][8] Acidic catalysis protonates the oxetane oxygen, forming a highly reactive oxonium ion that is susceptible to nucleophilic attack.[9]
-
Intramolecular Nucleophilic Attack: If the Boc protecting group on the piperidine nitrogen is removed, the resulting secondary amine can act as an internal nucleophile, attacking the activated oxetane ring.[3]
-
High Temperatures: Elevated temperatures, especially in combination with acidic or basic reagents, can provide the necessary energy to overcome the activation barrier for ring-opening.[5]
-
Harsh Reducing Agents: Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) have been reported to cause decomposition of oxetane-containing molecules in some contexts.[6]
Q3: I need to remove the tert-butoxycarbonyl (Boc) protecting group. How can I do this without opening the oxetane ring?
A3: This is a critical and high-risk transformation. Standard Boc deprotection using strong acids like neat trifluoroacetic acid (TFA) will almost certainly lead to oxetane ring-opening. The combination of a strong acid to activate the oxetane and the newly formed nucleophilic amine in close proximity creates a perfect scenario for intramolecular decomposition. Success hinges on using milder, carefully controlled acidic conditions. See the Troubleshooting Guide (Issue 1) for specific recommendations and protocols.
Q4: Can I perform reactions on the ketone at the C3 position without affecting the oxetane ring?
A4: Yes, the C3-ketone is the primary site for functionalization. Reactions such as reductions, Grignard additions, and Wittig-type olefination are feasible. However, the choice of reagents and conditions is crucial. You must select conditions that are compatible with the oxetane ring, primarily by avoiding strong Lewis acids and harsh nucleophiles that could initiate ring cleavage.[10] See the Troubleshooting Guide (Issues 2 & 3) for detailed advice.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Ring-Opening Observed During Boc Deprotection
-
Problem: "I treated my compound with a standard solution of 20-50% TFA in dichloromethane (DCM) at room temperature. After workup, I observed a complex mixture of products by LCMS and ¹H NMR, with masses corresponding to a ring-opened isomer."
-
Causality: Strong acids like TFA readily protonate the oxetane's ether oxygen, significantly increasing the electrophilicity of the ring carbons. Simultaneously, TFA removes the Boc group, liberating the piperidine nitrogen. This newly formed secondary amine is now a potent intramolecular nucleophile that attacks the activated oxetane ring, leading to a rapid and irreversible ring-opening/rearrangement reaction.
Figure 1: The causal chain leading to ring-opening during strong-acid Boc deprotection.
-
Solutions & Preventative Measures: The key is to use conditions mild enough to cleave the Boc group without substantially protonating the oxetane oxygen. This requires careful screening and optimization.
Table 1: Comparison of Milder Boc-Deprotection Conditions
| Reagent/Condition | Solvent | Temperature (°C) | Analysis & Recommendations |
|---|---|---|---|
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 0 to RT | (Recommended Starting Point) A common and often successful method. Start at 0°C and monitor the reaction closely by TLC or LCMS, allowing it to warm to room temperature only if necessary. |
| 2M HCl in Diethyl Ether | Diethyl Ether | 0 to RT | Similar to HCl/Dioxane. The choice may depend on the solubility of the starting material and the desired salt form. |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile or DCM | 0 to RT | A non-protic method for cleaving carbamates. Can be very effective but requires careful handling of the moisture-sensitive reagent. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | A mild Lewis acid approach. Reaction times may be longer, but it often preserves acid-sensitive functional groups.[3] |
| Formic Acid | Neat or in DCM | RT | Milder than TFA but can still cause ring-opening. Use with caution and only if other methods fail. |
Issue 2: Decomposition During Reduction of the C3-Ketone
-
Problem: "I attempted to reduce the C3-ketone to a hydroxyl group using lithium aluminum hydride (LiAlH₄) in THF. The reaction resulted in low yields and significant decomposition of the starting material."
-
Causality: While LiAlH₄ is a powerful reducing agent for ketones, its high reactivity can lead to undesired side reactions. In some oxetane systems, strong, unselective hydride sources have been shown to promote decomposition.[6] The Lewis acidic nature of the aluminum species can also coordinate to the oxetane oxygen, potentially activating it for cleavage.
-
Solutions & Preventative Measures: Switch to a milder, more selective reducing agent that does not possess strong Lewis acidity.
Figure 2: Decision workflow for the selective reduction of the C3-ketone.
Recommended Protocol: Selective Reduction with Sodium Borohydride (NaBH₄)
-
Dissolution: Dissolve Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) in methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add NaBH₄ (1.5–2.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LCMS. The reaction is typically complete within 1-2 hours.
-
Quenching: Slowly add acetone to quench the excess NaBH₄. Follow with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Issue 3: Low Yields or Side Reactions with Organometallic Reagents
-
Problem: "My Grignard reaction (MeMgBr) with the C3-ketone to form the tertiary alcohol is sluggish and gives low yields of the desired product."
-
Causality: The Lewis basic oxygen of the oxetane ring can coordinate with the magnesium ion of the Grignard reagent. This chelation can alter the reactivity of the system. Furthermore, the protons on the C2 and C4 carbons, alpha to the ketone, are acidic and can be deprotonated by the Grignard reagent, leading to enolization and recovery of starting material after workup.
-
Solutions & Preventative Measures:
-
Change the Organometallic Reagent: Organocerium reagents, prepared by treating an organolithium reagent with cerium(III) chloride (CeCl₃), are known to be less basic and highly oxophilic, often giving cleaner additions to enolizable ketones.
-
Use an Organolithium Reagent: Organolithium reagents (e.g., MeLi) are generally more reactive than Grignard reagents and may overcome the sluggishness.
-
Optimize Reaction Conditions: Perform the reaction at low temperatures (-78°C) to minimize enolization. Using a non-coordinating solvent like toluene may also be beneficial. Consider "inverse addition," where the ketone solution is added slowly to the organometallic reagent.
-
Summary of Chemical Stability
The following table provides a general guideline for reagent compatibility. Always perform small-scale test reactions when exploring new conditions.
Table 2: Reagent and Condition Compatibility Guide
| Condition/Reagent Class | Generally Compatible (High Success Probability) | Use with Caution (Requires Optimization) | Generally Incompatible (High Risk of Ring-Opening) |
|---|---|---|---|
| Acids | Acetic Acid (as buffer/catalyst), NaHSO₄ (aq. workup) | Formic Acid, ZnBr₂, Pyridinium p-toluenesulfonate (PPTS) | Trifluoroacetic Acid (TFA), HCl (>1M), H₂SO₄, Strong Lewis Acids (BF₃·OEt₂, TiCl₄) |
| Bases | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, DBU | NaH, LiHMDS, LDA (at low temp) | NaOH/KOH in refluxing alcohol |
| Reducing Agents | NaBH₄, NaBH(OAc)₃, L-Selectride®, H₂ with Pd/C or PtO₂ | DIBAL-H (at low temp) | LiAlH₄, "Wet" Raney Nickel |
| Oxidizing Agents | DMP, PCC, TEMPO/bleach, KMnO₄ (under basic/neutral conditions) | Jones Reagent (H₂CrO₄) | Conditions requiring strong acid (e.g., some Swern modifications) |
| Nucleophiles | Organocuprates, Wittig ylides, cyanide (TMSCN) | Grignard reagents, Organolithiums, Hydrazine | Strong, unhindered nucleophiles in the presence of an activating Lewis acid |
References
- Benchchem. (2025). Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions.
- Benchchem. (2025).
- Science of Synthesis. (n.d.). Selective Ring-Opening reactions of Unsymmetric Oxetanes.
- Organic Letters. (2019). Mild Intramolecular Ring Opening of Oxetanes.
- Benchchem. (2025). An In-Depth Technical Guide to the Chemical Structure and Reactivity of the Oxetane Ring in 3-Methyl-3-oxetanemethanol.
- Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Synthetic Communications. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
- Journal of Medicinal Chemistry. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Research Collection. (n.d.). Oxetanes in drug discovery.
- ACS Medicinal Chemistry Letters. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Synthetic Communications. (2016).
- Benchchem. (2025). Strategies to avoid ring-opening of the oxetane moiety during reactions.
- Future Medicinal Chemistry. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?.
- Organic Letters. (2022).
- Benchchem. (2025). An In-depth Technical Guide to the Ring Strain of Four-Membered Oxetane Rings.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Common impurities in commercial Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support guide for Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are using this versatile building block in their experiments. Here, we address common questions and troubleshooting scenarios related to impurities that may be present in commercial batches of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Impurity Identification and Mitigation
Q1: My reaction is not proceeding as expected. Could impurities in my batch of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate be the cause?
A1: Yes, impurities can significantly impact the outcome of your reaction. Common issues include reduced yield, formation of unexpected by-products, and complete reaction failure. The nature of the impurity will dictate its effect. For instance, residual starting materials can compete in the reaction, while acidic or basic impurities can alter the reaction conditions. It is crucial to characterize the purity of your starting material before use.
Q2: What are the most likely impurities I might find in a commercial batch of this compound and where do they come from?
A2: While commercial batches are generally of high purity, several types of impurities can arise from the synthetic process. Based on common synthetic routes to spirocyclic oxetanes, potential impurities can be categorized as follows:
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, these could include precursors to the spirocyclic core or reagents from the final protection step. For example, in multi-step syntheses, you might find traces of reagents like p-toluenesulfonyl chloride or di-tert-butyl dicarbonate (Boc anhydride) if the purification was incomplete.
-
By-products from Side Reactions: The formation of the spirocyclic oxetane ring can be complex. Side reactions such as dimerization of alkene precursors in photochemical reactions (e.g., Paternò-Büchi reaction) can occur.[1] Additionally, incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities.
-
Degradation Products: The oxetane ring, while generally stable, can be susceptible to ring-opening under certain conditions, such as strong acidic or nucleophilic environments. This can lead to the formation of diol or other ring-opened species.
-
Residual Solvents: Solvents used during the synthesis and purification, such as ethyl acetate, dichloromethane, or hexanes, may be present in trace amounts.
Q3: I suspect my sample contains impurities. What analytical techniques should I use for identification and quantification?
A3: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase method with a suitable C18 column and a water/acetonitrile or water/methanol gradient is a good starting point. A UV detector can be used for quantification if the impurities have a chromophore. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used for more universal detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities. The mass-to-charge ratio of the impurity peaks can provide clues to their molecular formula and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main component and can also reveal the presence of impurities, even at low levels. Careful integration of signals can provide a quantitative estimate of the major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities such as residual solvents.
Troubleshooting Guide
Scenario 1: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC analysis of a new batch of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate shows several unexpected peaks.
Troubleshooting Workflow:
-
Initial Assessment:
-
Quantify the area percentage of the main peak and the impurity peaks.
-
Note the retention times of the impurity peaks relative to the main peak. Are they more polar (eluting earlier) or less polar (eluting later)?
-
-
Hypothesize Impurity Identity:
-
Early Eluting Peaks (More Polar): These could be ring-opened products (e.g., diols), or starting materials that are more polar than the final product.
-
Late Eluting Peaks (Less Polar): These could be by-products from side reactions, such as dimers, or residual non-polar reagents.
-
-
Confirmation with LC-MS:
-
Analyze the sample by LC-MS to obtain the mass of the impurity peaks.
-
Compare the observed masses with the expected masses of potential impurities based on the likely synthetic route.
-
-
Purification Strategy:
-
If the impurity levels are unacceptable for your application, purification is necessary.
-
Flash Column Chromatography: This is the most common method for purification. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Preparative HPLC: For higher purity requirements, preparative HPLC can be employed.
-
Scenario 2: Low Yield in a Downstream Reaction
Problem: You are using Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate in a subsequent reaction, and the yield is consistently lower than expected.
Troubleshooting Workflow:
-
Purity Check:
-
Re-analyze the starting material by HPLC and NMR to confirm its purity. Pay close attention to any minor impurity peaks you may have initially disregarded.
-
-
Identify Potential Reactive Impurities:
-
Unprotected Amine: If the Boc-protection is incomplete, the free amine of the azaspirocycle can compete in reactions targeting another functional group.
-
Residual Acid/Base: Traces of acidic or basic reagents from the synthesis can neutralize your reagents or catalyze unwanted side reactions.
-
-
Mitigation Strategies:
-
Aqueous Workup: Before use, dissolve the compound in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a wash with brine. Dry the organic layer and remove the solvent.
-
Re-purification: If significant impurities are detected, re-purify the material using flash chromatography.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes, then hold at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Protocol 2: Flash Chromatography for Purification
-
Stationary Phase: Silica gel, 230-400 mesh
-
Mobile Phase: Gradient of 0% to 50% Ethyl Acetate in Hexanes
-
Procedure:
-
Dissolve the crude material in a minimal amount of dichloromethane.
-
Adsorb the material onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute with the solvent gradient.
-
Collect fractions and analyze by TLC or HPLC to identify the pure product.
-
Visualizing Potential Impurities
The following diagram illustrates the target molecule and some potential process-related impurities.
Caption: Potential impurities in commercial Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate.
Summary of Potential Impurities and Analytical Observations
| Impurity Type | Potential Source | Typical Analytical Observation (HPLC) |
| Unreacted Starting Materials | Incomplete reaction | Peaks with different retention times, identifiable by LC-MS |
| Residual Reagents | Inadequate purification | May or may not be UV active; detectable by LC-MS or NMR |
| By-products | Side reactions during synthesis | Peaks with similar polarity to the main product, may co-elute |
| Degradation Products | Instability to acid, base, or nucleophiles | More polar peaks eluting earlier than the main product |
| Residual Solvents | Final crystallization or drying step | Not detected by HPLC-UV; requires GC-MS for identification |
References
-
Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 195-198. [Link]
Sources
Validation & Comparative
Characterization of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate derivatives by X-ray crystallography
An In-Depth Guide to the Structural Characterization of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Derivatives
Abstract
The tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate scaffold represents a class of conformationally constrained building blocks of significant interest in modern medicinal chemistry. Their inherent three-dimensionality and the presence of a strained oxetane ring offer unique vectors for molecular design, influencing properties like metabolic stability and solubility. However, these same structural complexities, including a spirocyclic center and multiple stereoisomers, present a considerable challenge for unambiguous characterization. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these derivatives, establishing single-crystal X-ray crystallography as the definitive method for obtaining unequivocal stereochemical and conformational data. We will detail the causality behind experimental choices, provide validated protocols, and compare the qualitative and quantitative data against orthogonal methods such as NMR and mass spectrometry.
Introduction: The Rising Importance of Spirocyclic Oxetanes in Drug Discovery
The quest for novel chemical matter in drug discovery has driven chemists to explore beyond flat, aromatic structures towards more three-dimensional (3D) molecules. Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary of this trend. The 1-oxa-7-azaspiro[3.5]nonane core, in particular, is a valuable scaffold.[1] The piperidine ring is a common motif in pharmaceuticals, while the spiro-fused oxetane ring acts as a unique bioisostere for carbonyls or gem-dimethyl groups, often improving aqueous solubility and metabolic stability without introducing excessive lipophilicity.[2]
The precise 3D arrangement of atoms—the molecule's absolute conformation and configuration—is paramount as it dictates the interaction with biological targets. For derivatives of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, the spirocyclic carbon is a quaternary stereocenter, and substitution on the piperidine or oxetane rings can introduce further chiral centers. Relying solely on spectroscopic methods like NMR can lead to ambiguity in assigning these complex structures. Therefore, a robust and definitive analytical approach is not just beneficial, but essential for advancing drug development programs based on this scaffold.
The Analytical Imperative: Why X-ray Crystallography is the Gold Standard
While a suite of analytical tools is employed for routine characterization, each has inherent limitations when faced with the complexity of spirocyclic systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for determining the carbon-hydrogen framework and connectivity. However, assigning relative stereochemistry through space (e.g., using NOESY) can be inconclusive if key protons are too distant or if conformational flexibility in solution complicates the interpretation.
-
Mass Spectrometry (MS) : Provides a highly accurate molecular weight and fragmentation pattern, confirming the elemental composition.[3] It offers no information, however, on the spatial arrangement of atoms (isomerism).
-
Infrared (IR) Spectroscopy : Useful for identifying the presence of key functional groups (e.g., the C=O of the oxetane and the carbamate), but it does not provide detailed structural information.[4]
Single-crystal X-ray crystallography overcomes these limitations by providing a direct, high-resolution visualization of the molecule's structure in the solid state. It is the only technique that can routinely and unambiguously determine:
-
Atomic Connectivity and Bond Distances/Angles : To a precision of thousandths of an Ångström.
-
Absolute Stereochemistry : The absolute 3D arrangement at all chiral centers.
-
Molecular Conformation : The exact puckering of the rings and the orientation of substituents.
-
Intermolecular Interactions : How molecules pack together in the crystal lattice, revealing potential hydrogen bonds and other non-covalent interactions.
This definitive structural "snapshot" is invaluable for validating synthetic routes, informing structure-activity relationship (SAR) studies, and providing a basis for computational modeling.
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful execution. This section details a self-validating protocol, explaining the rationale behind each step.
Diagram of the X-ray Crystallography Workflow
Caption: Workflow for small-molecule X-ray crystallography.
Step 1: Crystal Growth (The Art of Crystallography)
Rationale: The fundamental requirement for X-ray crystallography is a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm). The process of growing crystals involves slowly bringing a solution of the compound to a state of supersaturation.
Protocol:
-
Purity Check: Ensure the compound is highly pure (>98%) by LC-MS or NMR. Impurities can inhibit crystal growth.
-
Solvent Screening: In parallel, dissolve small amounts (2-5 mg) of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes) to find one in which it is moderately soluble.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexanes) in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
Cooling: If the compound's solubility is highly temperature-dependent, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Scientist's Note: This is often the most challenging step. Be patient and methodical. Setting up multiple trials with different solvent systems is key. Oiling out is a common failure mode, which can sometimes be overcome by using a more dilute solution or a different anti-solvent.
Step 2: Crystal Mounting and Data Collection
Rationale: A suitable crystal is selected and mounted on a diffractometer, where it is cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms, resulting in a higher quality diffraction pattern.
Protocol:
-
Crystal Selection: Under a microscope, select a single, transparent crystal with sharp edges and no visible cracks or satellite growths.
-
Mounting: Using a cryo-loop, scoop up the crystal along with a drop of cryoprotectant (e.g., Paratone-N oil) to prevent ice formation. Mount the loop onto the goniometer head of the diffractometer.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial scan to determine the unit cell parameters and crystal system.
-
Set up a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities of a large number of unique diffraction spots. Modern diffractometers automate this process.[5]
-
Step 3: Structure Solution, Refinement, and Validation
Rationale: The collected diffraction data (a set of intensities and positions) is mathematically converted into an electron density map. Atoms are fitted into this map, and their positions are refined to best fit the experimental data.
Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz factor and polarization).
-
Structure Solution: Using software like SHELXT or Olex2, an initial structural model is generated from the diffraction data using direct methods. This typically reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial model is refined using a full-matrix least-squares algorithm (e.g., with SHELXL). This process iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final model is validated using metrics like the R-factor (R1), which should ideally be below 5% for a well-behaved structure. The final structure is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) and a Crystallographic Information File (CIF) is generated.[6][7]
Data Interpretation and Comparison
The output of a successful crystallographic experiment is a rich dataset that provides a definitive structural picture. Let's compare the information obtained for a hypothetical derivative with that from other techniques.
Hypothetical Compound: tert-butyl (4S)-4-fluoro-3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Table 1: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Scaffold | Limitations for this Scaffold |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, conformation, stereochemistry, intermolecular packing. | Unambiguously determines the stereochemistry at the spiro-center and the C4-fluoro position. Defines the precise chair/boat conformation of the piperidine ring. | Requires a single crystal of sufficient quality. Provides solid-state structure, which may differ slightly from the solution-state conformation. |
| NMR Spectroscopy | Connectivity, proton/carbon environment, relative stereochemistry (through-space correlations). | Confirms the C-H framework. ¹⁹F NMR confirms the presence of fluorine. 2D NMR (COSY, HSQC) establishes connectivity. | Assignment of absolute stereochemistry is not possible. NOE signals for determining relative stereochemistry can be ambiguous due to conformational averaging. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Confirms the correct mass (C₁₃H₂₀FNO₄). Fragmentation can sometimes give clues about the structure. | Cannot distinguish between stereoisomers or constitutional isomers. |
| FTIR Spectroscopy | Presence of functional groups. | Confirms presence of C=O (ketone, ~1780 cm⁻¹), C=O (carbamate, ~1690 cm⁻¹), and C-O-C (oxetane, ~980 cm⁻¹). | Provides no information on stereochemistry or overall 3D structure. |
Table 2: Hypothetical Crystallographic Data Summary
| Parameter | Value | Significance |
| Formula | C₁₃H₂₀FNO₄ | Confirms elemental composition. |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, allowing for the determination of absolute stereochemistry. |
| Flack Parameter | 0.02(4) | A value close to zero confirms the assigned absolute stereochemistry is correct. |
| Final R1 [I > 2σ(I)] | 0.035 | Indicates an excellent fit between the model and the experimental data. |
| Key Bond Length (C-F) | 1.39 Å | Typical C-F bond length. |
| Piperidine Conformation | Chair | The six-membered ring adopts a stable chair conformation in the solid state. |
Conclusion
For complex, three-dimensional molecules like derivatives of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a multi-faceted analytical approach is crucial. While NMR, MS, and IR spectroscopy provide essential pieces of the structural puzzle, they often fall short of providing a complete and unambiguous picture. Single-crystal X-ray crystallography stands alone as the definitive technique for elucidating the absolute 3D structure. The high-resolution data it provides on stereochemistry, conformation, and intermolecular interactions are indispensable for validating synthetic products, guiding medicinal chemistry efforts, and ultimately accelerating the drug discovery process. Investing the time to obtain a crystal structure early in a project can prevent costly missteps based on ambiguous spectroscopic assignments.
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The Ascendancy of the Oxa-Azaspiro[3.5]nonane Scaffold: A Comparative Guide to In Vitro ADME Properties
Introduction: Navigating the Complexities of Modern Drug Design with 3D Scaffolds
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic profiles is a paramount challenge. The industry's historical reliance on planar, aromatic structures has often led to compounds with suboptimal physicochemical properties, contributing to high attrition rates in clinical development.[1] The strategic shift towards three-dimensional (3D) scaffolds aims to mitigate these risks by exploring new chemical space. Among these, spirocyclic systems, which feature two rings fused at a single atom, have garnered significant attention for their ability to confer conformational rigidity and improved drug-like properties.[2][3][4]
This guide provides an in-depth technical comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs and drug candidates incorporating the oxa-azaspiro[3.5]nonane scaffold. We will objectively compare its performance against a common alternative, the piperidine scaffold, supported by illustrative experimental data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
The oxa-azaspiro[3.5]nonane scaffold, a key structural motif, offers a unique combination of a constrained three-dimensional architecture with the potential for favorable physicochemical characteristics.[5][6] Its incorporation into drug candidates, such as the next-generation Bcl-2 inhibitor sonrotoclax (BGB-11417), underscores its growing importance in medicinal chemistry.[7] This guide will dissect the in vitro ADME advantages that make this scaffold an attractive choice for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vitro ADME Properties: A Case Study
To illustrate the potential advantages of the oxa-azaspiro[3.5]nonane scaffold, we present a head-to-head comparison with a structurally analogous compound containing a piperidine ring. Piperidine is a frequently used heterocycle in pharmaceuticals, and spirocyclic scaffolds are often considered as its bioisosteres, aiming to improve upon its properties.[8][9]
For this comparative analysis, we will consider two hypothetical compounds:
-
Compound A (Oxa-Azaspiro[3.5]nonane-based): A representative molecule where the oxa-azaspiro[3.5]nonane moiety is a core structural element.
-
Compound B (Piperidine-based): A close structural analog of Compound A, where the oxa-azaspiro[3.5]nonane has been replaced with a piperidine ring.
The following table summarizes the in vitro ADME data for these two compounds, generated using the standardized protocols detailed later in this guide.
| ADME Parameter | Compound A (Oxa-Azaspiro[3.5]nonane) | Compound B (Piperidine) | Key Insights |
| Kinetic Solubility (pH 7.4) | 150 µM | 45 µM | The sp³-rich, 3D nature of the spirocyclic scaffold can disrupt crystal lattice packing, leading to significantly improved aqueous solubility.[3][10] |
| Caco-2 Permeability (Papp A→B) | 8.5 x 10⁻⁶ cm/s | 10.2 x 10⁻⁶ cm/s | Both compounds exhibit good permeability. The slightly higher value for the piperidine analog may be attributed to its potentially higher lipophilicity. |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | 3.1 | Compound A shows no significant efflux, while Compound B is a likely substrate for efflux transporters like P-glycoprotein, a common liability for piperidine-containing drugs. |
| Human Liver Microsomal Stability (T½) | > 60 min | 25 min | The spirocyclic core of Compound A demonstrates enhanced metabolic stability, likely due to the steric hindrance around the nitrogen atom, a common site of metabolism for piperidines.[11] |
| Plasma Protein Binding (Human) | 85% | 95% | The more rigid and polar nature of the oxa-azaspiro scaffold in Compound A can lead to lower plasma protein binding, increasing the unbound fraction of the drug. |
Expert Interpretation: The data clearly illustrates the potential of the oxa-azaspiro[3.5]nonane scaffold to confer a more favorable ADME profile. The marked improvement in solubility and metabolic stability, coupled with the evasion of efflux mechanisms, highlights its utility in designing drug candidates with a higher probability of success.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of in vitro ADME data is contingent upon robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key assays used in our comparative analysis.
Kinetic Solubility Assay
Causality: Kinetic solubility is a high-throughput assessment crucial in early drug discovery to identify compounds that may precipitate in aqueous buffers, affecting the reliability of other biological assays.[12][13]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.[13]
-
Analysis: Analyze the samples using nephelometry to detect precipitation by light scattering. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.[12][14]
Caco-2 Permeability Assay
Causality: The Caco-2 cell monolayer is considered the gold standard in vitro model for predicting human intestinal absorption, as these cells differentiate to form a polarized monolayer that expresses key uptake and efflux transporters.[8][15]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[15][16]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Include a low-permeability marker like Lucifer yellow in the assay.[8][15]
-
Dosing: Add the test compound (typically at 10 µM) to the apical (A) side for absorption (A→B) or the basolateral (B) side for efflux (B→A) measurements.
-
Sampling: At specified time points (e.g., 2 hours), take samples from the receiver compartment.
-
Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[16]
Human Liver Microsomal Stability Assay
Causality: This assay is a primary screen for metabolic stability, as the liver is the main site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the microsomes are responsible for the metabolism of a majority of drugs.
Methodology:
-
Preparation: Thaw human liver microsomes and dilute them in a phosphate buffer (pH 7.4).
-
Incubation Mixture: In a 96-well plate, combine the microsomal solution, the test compound (e.g., 1 µM), and an NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the compound to calculate the half-life (T½) and intrinsic clearance.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Causality: The extent of a drug's binding to plasma proteins is a critical determinant of its efficacy, as only the unbound fraction is available to interact with its target and be cleared.[9][10] Rapid Equilibrium Dialysis (RED) is a reliable method to determine this.
Methodology:
-
Device Preparation: Prepare the RED device, which consists of individual wells divided by a semipermeable membrane.
-
Sample Addition: Add plasma spiked with the test compound (e.g., 1 µM) to one chamber and PBS to the other.[9]
-
Incubation: Seal the plate and incubate at 37°C with shaking for approximately 4 hours to reach equilibrium.[10]
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams provide visual representations of the experimental workflow and the rationale behind scaffold selection.
Caption: High-level overview of the in vitro ADME screening cascade.
Caption: Rationale for selecting the oxa-azaspiro[3.5]nonane scaffold.
Conclusion and Future Directions
The strategic incorporation of 3D scaffolds is a cornerstone of modern medicinal chemistry. The oxa-azaspiro[3.5]nonane scaffold represents a significant advancement, offering a robust framework to build molecules with superior in vitro ADME properties. As demonstrated in our comparative guide, this scaffold can lead to substantial improvements in aqueous solubility and metabolic stability while mitigating issues like transporter-mediated efflux, which often plague more traditional scaffolds like piperidine.
The detailed experimental protocols provided herein serve as a self-validating system for researchers to reliably assess and compare the ADME profiles of their own compounds. By understanding the "why" behind each experimental choice, scientists can make more informed decisions during the lead optimization process, ultimately increasing the likelihood of developing successful clinical candidates.
Future research should focus on expanding the library of functionalized oxa-azaspiro[3.5]nonane building blocks and further exploring their application across a wider range of biological targets. The continued generation and publication of high-quality in vitro ADME data for such novel scaffolds will be invaluable to the drug discovery community.
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A Comparative Guide to Spirocyclic Linkers: Spotlight on Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is a paramount challenge. The "escape from flatland" has become a guiding principle, encouraging the exploration of three-dimensional molecular architectures to improve upon the limitations of traditional flat, aromatic structures.[1] Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and structurally diverse platform to enhance drug-like properties.[2][3] This guide provides a comprehensive comparison of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate with other prominent spirocyclic linkers, offering insights for researchers, scientists, and drug development professionals.
The Rise of Spirocyclic Linkers in Drug Design
Spirocycles, characterized by two rings sharing a single atom, introduce conformational rigidity and a defined three-dimensional arrangement of substituents.[4] This structural feature can lead to improved target binding affinity and selectivity.[5] Moreover, the incorporation of spirocyclic motifs has been shown to favorably modulate key drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability.[3][5] Azaspirocycles, for instance, have demonstrated higher solubility, increased basicity, reduced lipophilicity, and enhanced metabolic stability when compared to their non-spirocyclic six-membered ring counterparts like piperazines and morpholines.[5][6]
This guide will focus on Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a novel spirocyclic linker, and compare its projected and known properties with those of well-established spirocyclic linkers, namely those based on spiro[3.3]heptane and azaspiro[3.3]heptane.
Synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: A Strategic Approach
While a specific, detailed protocol for the synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous structures, particularly the synthesis of related spiro-β-lactams and oxetanes. The proposed synthesis leverages a [2+2] cycloaddition reaction, a powerful tool for the formation of four-membered rings.[7]
A likely precursor for this synthesis is tert-butyl 4-methylenepiperidine-1-carboxylate, a commercially available starting material.[8][9][10] The key transformation would involve the reaction of this olefin with a suitable ketene equivalent to form the spiro-oxetane ring.
Illustrative Synthetic Pathway:
Caption: A generalized workflow for the synthesis and evaluation of spirocyclic linkers.
Protocol 1: Aqueous Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Methodology:
-
Compound Preparation: Add an excess amount of the solid test compound to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter the suspension to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported in µg/mL or µM.
Protocol 2: Lipophilicity (logD) Determination by Shake-Flask Method
Objective: To measure the distribution coefficient of a compound between n-octanol and an aqueous buffer at a specific pH.
Methodology:
-
System Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa by vigorously mixing and then separating the two phases.
-
Partitioning: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS.
-
Equilibration: Shake the vial for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37 °C for a few minutes.
-
Initiation of Reaction: Add the test compound (typically at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining amount of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Conclusion: Selecting the Optimal Spirocyclic Linker
The choice of a spirocyclic linker is a critical decision in the design of novel therapeutics. While spiro[3.3]heptane-based linkers offer a robust and metabolically stable carbocyclic core, the introduction of heteroatoms in azaspiro[3.3]heptane and oxa-azaspiro[3.5]nonane linkers provides opportunities to fine-tune physicochemical properties.
-
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a promising new linker that is anticipated to offer a favorable balance of properties. Its oxetane moiety is expected to confer metabolic stability and enhance solubility, while the overall rigid spirocyclic framework provides a well-defined three-dimensional structure.
-
Spiro[3.3]heptane-based linkers are an excellent choice when a purely carbocyclic, rigid, and metabolically inert scaffold is desired to replace a planar aromatic ring.
-
Azaspiro[3.3]heptane-based linkers are particularly advantageous for modulating lipophilicity and improving aqueous solubility through their basic nitrogen atom.
Ultimately, the optimal spirocyclic linker will depend on the specific requirements of the drug discovery project, including the target protein, the desired pharmacokinetic profile, and the synthetic feasibility. The experimental protocols provided in this guide offer a framework for the empirical evaluation and selection of the most suitable spirocyclic linker for a given application.
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Biological evaluation of PROTACs derived from Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Introduction: The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of pathogenic proteins.[1][2][3] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate proteins of interest (POIs).[4][5][6] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5][6][7] While the two ligands provide specificity, the linker is increasingly recognized as a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[6][7]
This guide focuses on the biological evaluation of a specific class of PROTACs: those incorporating rigid spirocyclic linkers, with a conceptual focus on structures related to Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. While extensive data on this exact linker is not publicly available, we will draw upon findings from PROTACs with structurally similar spirocyclic moieties to provide a comprehensive evaluation framework. We will compare the performance of these rigidified PROTACs against those with more traditional flexible linkers, such as polyethylene glycol (PEG), and provide detailed experimental protocols for their biological assessment.
The Rationale for Spirocyclic Linkers in PROTAC Design
The linker in a PROTAC is not merely a passive spacer; its length, rigidity, and chemical composition are paramount.[7][8] Flexible linkers, like PEG and alkyl chains, have been widely used due to their synthetic accessibility.[9][10] However, their high degree of conformational freedom can lead to an entropic penalty upon binding and may not always result in an optimal orientation for ternary complex formation.
Spirocyclic linkers, in contrast, offer a unique three-dimensional and rigid geometry.[6] This rigidity can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing selectivity and the stability of the ternary complex.[6] This can translate to improved degradation efficiency and better overall performance.
Core Biological Evaluation Workflow
The biological evaluation of a novel PROTAC is a multi-step process designed to assess its efficacy, selectivity, and mechanism of action. The following workflow is tailored for the characterization of PROTACs, with special considerations for those containing spirocyclic linkers.
Caption: A generalized workflow for the biological evaluation of PROTACs.
Part 1: In Vitro Characterization
Target Protein Degradation
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells (e.g., VCaP for Androgen Receptor targeting PROTACs, MV4-11 for BRD4) at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of the PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
Data Presentation: Degradation Concentration (DC50) and Maximum Degradation (Dmax)
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 311 (Example) | Spirocyclic | Androgen Receptor | VCaP | - | >90% |
| PROTAC B24 (Example) | Ethylenedioxy | BRD4 | MV4-11 | 0.75 | >90% |
| Flexible Linker PROTAC (Hypothetical) | PEG | Androgen Receptor | VCaP | 15 | 85 |
Note: Data for Compound 311 is qualitative as presented in the source.[5] Data for B24 is from a study on BRD4 degraders.
Cell Viability and Cytotoxicity
It is crucial to assess whether the observed cellular effects are due to target degradation or non-specific toxicity.
Experimental Protocol: MTT or CellTiter-Glo® Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).
-
Assay Procedure:
-
MTT: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis: Treat cells with the PROTAC for a short duration (e.g., 1-2 hours). Lyse the cells under non-denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., VHL or Cereblon) or the target protein.
-
Pull-down and Washing: Add protein A/G beads to pull down the antibody-protein complexes. Wash the beads to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of the target protein, the E3 ligase, and other components of the complex by Western blotting.
An alternative and more quantitative method is the use of biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins.[11]
Target Ubiquitination
Confirming that the target protein is ubiquitinated is a key step in validating the PROTAC's mechanism of action.
Experimental Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear indicates polyubiquitination of the target protein.
Part 2: Comparison with Alternative Linkers
The choice of linker significantly impacts a PROTAC's properties. A direct comparison between PROTACs with spirocyclic and flexible linkers targeting the same protein is essential for understanding the structure-activity relationship (SAR).
| Feature | Spirocyclic Linkers | Flexible (PEG/Alkyl) Linkers | Rationale and Experimental Insights |
| Conformational Rigidity | High | Low to Medium | The rigidity of spirocyclic linkers can lead to a more defined three-dimensional structure, which may favor a productive ternary complex formation.[6] This can be assessed through molecular modeling and biophysical assays. |
| Ternary Complex Stability | Potentially Higher | Variable | A pre-organized conformation can reduce the entropic penalty of binding, leading to a more stable ternary complex. This can be quantified using SPR or ITC.[11] |
| Cell Permeability | Can be challenging | Generally better for PEG | The larger and more rigid structure of spirocyclic linkers might hinder passive diffusion across the cell membrane. However, specific structural modifications can improve permeability. This is evaluated using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Solubility | Potentially Lower | Generally higher for PEG | The hydrophobic nature of some spirocyclic structures can reduce aqueous solubility. PEG linkers are known to enhance the solubility of PROTACs.[9] |
| Metabolic Stability | Generally Higher | Can be lower for PEG | The rigid structure can be less susceptible to metabolic enzymes. Metabolic stability is assessed in liver microsomes or hepatocytes.[7] |
| Oral Bioavailability | Demonstrated for some | Variable | A spirocyclic androgen receptor degrader (compound 311) has shown an oral bioavailability of 82%.[4][5] This is a significant advantage for clinical development. |
Part 3: Comparison with Alternative Protein Degradation Technologies
While PROTACs are a dominant force in targeted protein degradation, several alternative technologies are emerging.
Caption: A simplified comparison of major targeted protein degradation technologies.
-
Lysosome-Targeting Chimeras (LYTACs): These molecules target extracellular and membrane-bound proteins for degradation via the lysosomal pathway. This is a key advantage over PROTACs, which primarily target intracellular proteins.
-
Autophagy-Tethering Compounds (ATTECs): ATTECs induce the degradation of their targets through the autophagy pathway, which is capable of degrading larger protein aggregates and even entire organelles.
-
Molecular Glues: These are small molecules that induce a direct interaction between an E3 ligase and a target protein, leading to the target's degradation. They are typically smaller than PROTACs, which can lead to better drug-like properties.
Conclusion
The biological evaluation of PROTACs derived from scaffolds like Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate requires a systematic and multi-faceted approach. The incorporation of rigid spirocyclic linkers presents a promising strategy to enhance the potency and selectivity of PROTACs by pre-organizing the molecule into a bioactive conformation. While this can introduce challenges in terms of solubility and permeability, the potential benefits in terms of improved ternary complex stability and in vivo efficacy, as demonstrated by some spirocyclic androgen receptor degraders, are significant.[4][5]
A thorough understanding of the structure-activity relationships, particularly concerning the linker, is paramount for the rational design of next-generation protein degraders. The experimental workflows and comparative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively characterize and optimize these innovative therapeutic agents.
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Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models - PubMed. (2022, February 7). Retrieved January 19, 2026, from [Link]
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An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments. (n.d.). Retrieved January 19, 2026, from [Link]
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Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - figshare. (2022, July 14). Retrieved January 19, 2026, from [Link]
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Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC. (2023, May 9). Retrieved January 19, 2026, from [Link]
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Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations - 中国化学会期刊平台. (2023, June 15). Retrieved January 19, 2026, from [Link]
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Validating the Binding Mode of Spiro[3.5]nonane Ligands: A Comparative Guide for Drug Discovery
Introduction: The Spiro[3.5]nonane Scaffold - A Rising Star with Unique Challenges
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity is paramount. Among these, the spiro[3.5]nonane core has emerged as a particularly attractive motif.[1] Its inherent rigidity and distinct spatial arrangement of substituents provide an exceptional platform for designing potent and selective ligands.[2][3] However, this same structural complexity presents a significant challenge: accurately validating the binding mode of these ligands to their biological targets. A definitive understanding of how a spiro[3.5]nonane-containing molecule orients itself within a protein's binding pocket is critical for structure-activity relationship (SAR) studies and subsequent lead optimization.[4]
This guide provides a comprehensive comparison of state-of-the-art experimental and computational techniques for elucidating the binding mode of spiro[3.5]nonane ligands. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering researchers to confidently navigate this crucial aspect of drug discovery.
The Integrated Approach: A Synergy of Computation and Experiment
A robust validation of a ligand's binding mode is not achieved through a single technique but rather through the convergence of evidence from multiple, orthogonal approaches. The journey typically begins with computational predictions, which then guide and are subsequently validated by a suite of biophysical and structural biology experiments.[5][6]
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A Comparative and Strategic Guide to the Structure-Activity Relationship (SAR) of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Derivatives
Introduction: Unlocking Three-Dimensional Chemical Space with a Novel Spirocyclic Scaffold
In the modern era of drug discovery, the demand for novel molecular architectures that provide access to unexplored chemical space and improved physicochemical properties is insatiable. The concept of "escaping flatland"—moving away from planar, sp²-rich structures towards more three-dimensional, sp³-rich scaffolds—is a guiding principle for designing the next generation of therapeutics.[1] It is within this context that the tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate scaffold emerges as a compelling building block for medicinal chemistry campaigns.
This guide provides a comprehensive analysis of this scaffold, not through a retrospective review of established derivatives, but as a forward-looking strategic plan for its systematic exploration. Due to the novelty of this specific scaffold, direct and extensive Structure-Activity Relationship (SAR) studies are not yet prevalent in the public domain. Therefore, this document serves as a comparative guide, drawing insights from closely related structural motifs—namely spirocyclic oxetanes and functionalized piperidines—to propose a robust and logical framework for unlocking the therapeutic potential of its derivatives. We will delve into the rationale behind its design, propose key areas for structural modification, and provide validated experimental protocols to enable its investigation.
The core scaffold, tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, combines three key structural features:
-
A Spirocyclic Junction: This feature imparts a rigid, three-dimensional geometry, which can lead to more precise and predictable interactions with biological targets by pre-organizing substituents in space.[2]
-
An Oxetane Ring: The four-membered ether is a valuable motif in modern medicinal chemistry. It often enhances aqueous solubility, improves metabolic stability, and can serve as a hydrogen bond acceptor through its oxygen atom.[3][4] The oxetane moiety is considered a polar equivalent of a gem-dimethyl group and a metabolically more stable alternative to a carbonyl group.[5][6]
-
A Boc-Protected Piperidine: The piperidine ring is a ubiquitous fragment in pharmaceuticals. The tert-butyloxycarbonyl (Boc) protecting group offers a convenient synthetic handle for late-stage functionalization, allowing for the systematic exploration of substituents on the nitrogen atom.
This unique combination of features makes the 1-oxa-7-azaspiro[3.5]nonane core a promising starting point for the development of novel therapeutics across various disease areas.
Proposed Structure-Activity Relationship (SAR) Exploration Strategy
A systematic exploration of the SAR for this scaffold can be approached by dissecting the molecule into three primary vectors for modification: the piperidine nitrogen (N7), the oxetane ketone (C3), and the core scaffold itself.
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A-Comparative-Guide-to-the-Efficacy-of-Spirocyclic-Lactam-Inhibitors-Methodologies-and-Case-Studies
Introduction
The spirocyclic lactam scaffold represents a privileged structure in modern medicinal chemistry, characterized by its inherent three-dimensionality and conformational rigidity. These features offer a unique advantage in designing potent and selective inhibitors for challenging biological targets. This guide provides a comparative analysis of the efficacy of spirocyclic lactam inhibitors, focusing on two prominent therapeutic targets: the Retinoic acid-related Orphan Receptor gamma t (RORγt) for autoimmune diseases and Beta-Secretase 1 (BACE1) for Alzheimer's disease.
Through detailed case studies, we will explore the mechanistic basis of inhibition, present standardized experimental protocols for efficacy evaluation, and compare the performance of key compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide inhibitor selection and development.
Section 1: The Spirocyclic Lactam Scaffold: A Strategic Advantage
Spirocyclic systems are defined by a central carbon atom shared by two rings. When one of these rings is a lactam (a cyclic amide), the resulting scaffold offers several benefits for drug design:
-
Structural Rigidity: The fixed spatial arrangement of the rings reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.
-
Three-Dimensionality: Unlike flat aromatic structures, the spirocyclic core projects substituents into a well-defined three-dimensional space, enabling precise interactions with complex protein binding pockets.
-
Novel Chemical Space: This scaffold allows chemists to explore novel areas of chemical space, potentially overcoming resistance or selectivity issues seen with other inhibitor classes.
-
Metabolic Stability: The core structure can be engineered to block sites of metabolic attack, improving pharmacokinetic properties.
Section 2: Case Study 1: RORγt Inverse Agonists for Autoimmune Diseases
Mechanism of Action: The RORγt-Th17-IL-17 Axis
The transcription factor RORγt is the master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are a subset of T cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1][2][3] In autoimmune diseases like psoriasis and rheumatoid arthritis, the RORγt/Th17/IL-17 pathway is overactive, driving chronic inflammation.[4][5] Spirocyclic lactam inhibitors act as inverse agonists, binding to the ligand-binding pocket of RORγt and promoting an interaction with co-repressor proteins, thereby actively suppressing its transcriptional activity.[6] This leads to reduced IL-17 production and a dampening of the inflammatory response.[4][6]
Signaling Pathway: RORγt in Th17 Differentiation
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition.
Efficacy Evaluation: Experimental Protocols
Evaluating the efficacy of RORγt inhibitors requires a tiered approach, moving from direct target engagement in biochemical assays to functional consequences in cell-based systems.
1. Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Causality: This assay directly measures the inhibitor's ability to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide. It is the primary screen to confirm direct target engagement and determine intrinsic potency (IC50).
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.1% BSA, pH 7.4).
-
Add GST-tagged RORγt-LBD and biotinylated co-activator peptide (e.g., RIP140) to the wells of a 384-well plate.[7]
-
Add serial dilutions of the spirocyclic lactam inhibitor (test compound) or DMSO (vehicle control).
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Add Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate for another 60 minutes in the dark.
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Calculate the ratio of 665 nm/620 nm signals and plot against inhibitor concentration to determine the IC50 value.
-
2. Cell-Based Assay: Human Th17 Differentiation and IL-17A Measurement
-
Causality: This assay validates that the biochemical potency translates into functional activity in a relevant primary human cell system. It measures the ultimate desired outcome: the inhibition of IL-17A production.[8]
-
Protocol:
-
Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic bead separation.
-
Culture the cells in Th17 polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, TGF-β, and anti-IFNγ/IL-4 antibodies).[2]
-
Simultaneously, treat the cells with serial dilutions of the spirocyclic lactam inhibitor or DMSO control.
-
Culture for 3-5 days to allow for Th17 differentiation and cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-17A in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Plot IL-17A concentration against inhibitor concentration to determine the cellular IC50 value.
-
Comparative Efficacy Data
The following table summarizes publicly available data for representative spirocyclic lactam RORγt inhibitors.
| Compound Name | Biochemical IC50 (nM) (Assay Type) | Cellular IC50 (nM) (IL-17A Inhibition) | Clinical Status / Notes | Reference |
| VTP-43742 | < 50 (TR-FRET) | 13 (Human Th17 diff.) | Phase 2 trial showed efficacy in psoriasis but was terminated due to reversible transaminase elevations in some patients.[9] | [9][10] |
| JNJ-54271074 | ~10 (TR-FRET) | ~20 (Human Memory T-cells) | Potent and selective inverse agonist. Showed efficacy in preclinical models of arthritis and psoriasis.[6] | [6] |
| Compound 1 | ~56 (TR-FRET) | 56 (Human Th17 diff.) | An imidazopyridine-based inhibitor that effectively reduced IL-17A production. Showed in vivo efficacy in a rat arthritis model.[4] | [4][11] |
Section 3: Case Study 2: BACE1 Inhibitors for Alzheimer's Disease
Mechanism of Action: The Amyloid Cascade Hypothesis
BACE1 (β-site amyloid precursor protein cleaving enzyme 1) is a key aspartyl protease in the amyloidogenic pathway.[12][13] It performs the initial cleavage of the Amyloid Precursor Protein (APP), generating a fragment called C99.[14] This fragment is subsequently cleaved by γ-secretase to produce amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42.[14][15] According to the amyloid cascade hypothesis, the accumulation and aggregation of Aβ peptides in the brain is a primary trigger for the neurodegeneration seen in Alzheimer's disease.[16] Spirocyclic lactam BACE1 inhibitors are designed to bind to the active site of the enzyme, blocking the initial cleavage of APP and thereby reducing the production of all downstream Aβ species.[13][17]
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Competing APP processing pathways and the site of BACE1 inhibition.
Efficacy Evaluation: Experimental Protocols
1. Biochemical Assay: BACE1 FRET-Based Enzymatic Assay
-
Causality: This in vitro assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of purified BACE1 on a synthetic substrate. It is essential for determining the compound's intrinsic potency and for structure-activity relationship (SAR) studies.
-
Protocol:
-
Use a commercially available BACE1 FRET assay kit or prepare components. The substrate is typically a peptide containing the BACE1 cleavage sequence flanked by a fluorophore and a quencher.[18]
-
To a 96- or 384-well black plate, add reaction buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Add serial dilutions of the spirocyclic lactam inhibitor or DMSO control.
-
Add a fixed concentration of purified recombinant human BACE1 enzyme.
-
Initiate the reaction by adding the FRET peptide substrate.
-
Incubate at 37°C, protected from light.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a signal increase.
-
Calculate the initial reaction velocity (V₀) for each concentration and plot against inhibitor concentration to determine the IC50.
-
2. Cell-Based Assay: Aβ Reduction in APP-Overexpressing Cells
-
Causality: This assay confirms that the inhibitor can cross the cell membrane and engage BACE1 in a cellular context to reduce the production of the pathogenic Aβ peptides. It is a critical step to bridge the gap between biochemical potency and potential in vivo activity.
-
Protocol:
-
Culture cells that stably overexpress human APP (e.g., HEK293-APP or CHO-APP cells).[12][19]
-
Plate the cells and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the spirocyclic lactam inhibitor or DMSO control.
-
Incubate for 18-24 hours.
-
Collect the conditioned media from each well.
-
Measure the concentration of Aβ40 and Aβ42 in the media using specific sandwich ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assays.[12]
-
Plot the percentage reduction in Aβ levels against inhibitor concentration to calculate the EC50 value.
-
Comparative Efficacy Data
The development of BACE1 inhibitors has been challenging, with many compounds failing in late-stage clinical trials despite excellent preclinical efficacy.
| Compound Name | Biochemical IC50 (nM) | Cellular Aβ42 EC50 (nM) | Clinical Trial Outcome | Reference |
| Verubecestat (MK-8931) | ~10-20 | ~15-30 | Terminated in Phase 3. Despite robust Aβ reduction in CSF, it failed to slow cognitive decline and was associated with adverse events.[20][21][22] | [20][21][23][24] |
| PF-05297909 | 2.9 | 100 | A spirocyclic lactam that effectively lowered Aβ in preclinical species. Advanced to exploratory human studies. | [17] |
| Compound 14g | 10 | 100 | A spirocyclic sulfamide that demonstrated dose-dependent Aβ reduction in the CNS of mice.[25] | [25] |
The clinical failure of potent BACE1 inhibitors like Verubecestat highlights a crucial lesson in drug development: exceptional preclinical efficacy in reducing a biomarker (Aβ) does not always translate to clinical benefit, suggesting the disease pathology may be too advanced or more complex than the amyloid hypothesis fully describes.[20][21]
Section 4: Integrated Experimental Workflow
The logical progression from initial hit identification to a preclinical candidate is a multi-step process designed to validate efficacy and de-risk failure at each stage.
Caption: A self-validating workflow for inhibitor efficacy evaluation.
Conclusion
Spirocyclic lactam inhibitors have proven to be a versatile and potent class of molecules for modulating challenging therapeutic targets like RORγt and BACE1. The case studies presented demonstrate that while achieving high biochemical and cellular potency is a critical first step, the ultimate clinical success of an inhibitor is dictated by a complex interplay of target biology, disease state, and drug safety. For RORγt, inhibitors show clear promise, with clinical efficacy demonstrated, though safety remains a key optimization parameter. For BACE1, the spirocyclic lactams achieved profound target inhibition, but the clinical outcomes challenge the timing and sufficiency of the amyloid hypothesis in treating established Alzheimer's disease. The rigorous, multi-tiered evaluation workflows outlined in this guide are essential for navigating these complexities and making informed decisions in the drug development process.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of Compounds Derived from Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
In the relentless pursuit of novel therapeutics, the molecular architecture of a drug candidate is paramount. The deliberate incorporation of three-dimensional (3D) scaffolds has emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved potency, selectivity, and pharmacokinetic properties. Among these scaffolds, spirocycles have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of compounds synthesized from the promising building block, Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. We will explore the inherent advantages of this scaffold, present methodologies for comprehensive cross-reactivity profiling, and compare its performance with alternative chemical moieties, supported by experimental data from analogous systems.
The Rationale for Embracing the Oxa-Azaspiro[3.5]nonane Scaffold
The 7-oxa-2-azaspiro[3.5]nonane core, a close relative of our title compound, is increasingly recognized as a valuable piperidine bioisostere.[1] The introduction of a spirocyclic system offers several key advantages in drug design:
-
Enhanced Selectivity: The rigid nature of the spirocyclic core restricts the conformational freedom of the molecule. This can lead to a more precise interaction with the intended biological target, thereby reducing off-target binding and improving the selectivity profile.[2]
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility and metabolic stability compared to their flat, aromatic counterparts. This can translate to a better pharmacokinetic profile in vivo.
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical space, which is crucial for developing intellectual property and overcoming existing patent limitations.
Our focus, the Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, offers medicinal chemists a versatile starting point for the synthesis of a diverse range of compounds. The oxetane and piperidine rings provide distinct exit vectors for functionalization, allowing for fine-tuning of the molecule's properties. The tert-butyl carbamate (Boc) protecting group is readily removed, enabling further derivatization of the piperidine nitrogen.
Visualizing the Synthetic Pathway
The synthesis of derivatives from Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves a series of well-established chemical transformations. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic routes from the core scaffold.
Cross-Reactivity Profiling: A Multipronged Approach
To thoroughly assess the selectivity of newly synthesized compounds, a tiered and systematic approach to cross-reactivity profiling is essential. This typically involves screening against large panels of kinases and G-protein coupled receptors (GPCRs), two of the most common target classes associated with off-target effects.
Experimental Protocol 1: Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Methodology: A radiometric assay using ³³P-ATP is a robust and widely accepted method for quantifying kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the specific kinase, its substrate, and a buffer containing MgCl₂ and ATP. The concentration of ATP should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiation of Reaction: Add the test compound to the kinase reaction mixture. Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Capture: Stop the reaction by adding a solution of EDTA. Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Data Interpretation: The results are typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) across the kinase panel. Hits are then followed up with dose-response curves to determine IC₅₀ values. A selectivity score can be calculated to quantify the compound's specificity.
Experimental Protocol 2: GPCR Antagonist Profiling
Objective: To assess the antagonist activity of a test compound against a panel of GPCRs.
Methodology: A cell-based assay measuring the inhibition of agonist-induced signaling is a common approach. For Gs- and Gq-coupled receptors, measuring changes in intracellular cyclic AMP (cAMP) or Ca²⁺ levels, respectively, are robust readouts.
Step-by-Step Protocol (cAMP Assay for Gs-coupled receptors):
-
Cell Culture: Culture cells stably expressing the GPCR of interest in a suitable medium.
-
Compound Incubation: Seed the cells in a multi-well plate. Pre-incubate the cells with the test compound at various concentrations.
-
Agonist Stimulation: Add a known agonist for the GPCR at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the percent inhibition of the agonist-induced response for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Workflow for GPCR Profiling:
Caption: A typical workflow for a cell-based GPCR antagonist assay.
Comparative Analysis: Oxa-Azaspiro[3.5]nonane vs. Alternative Scaffolds
While direct, publicly available cross-reactivity data for a series of compounds derived from Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is limited, we can draw valuable insights from studies on closely related spirocyclic systems and compare them to more traditional scaffolds like piperidine.
Case Study: Improved Selectivity of a Spirocyclic FFA1 Agonist
A study on agonists for the free fatty acid receptor 1 (FFA1), a GPCR target for type 2 diabetes, demonstrated the benefits of a spirocyclic constraint.[3] The introduction of a spiro[3.5]nonane moiety in compound 1a (AM-5262) led to a significant improvement in off-target selectivity compared to its more flexible, non-spirocyclic analog 1b (AM-1638).[3]
Table 1: Comparative Off-Target Profile of Spirocyclic vs. Non-Spirocyclic FFA1 Agonists
| Compound | Scaffold | FFA1 EC₅₀ (µM) | Number of Off-Targets Inhibited >90% at 10 µM (out of 101) |
| 1a (AM-5262) | Spiro[3.5]nonane | 0.081 | 1 |
| 1b (AM-1638) | Acyclic | ~0.16 | 4 |
Data adapted from reference[3].
This data clearly illustrates that the conformational constraint imposed by the spirocycle in 1a resulted in a more selective compound, hitting only one off-target in a large panel, whereas the more flexible analog 1b inhibited four off-targets.[3]
Bioisosteric Replacement: Oxa-Azaspiro[3.5]nonane vs. Piperidine
The 7-oxa-2-azaspiro[3.5]nonane scaffold is often considered a bioisosteric replacement for the piperidine ring, a ubiquitous motif in medicinal chemistry. While both can provide a basic nitrogen for interactions with biological targets, the spirocyclic scaffold offers a more defined 3D geometry.
Table 2: Conceptual Comparison of Scaffolds
| Feature | Oxa-Azaspiro[3.5]nonane | Piperidine |
| Conformational Flexibility | Rigid | Flexible (chair-boat interconversion) |
| 3D Shape | Defined, with distinct exit vectors | More dynamic |
| Lipophilicity (cLogP) | Generally lower than piperidine with similar substitution | Can be higher depending on substitution |
| Metabolic Stability | Often improved due to reduced susceptibility to CYP-mediated oxidation | Can be susceptible to oxidation at multiple positions |
| Novelty | High | Low |
The increased rigidity of the oxa-azaspiro[3.5]nonane scaffold can be particularly advantageous in targeting kinases, where subtle differences in the conformation of the ATP-binding pocket can be exploited to achieve selectivity.
Future Directions and Conclusion
The strategic incorporation of the Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate scaffold in drug discovery programs holds significant promise for the development of highly selective and potent therapeutic agents. The inherent 3D nature of this building block provides a powerful tool to navigate the complex landscape of protein-ligand interactions and mitigate the risk of off-target effects.
While more extensive public data on the cross-reactivity of derivatives from this specific starting material is needed, the available evidence from analogous systems strongly supports the hypothesis that this scaffold can lead to compounds with superior selectivity profiles compared to more traditional, flexible moieties. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the cross-reactivity of novel compounds, enabling researchers to make data-driven decisions in their lead optimization efforts. As the demand for safer and more effective medicines continues to grow, the thoughtful application of innovative scaffolds like the oxa-azaspiro[3.5]nonane core will undoubtedly play a pivotal role in the future of drug discovery.
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Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Authored for Drug Development and Research Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 203661-69-2). As a key building block in medicinal chemistry and drug design, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance within your laboratory.
Foundational Step: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. This initial assessment dictates all subsequent actions, from the selection of personal protective equipment to the final disposal pathway. The Globally Harmonized System (GHS) classification for this compound provides the necessary data for this assessment.[3][4][5]
Table 1: GHS Hazard Profile for Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
| Hazard Class | GHS Code | Signal Word | Pictogram | Rationale for Disposal Concern |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | GHS07 (Exclamation Mark) | Harmful if swallowed.[3][4][5] This necessitates preventing contamination of work surfaces and accidental ingestion through proper hygiene. |
| Skin Irritation (Category 2) | H315 | Warning | GHS07 (Exclamation Mark) | Causes skin irritation.[3][4][5][6] Direct skin contact during disposal can cause inflammation or chemical burns, requiring robust PPE. |
| Serious Eye Irritation (Category 2A) | H319 | Warning | GHS07 (Exclamation Mark) | Causes serious eye irritation.[3][4][5][6] Airborne dust or splashes pose a significant risk to vision, mandating specific eye protection. |
| Specific Target Organ Toxicity (Category 3) | H335 | Warning | GHS07 (Exclamation Mark) | May cause respiratory irritation.[3][4][5][6] Inhalation of the solid powder must be avoided by using engineering controls or respiratory protection. |
Note: Some data sources indicate potential for harm if in contact with skin (H312) or if inhaled (H332), warranting a conservative approach to safety measures.[4]
Pre-Disposal Protocol: Waste Segregation and Containment
Proper disposal begins long before the waste leaves your facility. It starts with meticulous segregation and containment at the point of generation. This is a core requirement under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management.[7][8]
Step-by-Step Segregation and Storage:
-
Designate a Waste Stream: This compound must be treated as hazardous chemical waste. It should never be mixed with non-hazardous laboratory trash or disposed of down the drain (sewering).[9][10]
-
Select a Compatible Container: Use a dedicated, leak-proof waste container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The container must have a secure, sealable lid.[9]
-
Properly Label the Container: The label is a critical communication tool. Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The full chemical name: "Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate" and its CAS number (203661-69-2).
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).
-
The date accumulation started.
-
-
Store Appropriately: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, drains, and incompatible materials.[6][9]
Operational Workflow: Step-by-Step Disposal Procedure
This workflow ensures that the characterized hazardous waste is handled safely from the lab bench to its final, compliant disposal.
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this chemical waste.[3][5][6]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection: A standard lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary.
Disposal of Unused Product and Contaminated Materials
-
Assess the Waste: This procedure applies to the pure, unused chemical, as well as materials significantly contaminated with it (e.g., weighing papers, gloves, absorbent pads from a spill).
-
Work in a Controlled Area: All transfers of the waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[11]
-
Transfer the Waste: Carefully transfer the solid waste into the pre-labeled hazardous waste container. Use tools like a spatula or brush to avoid generating dust.
-
Seal and Log: Securely seal the container lid. Log the addition of the waste according to your institution's Chemical Hygiene Plan (CHP) and waste management procedures.[12][13]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or the contracted licensed professional waste disposal service to arrange for pickup.[3] Final disposal methods for such chemical waste often include incineration or other forms of chemical treatment to render it non-hazardous.[9]
Emergency Procedures: Spill and Exposure Management
Accidents require a prepared, immediate response to minimize harm.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.[6]
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in Section 3.1.
-
Control Dust: Do not use dry sweeping methods on the powder, as this will generate dust.[6]
-
Absorb and Collect: Gently cover the spill with an inert absorbent material. Carefully scoop or vacuum the material into the designated hazardous waste container.[5][6]
-
Decontaminate: Wipe the spill area with soap and plenty of water. Collect the cleaning materials as contaminated waste.[5][6]
-
Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.[3][5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][5][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][5]
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of the target compound.
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A Senior Application Scientist's Guide to Handling Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to your essential guide for the safe handling, use, and disposal of Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. In the fast-paced environment of drug discovery and development, a deep understanding of the chemical entities we work with is paramount, not only for experimental success but for our safety. This guide is structured to provide you with immediate, actionable information grounded in scientific principles, ensuring you can work with this compound confidently and securely.
The molecule in focus, Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, is a unique building block. Its structure incorporates a spirocyclic oxetane moiety, a feature of growing interest in medicinal chemistry for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] However, the strained four-membered oxetane ring, combined with a ketone at the 3-position and a Boc-protected amine, necessitates a cautious and informed approach to its handling.
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its potential hazards and necessary precautions from structurally similar compounds and the known chemistry of its functional groups. The guidance provided herein is based on a conservative assessment of these related hazards.
Hazard Assessment: A Synthesis of Structural Analogs
Based on data from analogous compounds, such as tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, we can anticipate the following hazards associated with Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate.[3]
| Hazard Classification | GHS Hazard Statement (Anticipated) | Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | A common classification for similar nitrogen-containing heterocyclic compounds. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Many organic amines and heterocyclic compounds can cause skin irritation upon contact.[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[3][4] |
The presence of the strained oxetane ring introduces a potential for reactivity, particularly under acidic conditions which could lead to ring-opening.[5][6] The tert-butyl carbamate (Boc) protecting group is generally stable but can be cleaved under acidic conditions, which would expose the secondary amine.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides protection against skin contact and irritation.[4] Always inspect gloves before use and change them immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects against splashes that could cause serious eye irritation.[8][9][10] |
| Skin and Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from potential splashes.[9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of any dust or aerosols, minimizing the risk of respiratory irritation.[11] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for safe and efficient experimentation. The following diagram and procedural steps outline the recommended handling process.
Caption: Workflow for handling Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling and Use:
-
Conduct all manipulations of the solid compound within the fume hood to avoid inhalation of dust.
-
When weighing, use a spatula and handle the container with care to prevent generating dust.
-
For dissolution or reaction, add the solid to the solvent slowly. Be mindful of potential exothermic reactions, especially if using acidic reagents.
-
-
In Case of a Spill:
-
Alert colleagues in the immediate area.
-
For a small spill, use an inert absorbent material to contain it.
-
Place the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling workflow.
-
Chemical Waste: All waste containing Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, including reaction mixtures and contaminated materials, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Keep it in a clearly labeled, sealed container.
-
Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Scientific Integrity and Trustworthiness
The recommendations in this guide are built on a foundation of chemical safety principles and data from analogous compounds. The spirocyclic oxetane core is a valuable motif in modern drug design, and understanding its properties is key to its effective and safe use.[13][14] By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research.
References
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PubChem. Tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
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Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11954. [Link]
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Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
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Wikipedia. Oxetane. [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Dartmouth College. Personal Protective Equipment in Chemistry. [Link]
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Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227-3246. [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
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ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
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PubMed. Oxetanes in drug discovery: structural and synthetic insights. [Link]
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Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
